Ethoxyquin
Description
This compound is a quinoline that is 1,2-dihydroquinoline bearing three methyl substituents at position 2, 2 and 4 as well as an ethoxy substituent at position 6. It has a role as a herbicide, an UDP-glucuronosyltransferase activator, a neuroprotective agent, a Hsp90 inhibitor, a genotoxin, a food antioxidant, a geroprotector and an antifungal agrochemical. It is a member of quinolines and an aromatic ether.
This compound is an antioxidant used in animal feeds and for the preservation of colour in the production of chili powder, paprika and ground chilli. This compound is formerly used as an agricultural pesticide/herbicide, now superseded. Also used as a post-harvest dip for apples and pears to prevent scald.
Antioxidant; also a post-harvest dip to prevent scald on apples and pears.
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
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InChI |
InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |
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InChI Key |
DECIPOUIJURFOJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C | |
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Molecular Formula |
C14H19NO | |
| Record name | ETHOXYQUIN | |
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Related CAS |
63301-91-7 | |
| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID9020582 | |
| Record name | Ethoxyquin | |
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Molecular Weight |
217.31 g/mol | |
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Physical Description |
Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS] | |
| Record name | ETHOXYQUIN | |
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Boiling Point |
253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG | |
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Flash Point |
225 °F (NTP, 1992) | |
| Record name | ETHOXYQUIN | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
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Density |
1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C | |
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Vapor Density |
7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1) | |
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Vapor Pressure |
1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg] | |
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Color/Form |
YELLOW LIQUID | |
CAS No. |
91-53-2, 63301-91-7 | |
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Melting Point |
less than 32 °F (NTP, 1992), Approximately 0 °C | |
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Foundational & Exploratory
A Technical Guide for Researchers on the Antioxidant Mechanism of Action of Ethoxyquin
Abstract
This technical guide provides an in-depth examination of the antioxidant mechanisms of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a potent synthetic antioxidant. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a surface-level description to explore the compound's core chemical reactivity, its complex metabolic fate, and its influence on cellular signaling pathways. We will detail its primary function as a chain-breaking antioxidant that directly scavenges lipid peroxyl radicals, a critical process in preventing the autocatalytic chain reaction of lipid peroxidation.[1][2] A key focus of this guide is the elucidation of how this compound's oxidative transformation products, notably its quinone imine and dimeric metabolites, also exhibit significant antioxidant properties, contributing to its sustained efficacy.[1][3] Furthermore, we will explore its role in modulating endogenous cellular defense systems, including the Keap1-Nrf2 pathway, and its recently identified capacity to inhibit ferroptosis, a form of regulated cell death driven by lipid peroxidation.[4][5] This guide includes detailed experimental protocols for assessing antioxidant activity, data interpretation tables, and diagrams illustrating key mechanistic pathways to provide a comprehensive resource for laboratory application.
Section 1: Introduction to this compound
Chemical Identity and Properties
This compound (EQ) is a quinoline-based synthetic compound with the chemical formula C₁₄H₁₉NO.[6] Pure this compound is a light yellow, viscous liquid that tends to darken to brown upon exposure to air and light due to oxidation and polymerization.[6][7] Its nonpolar, lipophilic nature makes it highly soluble in organic solvents and fats, a key property that dictates its efficacy in protecting lipids from oxidation.[6][8]
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CAS Number: 91-53-2
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Molecular Weight: 217.31 g/mol
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LogP (Octanol-Water Partition Coefficient): High, indicating significant lipophilicity.
Historical Context and Applications
Originally developed by Monsanto in the 1950s for the rubber industry to prevent oxidative degradation and cracking, this compound's potent antioxidant properties were later repurposed for use as a preservative in animal feeds.[6][9] Its primary application is to protect fat-rich feed components, such as fish meal, from lipid peroxidation.[2][10] This process not only prevents rancidity, which affects palatability and can produce toxic compounds, but also preserves the nutritional integrity of fat-soluble vitamins like A and E and valuable polyunsaturated fatty acids.[6][11] While highly effective, its use is regulated and not permitted as a direct food additive for human consumption in most jurisdictions, though it may be present in the food chain as a residue from animal feed.[1][12][13]
The Challenge of Lipid Peroxidation in Biological and Commercial Systems
Lipid peroxidation is a destructive, self-propagating chain reaction initiated by free radicals that attack and degrade lipids, particularly polyunsaturated fatty acids (PUFAs).[2][7] This process compromises the structural integrity of cell membranes, leading to cellular dysfunction and death. In commercial products like animal feed, it results in rancidity, loss of nutritional value, and the formation of potentially harmful aldehydes and ketones.[2][10] Antioxidants are critical for interrupting this cascade, and this compound has long been recognized as one of the most effective synthetic options available.[1][10]
Section 2: The Core Antioxidant Mechanism: A Chemical Perspective
Free Radical Scavenging: The Primary Mode of Action
The principal antioxidant mechanism of this compound is its function as a chain-breaking radical scavenger . The 1,2-dihydroquinoline structure contains a secondary amine group (-NH-) that can readily donate a hydrogen atom (H•) to neutralize highly reactive lipid peroxyl radicals (ROO•), which are key propagators of the lipid peroxidation chain reaction.
The reaction proceeds as follows: EQ-NH + ROO• → EQ-N• + ROOH
This action terminates the chain reaction, converting the aggressive peroxyl radical into a more stable lipid hydroperoxide (ROOH) and forming a resonance-stabilized aminyl radical (EQ-N•) from the this compound molecule.[14] This this compound radical is significantly less reactive than the initial peroxyl radical and is unable to efficiently propagate the oxidative chain, effectively breaking the cycle of lipid degradation. The high reaction rate of this compound with alkylperoxyls is a cornerstone of its efficacy.[1][14]
The Regenerative Antioxidant Cascade: The Role of Metabolites
A distinguishing feature of this compound's efficacy is that its oxidation products are not inert; they are also potent antioxidants.[1][7] This creates a multi-stage protective effect that extends the antioxidant capacity beyond the lifespan of the parent molecule.[3] The primary oxidation and metabolic products include:
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This compound Quinone Imine (EQI): Formed via the oxidation of this compound.[1][15] This metabolite is a reactive species but also demonstrates significant antioxidant activity, estimated to be around 80% of the efficacy of the parent this compound molecule in certain studies.[1][3]
-
This compound Dimer (EQDM): A dimeric coupling product that forms during the oxidation process.[1][7] The dimer itself is a powerful antioxidant, with some studies reporting its efficacy at 69% that of this compound.[3] Crucially, the dimer has a considerably longer half-life than the parent compound, meaning it continues to protect lipids long after the initial this compound has been consumed.[3][7]
This cascade—where the breakdown products of the primary antioxidant continue to function as antioxidants—explains in large part why this compound is so exceptionally effective and long-lasting as a preservative.[3]
Section 3: Cellular and Molecular Mechanisms of Action
Beyond direct chemical scavenging, this compound exerts its protective effects through interactions with key cellular pathways.
Inhibition of Lipid Peroxidation and Ferroptosis
As a highly lipophilic molecule, this compound readily partitions into cellular membranes, the primary site of lipid peroxidation.[8] This localization allows it to efficiently protect membrane lipids from oxidative damage, preserving membrane fluidity and function.
Recent research has identified this mechanism as crucial for preventing ferroptosis , a form of iron-dependent regulated cell death characterized by the overwhelming accumulation of lipid peroxides.[5] Studies have shown that this compound effectively prevents glutathione peroxidase 4 (GPX4)-deficient ferroptosis.[5] In models of doxorubicin-induced cardiotoxicity, a condition where ferroptosis is a major driver of pathology, this compound treatment ameliorated cardiac dysfunction by suppressing the formation of lipid peroxides like malondialdehyde (MDA).[5] This positions this compound as a powerful tool for studying and potentially mitigating disease processes driven by ferroptotic cell death.
Modulation of Endogenous Antioxidant Pathways: The Nrf2 Connection
This compound is recognized as an inducer of Phase II xenobiotic-metabolizing enzymes, which are critical for detoxification and cellular protection against oxidative stress.[1] This effect is largely mediated through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds or reactive oxygen species (ROS) can modify cysteine residues on Keap1, causing it to release Nrf2. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This activates the transcription of a broad suite of protective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, SOD, catalase) and enzymes involved in glutathione (GSH) synthesis and regeneration.[4][16][17] this compound and its metabolites can activate this pathway, thereby bolstering the cell's intrinsic antioxidant defenses.[1][4]
Section 4: Experimental Protocols for Evaluating this compound's Antioxidant Activity
To quantify the antioxidant effects of this compound in a biologically relevant context, cellular assays are superior to simple chemical tests (e.g., DPPH, ABTS), which do not account for bioavailability or metabolic activity.
Protocol: Cellular Antioxidant Activity (CAA) Assay
This protocol provides a framework for measuring the intracellular antioxidant activity of this compound by quantifying its ability to prevent the oxidation of a fluorescent probe within live cells.
Objective: To determine the EC₅₀ of this compound in protecting cultured cells from a peroxyl radical-induced oxidative burst.
Materials:
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Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, Penicillin-Streptomycin)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical generator
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in treatment medium. Remove the seeding medium from the cells and replace it with 100 µL of the this compound dilutions. Include vehicle controls (medium with DMSO/ethanol) and a positive control (e.g., Quercetin). Incubate for 1 hour.
-
Probe Loading: Remove the treatment medium. Wash cells gently with PBS. Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash cells twice with PBS. Add 100 µL of 600 µM AAPH solution to all wells except for the negative control wells (add only medium).
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.
-
Normalize the data by subtracting the AUC of the blank (no cells) and expressing it as a percentage of the control (AAPH-treated, no antioxidant).
-
Plot the percentage of inhibition versus the log of this compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Data Interpretation and Quantitative Analysis
The antioxidant activity of compounds is often compared using their half-maximal effective concentration (EC₅₀). Lower EC₅₀ values indicate higher potency.
| Compound | Assay | Cell Line | EC₅₀ (µM) | Citation |
| This compound | AOP1 | HepG2 | ~10-20 | [18] |
| Epigallocatechin gallate | AOP1 | HepG2 | 7 | [18] |
| Quercetin | AOP1 | HepG2 | 9 | [18] |
| Resveratrol | AOP1 | HepG2 | 64 | [18] |
| Trolox | AOP1 | HepG2 | 140 | [18] |
Table 1: Comparative intracellular antioxidant activities (EC₅₀) of this compound and other common antioxidants determined by the AOP1 assay, a live-cell method for measuring ROS scavenging.[18] Note: The AOP1 assay also revealed a pro-oxidative effect for this compound at concentrations ≥125 µM.[18]
Section 5: Analytical Considerations for this compound and Its Metabolites
Accurate quantification of this compound and its metabolites in complex matrices like animal tissue or feed requires robust analytical methods.
-
Challenges in Sample Preparation: As a potent antioxidant, this compound is susceptible to degradation during sample extraction and analysis.[11][14] It is often necessary to add a reductive agent, such as ascorbic acid, to the sample matrix to prevent its oxidative loss during preparation.[11]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the preferred methods for the simultaneous determination of this compound, EQI, and EQDM.[11][19][20] These techniques offer the sensitivity and specificity required to accurately measure residue levels in feed and biological tissues.
Section 6: Concluding Remarks and Future Research Directions
This compound's role as an antioxidant is a compelling example of multi-level chemical and biological activity. Its primary mechanism as a direct, chain-breaking scavenger of peroxyl radicals is significantly enhanced by the sustained antioxidant capacity of its primary metabolites, EQI and EQDM.[1][3] Furthermore, its ability to upregulate the cell's endogenous defenses via the Nrf2 pathway and to inhibit the specific cell death pathway of ferroptosis highlights its complex and potent biological effects.[4][5]
While its efficacy is well-established, ongoing research is critical. The potential for pro-oxidant effects at high concentrations and the toxicological profiles of its metabolites, particularly the quinone imine, warrant continued investigation.[11][18] A 2015 EFSA review highlighted a lack of data to fully assess its safety, pointing to the possible genotoxicity of the quinone imine metabolite and the presence of p-phenetidine as an impurity from manufacturing.[12][21] Consequently, the search for safer alternatives with comparable efficacy remains an active field of research, driven by both safety concerns and regulatory actions.[22] For the research scientist, this compound remains a valuable tool for studying the mechanisms of lipid peroxidation and cellular antioxidant defense, offering insights that are crucial for the development of novel therapeutic strategies against oxidative stress-related pathologies.
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nafdac.gov.ng [nafdac.gov.ng]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Antioxidant, Deethylated this compound, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Competent Radical-Trapping Antioxidant for Preven...: Ingenta Connect [ingentaconnect.com]
- 6. The uses of this compound in food_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Lipid Peroxidation Inhibitor, Has Protective Effects against White Matter Lesions in a Mouse Model of Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]
- 9. toxinfreeusa.org [toxinfreeusa.org]
- 10. fefac.eu [fefac.eu]
- 11. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound does not belong in your food [nutraceuticalbusinessreview.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Health position paper and redox perspectives – Bench to bedside transition for pharmacological regulation of NRF2 in noncommunicable diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. iffo.com [iffo.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Safety and efficacy of a feed additive consisting of this compound (6‐ethoxy‐1,2‐dihydro‐2,2,4‐trimethylquinoline) for all animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Ethoxyquin's Double-Edged Sword: An In-Depth Technical Guide to its Free Radical Scavenging and Pro-Oxidant Pathways in Biological Systems
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a potent synthetic antioxidant, has been extensively utilized to inhibit lipid peroxidation in animal feed and various commercial products [1]. Its efficacy lies in its ability to efficiently scavenge free radicals, thereby terminating the chain reactions of oxidation. However, the bio-chemo-activity of this compound is complex, with emerging evidence suggesting a dual role that includes pro-oxidant effects under specific biological conditions. This in-depth technical guide provides a comprehensive exploration of the multifaceted free radical scavenging pathways of this compound and its primary metabolites. We will delve into the core chemical mechanisms of its antioxidant action against a spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS), while also critically examining the pathways that can lead to pro-oxidant outcomes. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to accurately assess and harness the redox properties of this compound and its derivatives in biological systems.
The Primary Antioxidant Mechanism: A Tale of a Stable Radical
The cornerstone of this compound's antioxidant prowess is its ability to donate a hydrogen atom from its secondary amine group to a lipid peroxyl radical (LOO•), a key propagator of lipid peroxidation. This action terminates the oxidative chain reaction and generates a resonance-stabilized aminyl radical of this compound, which is significantly less reactive than the initial peroxyl radical [1].
The high efficiency of this compound is not solely dependent on the parent molecule. Its oxidation products, notably the this compound dimer (EQDM) and quinone imine (QI), also exhibit considerable antioxidant properties, contributing to its sustained protective effects [1].
The Central Scavenging Pathway
The primary reaction involves the donation of a hydrogen atom from the N-H group of this compound to a free radical (R•), typically a lipid peroxyl radical.
Caption: Primary antioxidant mechanism of this compound.
The Fate of the this compound Aminyl Radical
The resulting this compound aminyl radical is relatively stable due to the delocalization of the unpaired electron across its aromatic structure. This stability is crucial as it prevents the initiation of new radical chains. The aminyl radical can undergo several reactions, including dimerization to form the this compound dimer (EQDM), or further oxidation to form quinone imine (QI) and this compound nitroxide [1, 2].
Scavenging of Specific Reactive Species
While the interaction with lipid peroxyl radicals is well-established, the activity of this compound against other ROS and RNS is an area of active investigation.
Hydroxyl Radical (•OH)
The hydroxyl radical is one of the most reactive and damaging ROS. This compound can scavenge •OH, likely through an addition reaction to the aromatic ring or hydrogen abstraction, leading to the formation of various hydroxylated adducts and the this compound aminyl radical.
Superoxide Anion (O₂⁻•)
The direct scavenging of the superoxide anion by this compound is less clear. However, by inhibiting lipid peroxidation, this compound can indirectly reduce the overall oxidative stress, which includes the generation of superoxide from various cellular sources.
Peroxynitrite (ONOO⁻)
Peroxynitrite is a potent and cytotoxic RNS formed from the reaction of nitric oxide and superoxide. While direct scavenging of peroxynitrite by this compound is not extensively documented, its ability to scavenge the precursor radicals and its general antioxidant properties suggest a potential protective role against peroxynitrite-mediated damage.
The Pro-Oxidant Paradox: When Protection Turns to Peril
Under certain conditions, particularly at high concentrations, this compound can exhibit pro-oxidant effects, leading to an increase in oxidative stress [1]. This paradoxical behavior is a critical consideration in its application.
Formation of this compound Nitroxide
The oxidation of this compound can lead to the formation of this compound nitroxide. While nitroxides can act as antioxidants in some contexts, they can also participate in redox cycling, potentially generating superoxide and other reactive species [1].
Redox Cycling of Quinone Imine
The metabolite, quinone imine (QI), is a key player in the potential pro-oxidant activity of this compound. Quinone structures are known to undergo redox cycling within biological systems, particularly in the mitochondrial electron transport chain. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the quinone and produce a superoxide anion. This futile cycle can lead to a significant increase in mitochondrial ROS production.
Caption: Proposed redox cycling of this compound quinone imine.
Comparative Antioxidant Activity of this compound and its Metabolites
The overall antioxidant effect of this compound in a biological system is a composite of the activities of the parent compound and its major oxidation products.
| Compound | Relative Antioxidant Efficacy | Key Mechanistic Notes |
| This compound (EQ) | High | Primary hydrogen donor, forming a stable aminyl radical. |
| This compound Dimer (EQDM) | Moderate to High | Possesses antioxidant activity, contributing to the sustained effect of EQ. |
| Quinone Imine (QI) | Moderate | Can act as an antioxidant, but also has the potential for pro-oxidant activity through redox cycling. |
| This compound Nitroxide | Variable | Can act as a powerful antioxidant but may also have pro-oxidant properties. |
Note: The relative efficacies can vary depending on the specific assay and the biological matrix.
Experimental Protocols for Assessing this compound's Redox Activity
To empirically evaluate the antioxidant and pro-oxidant properties of this compound, a suite of well-established assays should be employed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound and its metabolites in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compounds.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound dilutions to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Dilute the ABTS•⁺ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and dilutions of the test compounds.
-
-
Assay Procedure:
-
Add 20 µL of the test compound dilutions to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to a Trolox standard curve.
-
Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping
ESR is the only technique that can directly detect and characterize free radicals. Spin trapping is used to convert highly reactive, short-lived radicals into more stable radical adducts that can be measured by ESR.
Workflow:
Caption: Workflow for ESR spin trapping analysis.
Protocol Outline:
-
Reaction Mixture Preparation:
-
Prepare a buffered solution containing a radical generating system (e.g., Fenton reagent for hydroxyl radicals).
-
Add a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO).
-
Introduce the test compound (this compound or its metabolite) at various concentrations.
-
-
ESR Measurement:
-
Transfer the reaction mixture to a quartz flat cell and place it in the ESR spectrometer cavity.
-
Record the ESR spectrum. The intensity of the spin adduct signal is proportional to the concentration of the trapped radical.
-
-
Data Analysis:
-
Compare the signal intensity of the spin adduct in the presence and absence of the test compound to quantify its radical scavenging activity.
-
Conclusion and Future Directions
This compound is a highly effective antioxidant, primarily acting through hydrogen atom donation to terminate radical chain reactions. Its antioxidant activity is further supported by its major metabolites. However, a critical understanding of its potential to act as a pro-oxidant, particularly through the redox cycling of its quinone imine metabolite at high concentrations, is essential for its safe and effective application in biological systems.
Future research should focus on elucidating the precise reaction kinetics of this compound and its metabolites with a wider array of ROS and RNS. Furthermore, advanced studies utilizing techniques such as high-resolution mass spectrometry are needed to identify the full spectrum of adducts and degradation products formed during its antioxidant and pro-oxidant activities. A deeper understanding of the factors that govern the switch between its protective and detrimental effects will be paramount for the development of safer and more effective antioxidant strategies in research and drug development.
A Technical Guide to Ethoxyquin-Mediated Induction of Phase II Enzymes in Toxicological Research
Abstract
Ethoxyquin (EQ), a synthetic antioxidant widely used in animal feed, has garnered significant attention in toxicology for its dual nature.[1][2] While primarily known for preventing lipid peroxidation, its profound ability to induce cytoprotective Phase II detoxification enzymes presents a critical area of study for researchers in drug metabolism and chemical safety.[1] This guide provides an in-depth examination of the molecular mechanisms underpinning this compound's activity, focusing on its role as an activator of the Nrf2-Keap1 signaling pathway. We will dissect the causality behind experimental designs, provide validated protocols for assessing enzyme induction, and offer insights for professionals in toxicology and drug development.
Introduction: The Dichotomy of this compound in Toxicology
This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a highly effective, chain-breaking antioxidant.[3][4][5] Its primary commercial application is to prevent the oxidative degradation of fats, preserving the nutritional value of animal feeds and fat-soluble vitamins like A and E.[1][3] However, from a toxicological standpoint, EQ is not an inert preservative. It is a potent modulator of xenobiotic metabolism. The organism's interaction with EQ and its metabolites, such as this compound dimer (EQDM) and quinone imine (QI), triggers a robust adaptive response.[1][4]
This response is primarily characterized by the upregulation of Phase II detoxification enzymes.[1] These enzymes, including Glutathione S-Transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs), constitute a critical line of cellular defense.[1][6] They catalyze the conjugation of electrophilic compounds with endogenous ligands (e.g., glutathione), rendering them more water-soluble and facilitating their excretion.[6] Understanding how EQ orchestrates this induction is fundamental to evaluating its safety profile and its potential as a chemoprotective agent. The central player in this regulatory network is the Nrf2-Keap1 signaling pathway, the master regulator of the antioxidant response.[[“]][8][9]
The Core Mechanism: Nrf2-Keap1 Signaling Pathway Activation
The induction of Phase II enzymes by this compound is not a direct interaction but a sophisticated signaling cascade. The Keap1-Nrf2 pathway functions as a cellular sensor for oxidative and electrophilic stress.[8][9][10][11]
2.1 Basal State: Nrf2 Suppression Under normal, unstressed conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[[“]][12] Keap1 acts as an adapter protein for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[13][14] This constant turnover ensures that Nrf2 levels remain low and the expression of its target genes is kept at a basal state.
2.2 this compound-Mediated Induction: Keap1 Derepression Xenobiotics like this compound and its electrophilic metabolites disrupt this equilibrium.[8][9][13] Keap1 is rich in highly reactive cysteine residues that act as sensors.[14] Electrophiles can covalently modify these thiols, inducing a conformational change in the Keap1 protein.[8][9][13][14] This modification incapacitates the E3 ligase complex, halting the degradation of Nrf2.[8][9]
2.3 Nuclear Translocation and Gene Transcription With its degradation blocked, newly synthesized Nrf2 protein accumulates in the cytoplasm and translocates to the nucleus.[[“]][13][15] Inside the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins.[[“]][16] This Nrf2-Maf complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE), located in the promoter regions of numerous cytoprotective genes.[[“]][17][18][19] Binding of the complex to the ARE initiates the transcription of a battery of genes, including those encoding for Phase II enzymes.[6][17]
Key Phase II Enzymes Induced by this compound
Toxicology studies have demonstrated that this compound exposure leads to a significant increase in the activity and expression of several key Phase II enzymes across various models, from fish to rodents and primates.[1]
| Enzyme | Model System | Observed Effect | Reference |
| Glutathione S-Transferase (GST) | Brown Bullhead (Liver) | 1.6-fold increase in catalytic activity toward CDNB. | [20] |
| Glutathione S-Transferase (GST) | Laying Hens | Stimulated GST activity, enhancing detoxification. | [21] |
| GST (Gstpi1 isoform) | F344 Rats (Liver) | 144% increase in mRNA expression (by EQ dimer). | [22] |
| UDP-Glucuronosyltransferase (UGT) | Atlantic Salmon | Elevated dose-related mRNA expression. | [1] |
| NAD(P)H: Quinone Oxidoreductase (NQO1) | Multiple | Known Nrf2 target, induced by phenolic antioxidants. | [1][18] |
| Epoxide Hydrolase | Rodents | Elevated hepatic activity. | [1] |
Causality Note: The induction of this broad spectrum of enzymes is a hallmark of an ARE-mediated response. It is not a specific, targeted effect on a single enzyme but rather a coordinated upregulation of a genetic program designed to enhance cellular resilience against electrophilic or oxidative insults.
Experimental Design & Protocols
To investigate this compound's effect on Phase II enzymes in vitro, a robust and reproducible experimental workflow is paramount. The following sections detail a self-validating protocol, explaining the rationale behind each step.
Experimental Workflow Overview
The process begins with cell culture and treatment, followed by lysate preparation for downstream analysis. The two primary endpoints are the direct measurement of enzyme activity and the quantification of enzyme protein levels.
Protocol: In Vitro Treatment and Lysate Preparation
Rationale: This protocol is designed to obtain cytosolic fractions containing active enzymes. The use of a non-denaturing lysis buffer with protease inhibitors is critical to preserve protein integrity and function.
-
Cell Seeding: Plate a suitable cell line (e.g., human hepatoma HepG2 cells) in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest.
-
Expert Insight: Working at sub-confluent levels ensures that cellular responses are not confounded by contact inhibition or nutrient depletion, reflecting a more physiologically relevant state.
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing either the vehicle control (e.g., DMSO, typically <0.1% v/v) or varying concentrations of this compound. Incubate for a predetermined time (e.g., 24 hours).
-
Expert Insight: A 24-hour time point is often sufficient to observe robust induction of Phase II enzyme expression, as it allows time for transcription, translation, and protein accumulation.
-
-
Cell Harvest: Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Causality: Washing with ice-cold PBS removes residual media components and halts metabolic activity, ensuring the cellular snapshot is accurate at the point of harvest.
-
-
Lysis: Add 150-200 µL of ice-cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with a protease inhibitor cocktail) to each well.
-
Incubation & Collection: Incubate on ice for 15 minutes with gentle rocking. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Causality: This step pellets nuclei, intact cells, and heavy membrane fractions, yielding a clarified supernatant (cytosolic fraction) that is essential for accurate spectrophotometric assays.
-
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. This is your cytosolic lysate for analysis.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay. This is a mandatory step for normalizing enzyme activity or protein loading for Western blots.
Protocol: Glutathione S-Transferase (GST) Activity Assay
Rationale: This is a classic, robust spectrophotometric assay that measures the total activity of GST isozymes.[23] It relies on the GST-catalyzed conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[24][25] The resulting conjugate, GS-DNB, absorbs light at 340 nm, and the rate of increase in absorbance is directly proportional to GST activity.[23][24]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.
-
GSH Stock: 100 mM reduced glutathione in water.
-
CDNB Stock: 100 mM CDNB in ethanol.
-
-
Reaction Cocktail Preparation: For each reaction, prepare a master mix. A typical 1 mL reaction would contain:
-
980 µL of Assay Buffer
-
10 µL of 100 mM GSH stock (final concentration: 1 mM)
-
10 µL of 100 mM CDNB stock (final concentration: 1 mM)
-
Self-Validation: Prepare enough cocktail for all samples, controls, and a blank to minimize pipetting variability. The solution may appear cloudy initially but should clear upon mixing.[24]
-
-
Assay Execution (Cuvette-based):
-
Equilibrate the spectrophotometer to 25°C or 30°C and set the wavelength to 340 nm.
-
Pipette 900 µL of the reaction cocktail into a cuvette.
-
Add 100 µL of buffer to the blank cuvette and zero the spectrophotometer.
-
Initiate the reaction by adding a standardized amount of protein lysate (e.g., 20-50 µg of total protein in 100 µL of lysis buffer) to the sample cuvettes.
-
Mix immediately by inverting and begin recording the absorbance at 340 nm every 30 seconds for 5 minutes.[23]
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank (non-enzymatic reaction) from the sample rates.
-
Calculate the specific activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔA340/min) / (ε * l) * (V_total / V_sample) / (mg protein)
-
Where:
-
ε (molar extinction coefficient of GS-DNB) = 9.6 mM⁻¹cm⁻¹
-
l (path length) = 1 cm
-
V_total = Total reaction volume (e.g., 1 mL)
-
V_sample = Volume of lysate added (e.g., 0.1 mL)
-
mg protein = Milligrams of protein added to the assay
-
-
-
Conclusion and Future Perspectives
This compound serves as a model compound for studying the induction of Phase II enzymes via the Nrf2-ARE pathway.[1] Its ability to robustly upregulate a suite of protective genes highlights a fundamental mechanism of cellular defense against chemical insults. For toxicology researchers and drug development professionals, understanding this pathway is critical for several reasons:
-
Safety Assessment: The induction of metabolizing enzymes can alter the pharmacokinetics and toxicity of co-administered drugs or other xenobiotics.
-
Chemoprevention Research: Compounds that activate Nrf2, like this compound and natural phytochemicals, are investigated for their potential to protect against chronic diseases driven by oxidative stress.[6][8][9]
-
Interpreting Toxicological Data: An observed toxic effect of a compound could be mitigated or exacerbated by its ability to induce its own detoxification, a crucial consideration in dose-response modeling.
While this compound itself has a complex safety profile with concerns regarding potential toxicity at high doses, its value as a research tool is undeniable.[26][27] The protocols and mechanistic insights provided in this guide offer a solid foundation for scientists aiming to investigate the intricate interplay between xenobiotic exposure and the adaptive, protective responses of the cell.
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Antioxidant Used in Animal Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Transactivation of Genes Encoding for Phase II Enzymes and Phase III Transporters by Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Keap1-Nrf2 signaling pathway: mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pleiades.online [pleiades.online]
- 10. Keap1-Nrf2 signaling pathway: Mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles | Semantic Scholar [semanticscholar.org]
- 11. Stork: Keap1-Nrf2 signaling pathway: mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles [storkapp.me]
- 12. msjonline.org [msjonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Health position paper and redox perspectives – Bench to bedside transition for pharmacological regulation of NRF2 in noncommunicable diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging role of nuclear factor erythroid 2-related factor 2 in the mechanism of action and resistance to anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional regulation of the antioxidant response element. Activation by Nrf2 and repression by MafK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. gosset.ai [gosset.ai]
- 20. Induction of glutathione S-transferase activity and protein expression in brown bullhead (Ameiurus nebulosus) liver by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protective Effect of this compound and N-acetylcysteine on Biochemical and Pathological Changes Induced by Chronic Exposure to Aflatoxins in Laying Hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigations on the metabolism and potentially adverse effects of this compound dimer, a major metabolite of the synthetic antioxidant this compound in salmon muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 26. fsc.go.jp [fsc.go.jp]
- 27. researchgate.net [researchgate.net]
Ethoxyquin: A Double-Edged Sword for Mitochondrial Function and Oxidative Homeostasis
An In-depth Technical Guide for Researchers
Abstract
Ethoxyquin (EQ), a quinoline-based synthetic antioxidant, has a long history of use in preserving animal feed and certain human foodstuffs against lipid peroxidation.[1][2][3] Despite its efficacy as a free-radical scavenger, a growing body of evidence points towards a more complex and paradoxical biological role. At the subcellular level, this compound directly targets mitochondria, inducing significant dysfunction that can paradoxically lead to increased oxidative stress, cellular damage, and cytotoxicity.[1][4][5] This guide provides an in-depth technical examination of this compound's impact on mitochondrial bioenergetics and redox balance. We will dissect the underlying mechanisms of its action, detail robust experimental protocols for investigating its effects, and offer insights into data interpretation for professionals in research and drug development.
The Dichotomous Nature of this compound: Antioxidant vs. Pro-oxidant
This compound's primary function is to inhibit lipid peroxidation by scavenging alkylperoxyl radicals, a process that is highly efficient due to the chemical features of EQ and its oxidation products, which also possess antioxidative properties.[1][6] This action protects fat-soluble vitamins and polyunsaturated fatty acids in stored feeds.[7][8]
However, this protective effect is dose-dependent. At higher concentrations, or under specific cellular conditions, this compound can shift from an antioxidant to a pro-oxidant.[1][9] This transition is intrinsically linked to its impact on mitochondria. The formation of free radical intermediates during its "antioxidant" activity can, if not properly quenched, contribute to the cellular pool of reactive oxygen species (ROS).[1][9] This pro-oxidant activity is believed to be connected to some of the observed cytotoxic and genotoxic effects of EQ.[1][10]
Figure 1: Conceptual diagram illustrating the dose-dependent dual role of this compound.
The Core Mechanism: this compound's Inhibition of the Mitochondrial Respiratory Chain
The primary target for this compound's mitochondrial toxicity is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][4]
Causality of Inhibition: By interacting with Complex I, this compound blocks the transfer of electrons from NADH to ubiquinone.[4] This has several immediate and critical consequences for the cell:
-
Inhibition of Oxygen Consumption: The flow of electrons down the ETC is impeded at its very first step, leading to a dose-dependent decrease in mitochondrial oxygen consumption when using Complex I-linked substrates (e.g., glucose, glutamate, malate).[1][4][[“]]
-
Increased ROS Production: The blockage at Complex I causes a "backup" of electrons, leading to the premature leakage of electrons to molecular oxygen and the formation of superoxide anions (O₂⁻), a primary ROS. This is a key mechanism by which EQ's mitochondrial effect directly fuels oxidative stress.
-
Depolarization of Mitochondrial Membrane Potential (ΔΨm): The pumping of protons by Complex I is essential for establishing the electrochemical gradient across the inner mitochondrial membrane. Inhibition by EQ disrupts this process, leading to a decrease or collapse of the membrane potential.[12]
-
Reduced ATP Synthesis: The mitochondrial membrane potential is the driving force for ATP synthase (Complex V). A reduction in ΔΨm directly impairs the cell's ability to produce ATP, potentially leading to an energy crisis.[12]
Figure 2: this compound's inhibitory action on Complex I of the electron transport chain.
Methodologies for Assessing this compound's Mitochondrial and Oxidative Impact
To rigorously evaluate the effects of this compound, a multi-parametric approach is essential. Below are field-proven protocols designed to provide a comprehensive picture of its cellular impact.
Core Assays for Mitochondrial Function
These assays directly measure the consequences of ETC inhibition.
This is the gold standard for assessing respiratory chain activity. The rationale is to measure oxygen consumption rates in intact cells, permeabilized cells, or isolated mitochondria using a substrate-uncoupler-inhibitor titration (SUIT) protocol.
Step-by-Step Protocol (Permeabilized Cells):
-
Cell Preparation: Culture cells of interest (e.g., HepG2, primary fibroblasts) to 80-90% confluency.
-
Harvesting: Gently trypsinize and harvest cells. Wash with mitochondrial respiration medium (e.g., MiR05). Count cells and adjust to a final concentration of 1-2 x 10⁶ cells/mL.
-
Permeabilization: Add digitonin (10-20 µg/mL) to the cell suspension in the respirometer chamber. This selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
Baseline Respiration (LEAK): Add Complex I-linked substrates, such as malate (2 mM) and glutamate (10 mM). The resulting oxygen consumption is non-phosphorylating "LEAK" respiration, an indicator of proton leak across the inner membrane.
-
OXPHOS Capacity: Add ADP (2.5 mM) to stimulate ATP synthesis. The sharp increase in oxygen consumption represents the maximum oxidative phosphorylation (OXPHOS) capacity with Complex I substrates. This is the key step where an EQ-induced deficit will be apparent.
-
Cytochrome c Test: Add cytochrome c (10 µM) to test for outer mitochondrial membrane integrity. A minimal (<15%) increase in respiration confirms proper sample preparation.
-
Complex II Respiration: Add a Complex II substrate, succinate (10 mM), to assess respiration independent of Complex I.
-
Inhibition: Add rotenone (0.5 µM) to inhibit Complex I, confirming the specificity of the initial measurements. Finally, add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption.
Self-Validation & Interpretation: The causality is clear: if this compound inhibits Complex I, you will observe a significantly lower oxygen consumption rate after the addition of ADP (Step 5) in treated cells compared to vehicle controls. However, respiration after the addition of succinate (Step 7) may be less affected, pinpointing the inhibition to Complex I.
This assay utilizes potentiometric fluorescent dyes that accumulate in active mitochondria. A loss of fluorescence intensity or a shift in fluorescence emission indicates depolarization.
Step-by-Step Protocol (TMRM Dye):
-
Cell Plating: Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
-
Dye Loading: Remove the treatment medium and wash cells with a buffered saline solution (e.g., HBSS). Add pre-warmed medium containing a low concentration of TMRM (Tetramethylrhodamine, Methyl Ester; 20-100 nM) and incubate for 30-45 minutes at 37°C.
-
Imaging/Reading: Without washing out the dye (to maintain equilibrium), measure the fluorescence intensity using a fluorescence microscope or plate reader (Ex/Em ~548/573 nm).
-
Normalization: After reading, cell viability can be assessed in the same wells (e.g., using Hoechst 33342 for cell counting) to normalize the fluorescence signal to cell number.
Causality & Interpretation: this compound-induced inhibition of proton pumping at Complex I will reduce the membrane potential, preventing the accumulation of the cationic TMRM dye. This results in a dose-dependent decrease in fluorescence intensity compared to the bright mitochondrial staining in healthy control cells.[12]
Key Assays for Oxidative Stress
These assays measure the downstream consequences of mitochondrial ROS production.
This method uses fluorescent probes that become oxidized in the presence of ROS.
Step-by-Step Protocol (MitoSOX Red):
-
Cell Preparation: Seed and treat cells with this compound as described in 3.1.2. Include a positive control like Antimycin A.
-
Probe Loading: Wash cells with warm HBSS. Load cells with MitoSOX Red (a probe specific for mitochondrial superoxide) at a final concentration of 5 µM. Incubate for 10-15 minutes at 37°C, protected from light.
-
Wash and Read: Gently wash cells three times with warm HBSS.
-
Fluorescence Measurement: Immediately measure fluorescence using a plate reader or microscope (Ex/Em ~510/580 nm). Normalize to cell number or protein content.
Interpretation: An increase in MitoSOX Red fluorescence directly indicates an elevated level of mitochondrial superoxide, the primary ROS generated from Complex I inhibition by this compound.
This assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation caused by ROS-mediated damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method.[13]
Step-by-Step Protocol (TBARS):
-
Sample Preparation: Following treatment with this compound, harvest cells and prepare a cell lysate via sonication or homogenization on ice. Determine the protein concentration of the lysate for normalization.
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of lysate with 100 µL of SDS lysis solution and 250 µL of TBA reagent (thiobarbituric acid in an acetic/hydrochloric acid buffer).
-
Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Cooling & Centrifugation: Cool the samples on ice for 10 minutes, then centrifuge at 10,000 x g for 15 minutes to pellet any precipitate.
-
Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration based on a standard curve prepared using an MDA standard.
Interpretation: Elevated levels of MDA in this compound-treated samples provide strong evidence that the induced mitochondrial ROS is causing downstream damage to cellular lipids.[13][14]
Figure 3: A validated experimental workflow for assessing the impact of this compound.
Data Summary & Interpretation
When investigating this compound, researchers should expect to see a correlated cascade of events. The following table summarizes expected outcomes based on the mechanisms discussed.
| Parameter Measured | Assay Method | Expected Outcome with this compound | Rationale |
| Mitochondrial Respiration | High-Resolution Respirometry | Decreased O₂ Consumption (Complex I) | Direct inhibition of the electron transport chain at Complex I.[4] |
| Mitochondrial Membrane Potential | TMRM, TMRE, or JC-1 Staining | Decreased Fluorescence (Depolarization) | Impaired proton pumping due to Complex I inhibition.[12] |
| Mitochondrial ROS | MitoSOX Red | Increased Fluorescence | Electron leakage from inhibited Complex I generates superoxide.[15] |
| Cellular ATP Levels | Luciferase-based Assays | Decreased Luminescence | Reduced proton motive force impairs ATP synthase function.[12] |
| Lipid Peroxidation | TBARS (MDA) Assay | Increased Absorbance | Downstream damage to membrane lipids by ROS.[14] |
| Cytotoxicity | MTT or Trypan Blue Assay | Increased Cell Death (at higher doses) | Bioenergetic crisis and oxidative damage lead to apoptosis/necrosis.[1][5] |
Conclusion for the Applied Scientist
This compound is far more than a simple antioxidant. For researchers in toxicology and drug development, it serves as a classic example of a compound with a specific mitochondrial liability. Its potent and direct inhibition of mitochondrial Complex I is a critical initiating event that triggers a cascade of deleterious effects, including profound oxidative stress and a collapse of cellular bioenergetics. Understanding this dual nature is crucial for accurately assessing its safety profile and for interpreting toxicological data. The methodologies outlined in this guide provide a robust framework for dissecting the complex interplay between this compound, mitochondrial function, and cellular homeostasis, enabling a more complete and mechanistically informed risk assessment.
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Antioxidant Used in Animal Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Inhibitory effect of the antioxidant this compound on electron transport in the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxic and antioxidant activities of this compound salts evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 14. This compound, a Lipid Peroxidation Inhibitor, Has Protective Effects against White Matter Lesions in a Mouse Model of Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]
- 15. preprints.org [preprints.org]
An In-depth Technical Guide to the Biotransformation and Metabolism of Ethoxyquin in vivo
Abstract
Ethoxyquin (EQ), a quinoline-based synthetic antioxidant, has been extensively used as a preservative in animal feed to prevent lipid peroxidation and stabilize fat-soluble vitamins.[1][2] Despite its efficacy, concerns over the safety of its residues and metabolites in food products of animal origin have prompted in-depth investigations into its metabolic fate.[2][3] This technical guide provides a comprehensive overview of the in vivo biotransformation and metabolism of this compound, designed for researchers, scientists, and professionals in drug development and food safety. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a particular focus on the enzymatic pathways leading to its primary metabolites and their toxicological significance.
Introduction to this compound
This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) was initially developed for the rubber industry and later repurposed as a highly effective antioxidant in animal feeds and for preventing scald in fruits like apples and pears.[1] Its utility lies in its ability to scavenge free radicals, thereby inhibiting oxidative degradation. However, the presence of this compound and its transformation products in the food chain, particularly in farmed fish, poultry, and eggs, necessitates a thorough understanding of its biological transformations.[1] The metabolic profile of this compound is complex and varies across species, leading to a range of metabolites, some of which exhibit biological activity and potential toxicity.[1][4]
Pharmacokinetic Profile: Absorption, Distribution, and Excretion
The in vivo journey of this compound begins with its rapid absorption from the gastrointestinal tract in laboratory animals such as rats and mice, with peak blood concentrations typically observed within an hour of administration.[1][3] Its distribution is widespread, with detectable levels of the parent compound and its metabolites in tissues like the liver, kidneys, and adipose tissue.[1][3]
Following oral or intravenous administration in rats and mice, this compound is rapidly metabolized, with very little of the parent compound being excreted unchanged.[5] The primary route of excretion for this compound metabolites is via the urine.[1][5] Studies in rats have shown that about 90% of a single dose (up to 25 mg/kg) is excreted in the urine and feces within 24 hours.[5] However, at higher doses (250 mg/kg), the excretion rate may be reduced.[5]
Biotransformation and Metabolic Pathways
The biotransformation of this compound is a multifaceted process involving both Phase I and Phase II metabolic reactions, primarily occurring in the liver. These reactions are catalyzed by a suite of enzymes, including the Cytochrome P450 (CYP) superfamily and various transferases.[1][4] The metabolism of this compound can lead to the formation of several key metabolites, including this compound quinone imine (EQI) and the this compound dimer (EQDM).[1][6]
Phase I Metabolism: Oxidation and Demethylation
Phase I reactions introduce or expose functional groups on the this compound molecule, generally making it more polar. The key Phase I transformations include:
-
O-deethylation: This is a major metabolic pathway in rats, leading to the formation of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.[7]
-
Hydroxylation: Hydroxylation can occur at various positions on the quinoline ring, resulting in several hydroxylated metabolites.[7]
-
Oxidation: The O-deethylated metabolite can be further oxidized to form 2,2,4-trimethyl-6-quinolone, also known as this compound quinone imine (EQI).[7][8] EQI is a significant metabolite and is considered to have potential mutagenic and carcinogenic properties.[6][8]
-
Dimerization: this compound can also undergo dimerization to form the this compound dimer (EQDM), which is a major metabolite found in the muscle of farmed salmon.[9][10]
The following diagram illustrates the primary Phase I metabolic pathways of this compound.
Caption: Phase I Metabolic Pathways of this compound.
Phase II Metabolism: Conjugation
The metabolites formed during Phase I, particularly the hydroxylated derivatives, can undergo Phase II conjugation reactions. These reactions further increase their water solubility, facilitating their excretion. The primary conjugation reactions include:
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid. In mice, glucuronide conjugates are the predominant metabolites found.[1]
-
Sulfation: In rats, sulfate conjugation is a major pathway for the elimination of hydroxylated this compound metabolites.[1]
Key Metabolites and Their Toxicological Significance
This compound Quinone Imine (EQI)
EQI is a reactive metabolite of significant toxicological concern. It has been shown to have structural alerts for mutagenicity, carcinogenicity, and the ability to bind to DNA.[6][8] The formation of this metabolite is a critical aspect of this compound's safety assessment.
This compound Dimer (EQDM)
EQDM is a major metabolite, particularly in fish.[9] While its toxicity is considered to be similar to the parent compound in some aspects, studies have shown that subchronic dietary exposure to EQDM can induce microvesicular steatosis in mice.[11][12] The responses to EQDM appear to be mediated through the activation of CAR/PXR nuclear receptors and the induction of an NRF2-mediated oxidative stress response.[12]
Other Metabolites
In addition to EQI and EQDM, other metabolites such as demethylthis compound (DMEQ), dehydrodemethylthis compound (DHMEQ), and dihydrothis compound (DHEQ) have been identified, particularly in plants.[1] The toxicity of these plant metabolites has been studied in dogs, and they were found to not show any significant toxicity at the tested doses.[1]
Experimental Workflows for Studying this compound Metabolism
Investigating the in vivo biotransformation of this compound requires a combination of animal studies and advanced analytical techniques.
In Vivo Animal Studies
A typical in vivo study to investigate this compound metabolism involves the following steps:
-
Animal Model Selection: Rats, mice, and dogs are commonly used laboratory models. For aquaculture-related research, fish species like salmon are essential.[1][4]
-
Dosing: this compound, often radiolabeled (e.g., with 14C), is administered to the animals, typically orally (gavage or in feed) or intravenously.[5]
-
Sample Collection: Urine, feces, blood, and various tissues (liver, kidney, fat, muscle) are collected at specific time points.[1][5]
-
Metabolite Profiling: The collected samples are then processed to extract and identify the parent compound and its metabolites.
Caption: Experimental Workflow for this compound Metabolism Studies.
Analytical Methodologies
The identification and quantification of this compound and its metabolites in complex biological matrices require sensitive and specific analytical methods.
Protocol: Quantification of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and its metabolites in biological samples.
-
Sample Preparation (Extraction and Clean-up):
-
For tissue samples, homogenize a known weight of tissue (e.g., 1-5 g) in a suitable solvent like acetone, often under basic conditions to improve extraction efficiency.[13] The addition of an antioxidant like butylated hydroxytoluene (BHT) is crucial to prevent the degradation of this compound during extraction.[13][14]
-
Perform liquid-liquid extraction or use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for initial cleanup.[15][16]
-
Further cleanup can be achieved using solid-phase extraction (SPE) with cartridges like octadecylsilanized silica gel.[13]
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its known metabolites. This involves monitoring specific precursor-to-product ion transitions. For this compound, a common transition is m/z 218 -> 174 or 218 -> 148.[13]
-
Quantification: Generate a calibration curve using certified reference standards of this compound and its metabolites. The use of stable isotope-labeled internal standards (e.g., deuterated this compound) is highly recommended for accurate quantification.[15][16][17]
-
Quantitative Data Summary
The following table summarizes the levels of this compound and its major metabolites found in various swine tissues after dietary administration of this compound.
| Compound | Fat (µg/kg) | Liver (µg/kg) | Kidney (µg/kg) | Muscle (µg/kg) |
| This compound (EQ) | 3281–12193 | 78.3–238 | 115–323 | 2.12–7.95 |
| This compound Quinone Imine (EQI) | 1780–12071 | 50.2–177 | 133–280 | 2.78–10.2 |
| This compound Dimer (EQDM) | 2112–10969 | 20.1–160 | 43.5–121 | 1.25–3.45 |
Data adapted from a study on swine tissues.[6]
Conclusion
The in vivo biotransformation of this compound is a complex process involving extensive Phase I and Phase II metabolism, leading to a variety of metabolites. The formation of reactive metabolites like this compound quinone imine and the accumulation of the this compound dimer in edible tissues are of particular importance for food safety and risk assessment. A thorough understanding of these metabolic pathways, facilitated by robust experimental and analytical methodologies, is crucial for regulatory bodies and the animal feed industry to ensure the safety of food products derived from animals treated with this compound. Future research should continue to focus on the comparative metabolism across different species and the long-term toxicological effects of chronic exposure to this compound and its metabolites.
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative metabolism and disposition of this compound in rat and mouse. I. Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the metabolism of the antioxidant this compound, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigations on the metabolism and potentially adverse effects of this compound dimer, a major metabolite of the synthetic antioxidant this compound in salmon muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound: An Antioxidant Used in Animal Feed | Semantic Scholar [semanticscholar.org]
- 11. fsc.go.jp [fsc.go.jp]
- 12. Subchronic dietary exposure to this compound dimer induces microvesicular steatosis in male BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of the Synthetic Antioxidant this compound and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Pioneering Applications of Ethoxyquin: From Industrial Rubber to Agricultural Preservation
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the historical development and original applications of Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline). First synthesized in 1921, its industrial journey began as a crucial antidegradation agent in the rubber industry. Subsequently, its potent antioxidant properties were repurposed for agricultural applications, initially as a post-harvest treatment to prevent scald in apples and pears, and most notably as a preservative in animal feed to prevent lipid peroxidation and stabilize vital nutrients. This document details the chemical synthesis, mechanisms of action, and the foundational experimental protocols that established this compound as a highly effective synthetic antioxidant in its pioneering fields of use.
Introduction
This compound (EQ) is a quinoline-based synthetic antioxidant that has been utilized for decades across multiple industries.[1][2] Its primary function is to inhibit oxidative degradation, a chemical process that can lead to the deterioration of materials, the spoilage of food, and the loss of nutritional value in animal feed.[3] The development and application of synthetic antioxidants like this compound were critical advancements, offering superior stability and efficacy compared to many natural alternatives available at the time.[1] This guide serves as a technical resource for researchers and scientists, tracing the origins of this compound from its initial synthesis to its establishment in its first major industrial and agricultural roles, providing insights into the scientific rationale and methodologies that underpinned its early use.
Chapter 1: Genesis of a Synthetic Antioxidant
First Synthesis and Chemical Characterization
The first documented synthesis of this compound occurred in 1921 by the chemist Knoevenagel.[1] Chemically designated as 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline (CAS Number 91-53-2), it is a viscous liquid that is light yellow when pure but darkens to brown upon exposure to air and light due to oxidation and polymerization.[1][4] This physical characteristic, however, does not diminish its antioxidant efficacy.[5]
Industrial Development
While synthesized early in the 20th century, the large-scale industrial development and commercialization of this compound were pioneered by the Monsanto Company in the 1950s.[6][7] Recognizing its high antioxidant efficiency, stability, and low cost of synthesis, Monsanto was instrumental in transitioning this compound from a laboratory chemical to a widely used industrial product.[1][6]
Synthesis Methodology
The commercial synthesis of this compound is primarily based on the condensation reaction of p-phenetidine (4-ethoxyaniline) with acetone or its analogues like diacetone alcohol.[1][5] The reaction is typically conducted in the presence of an acid catalyst, such as p-toluenesulfonic acid or iodine.[5]
-
Reactant Preparation: Combine p-phenetidine and an ionic liquid catalyst in a reaction vessel.
-
Heating: Heat the mixture to a reaction temperature of approximately 110°C.
-
Acetone Addition: Slowly add acetone dropwise to the heated mixture under normal pressure.
-
Reaction: Maintain the reaction for approximately 8 hours. Progress can be monitored periodically to determine the yield of this compound.
-
Cooling and Separation: Cool the reaction mixture to below 60°C. Unreacted acetone can be recovered via condensation.
-
Washing: Wash the reaction solution with water to separate the aqueous catalyst layer, which can be recycled.
-
Purification: The remaining upper layer containing the crude this compound is purified by distillation to yield the final product.[8]
Caption: General workflow for the synthesis of this compound.
Chapter 2: The Original Industrial Application: Rubber Stabilization
The first major industrial application for this compound was in the rubber industry.[1][5] It was developed as a potent antidegradation agent to protect rubber from oxidative damage.[6][9]
The Problem: Oxidative Degradation of Isoprene in Rubber
Natural and synthetic rubbers, which are polymers of isoprene, are susceptible to degradation from environmental factors like heat, oxygen, and ozone.[9] This oxidative process breaks down the polymer chains, leading to a loss of elasticity, the formation of cracks, and a significant reduction in the material's strength and lifespan.[9]
This compound's Role as an Antidegradant
As a powerful antioxidant, this compound was added to rubber formulations to neutralize the free radicals that initiate the oxidative degradation cascade.[9] By scavenging these reactive species, it effectively protects the integrity of the rubber's polymer structure, extending its functional life and ensuring its performance in demanding applications such as automotive tires and industrial components.[9]
Chapter 3: A Pivot to Agriculture: Post-Harvest Fruit Preservation
Following its success in the rubber industry, the utility of this compound was explored in agriculture. In 1965, it was initially registered as a pesticide for a very specific application: controlling superficial scald on pome fruits.[7][10]
The Challenge of Superficial Scald in Pome Fruits
Superficial scald is a physiological disorder that affects apples and pears during cold storage, resulting in the development of brown or black patches on the fruit's skin ("brown spots").[1][5] This discoloration is caused by the oxidation of α-farnesene, a naturally occurring compound in the fruit's peel. While not affecting the flesh, scald significantly reduces the fruit's marketability.
This compound as a Post-Harvest Treatment
Marketed under commercial names like "Stop-Scald," this compound proved highly effective at preventing scald.[10] It was applied as a post-harvest treatment, acting as an antioxidant to inhibit the oxidation of α-farnesene, thereby preserving the fruit's appearance during extended storage.[5]
-
Solution Preparation: Prepare a dilute aqueous solution of this compound.
-
Application Method: Apply the solution to the fruit post-harvest using one of two primary methods:
-
Storage: The treated fruit is then placed in cold storage. The this compound residue on the skin protects against the onset of scald.
Chapter 4: Revolutionizing Animal Feed Preservation
Perhaps the most significant and widespread original application of this compound was its use as a preservative in animal feed, a practice that began in the late 1950s.[2][5] Monsanto refined the compound specifically for this purpose, leveraging its high efficacy and cost-effectiveness.[1][6]
The Problem of Lipid Peroxidation in Feedstuffs
Animal feeds, particularly those with high fat content like fishmeal, are highly susceptible to lipid peroxidation.[1] This process, a free-radical autocatalytic chain reaction with oxygen, leads to rancidity.[1] Rancid fats not only have an offensive odor and taste that reduces palatability but also result in the degradation of essential fat-soluble vitamins (A and E) and valuable polyunsaturated fatty acids (PUFAs).[3][5] Furthermore, the high degree of unsaturation in the lipids of fishmeal makes it prone to spontaneous combustion during shipping and storage, a significant safety hazard.[5][12]
Early Application in Fishmeal Stabilization (1957)
The earliest recorded use of this compound in feed was in 1957, when it was applied to herring meal to prevent overheating and combustion.[5] It quickly became the antioxidant of choice for stabilizing fishmeal, effectively protecting the nutrient-rich lipids and ensuring safety during transport.[4][5]
Mechanism: Protecting Fats and Fat-Soluble Vitamins
This compound acts as a chain-breaking antioxidant. It donates a hydrogen atom to lipid peroxyl radicals, neutralizing them and terminating the oxidative chain reaction.[3][13] This action directly prevents the degradation of fats and preserves the integrity of sensitive nutrients like vitamins A and E, and carotenoids.[1][14]
Caption: Antioxidant mechanism of this compound in terminating lipid peroxidation.
The "Self-Validating" System: Antioxidant Properties of EQ Metabolites
A key reason for this compound's exceptional efficacy is that its primary oxidation products are also potent antioxidants.[1] During its protective action, this compound is converted into compounds such as a dimeric form and a quinolone.[5] These metabolites continue to scavenge free radicals, extending the protective effect long after the parent this compound has been consumed.[4][5] This creates a self-validating and long-lasting preservative system.
Chapter 5: Early Analytical and Experimental Protocols
The establishment of this compound required robust methods for its detection and the validation of its efficacy.
Protocol: Quantification of this compound Residues via Fluorescence Spectroscopy
An early official method for determining this compound residues in biological samples like eggs and poultry liver was based on its fluorescent properties.[11]
-
Extraction: The sample is homogenized and this compound is extracted using an organic solvent such as iso-octane.
-
Clean-up: The extract undergoes an acid-alkaline wash procedure to remove interfering compounds. This involves partitioning the this compound between the iso-octane and an acidic aqueous phase, then making the aqueous phase alkaline to drive the this compound back into a fresh iso-octane phase.
-
Quantification: The final iso-octane solution is placed in a spectrofluorometer. The intensity of the fluorescence emitted upon excitation at a specific wavelength is measured.
-
Calculation: The concentration of this compound is determined by comparing the sample's fluorescence intensity to that of standard solutions with known concentrations.[11]
Experimental Design Insight: Efficacy Testing in Complex Matrices
Early research highlighted a critical aspect of experimental design for antioxidants: the testing matrix matters. It became clear that the efficacy of an antioxidant intended for fishmeal must be determined in fish meal itself and not through an accelerated test in a simpler matrix like fish oil.[5] This is because the complex interactions with proteins, minerals, and other components in the meal can significantly influence the antioxidant's performance and stability. This insight underscored the importance of field-proven validation over simplified laboratory models.
Summary of Original Applications
| Application Area | Problem Addressed | Common Method/Concentration |
| Rubber Industry | Oxidative degradation (cracking) of rubber polymers. | Incorporated into rubber formulation. |
| Fruit Preservation | Post-harvest superficial scald on apples and pears. | 3 ppm tolerance; applied as a dip or on impregnated wraps.[11] |
| Animal Feed | Lipid peroxidation (rancidity), nutrient loss, and spontaneous combustion of fishmeal. | 100-800 mg/kg in herring meal; up to 150 mg/kg in complete feed.[5][15] |
| Spice Preservation | Color loss due to oxidation of carotenoids. | Up to 100 mg/kg in paprika and chili powder.[5] |
Conclusion
The historical trajectory of this compound demonstrates a remarkable example of chemical repurposing, driven by a deep understanding of its core antioxidant mechanism. From its initial role in preserving the structural integrity of industrial rubber, it was successfully adapted to solve critical preservation challenges in the agricultural and animal feed sectors. Its ability to prevent scald on fruit and, more importantly, to stabilize highly perishable and hazardous feedstuffs like fishmeal, cemented its role as one of the most effective and widely used synthetic antioxidants of its time. The foundational work in its synthesis, application protocols, and analytical methods laid the groundwork for decades of use in preserving the quality and safety of goods and raw materials.
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Usage in Feed Industry – Livestock & Poultry Middle East [livestockmiddleeast.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The uses of this compound in food_Chemicalbook [chemicalbook.com]
- 7. toxinfreeusa.org [toxinfreeusa.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. 159. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Usage in Feed Industry - Polifar [polifar.com]
- 15. fefac.eu [fefac.eu]
Methodological & Application
Application Note: High-Throughput Analysis of Ethoxyquin and Its Key Degradation Products by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous identification and quantification of the antioxidant Ethoxyquin (EQ) and its primary degradation products, this compound quinone imine (EQI) and this compound dimer (EQDM). This compound has been widely used as a preservative in animal feed and some food products to prevent lipid oxidation.[1][2][3] However, concerns regarding the potential toxicity of its metabolites have led to increased scrutiny and regulatory action, including the suspension of its authorization as a feed additive in the European Union.[2][4] This guide provides a comprehensive protocol for researchers, quality control analysts, and regulatory bodies, detailing sample preparation, instrument parameters, and data analysis for the reliable monitoring of these compounds in complex matrices.
Introduction: The Analytical Imperative for this compound Monitoring
This compound (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) is a highly effective antioxidant that has been instrumental in preserving the nutritional quality of animal feed by preventing the oxidative degradation of fats, carotenes, and vitamins A and E.[1][3] Its efficacy is, in part, attributed to the antioxidant properties of its primary oxidation products, including this compound quinone imine (EQI) and this compound dimer (EQDM).[5]
However, the safety of this compound and its derivatives has come under question. Studies have raised concerns about the potential mutagenicity and carcinogenicity of EQI and an impurity from the manufacturing process, p-phenetidine.[6][7][8] This has prompted regulatory bodies to establish maximum residue levels (MRLs) for this compound in various food products of animal origin and to suspend its use as a feed additive in some jurisdictions.[2][4][9][10] Consequently, sensitive and specific analytical methods are crucial for ensuring food safety and regulatory compliance.
Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful platform for the analysis of this compound and its degradation products due to its high chromatographic resolution, sensitivity, and specificity. This application note provides a detailed methodology for the simultaneous determination of EQ, EQI, and EQDM, addressing the analytical challenges associated with these compounds, such as the potential for oxidative degradation during sample preparation.
Degradation Pathway of this compound
During its function as an antioxidant and through metabolic processes, this compound undergoes transformation into several products. The most significant of these are this compound quinone imine (EQI) and this compound dimer (EQDM).[1][5][11][12] Understanding this degradation pathway is essential for developing a comprehensive analytical method that can accurately assess the total residue of this compound and its relevant metabolites.
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow
The analytical workflow is designed for high-throughput and accurate quantification of this compound and its degradation products. The key stages include sample extraction using a modified QuEChERS protocol, followed by analysis using a triple quadrupole GC-MS system.
Caption: Overall experimental workflow for GC-MS/MS analysis.
Materials and Reagents
-
Solvents: Acetonitrile, n-hexane, and acetone (HPLC or pesticide residue grade).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, disodium citrate sesquihydrate, and ascorbic acid.
-
Standards: Certified reference materials for this compound, this compound quinone imine, and this compound dimer.
-
Dispersive SPE: Primary secondary amine (PSA) sorbent.
Sample Preparation Protocol: Modified QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is adapted for this application. A critical modification is the addition of ascorbic acid during the extraction step to prevent the oxidative degradation of this compound.[11]
Step-by-Step Protocol:
-
Homogenization: Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube. For solid samples, ensure a representative and uniform particle size.
-
Addition of Antioxidant: Add 100 mg of ascorbic acid to the sample in the centrifuge tube.
-
Hydration and pH Adjustment: Add 5 mL of sodium carbonate solution and vortex for 2 minutes.
-
Extraction:
-
Add 5 mL of acetone and shake vigorously for 2 minutes.
-
Add 10 mL of n-hexane and perform a liquid-liquid extraction by shaking for another 2 minutes.[11]
-
-
Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper n-hexane layer to a clean tube.
-
Dispersive SPE Cleanup: Add an appropriate amount of PSA sorbent to the extract, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Final Preparation: Transfer an aliquot of the cleaned extract into a vial for GC-MS analysis.
GC-MS/MS Instrumentation and Parameters
The analysis is performed on a triple quadrupole gas chromatograph-mass spectrometer, which provides the necessary selectivity and sensitivity for detecting the target analytes in complex matrices.
Table 1: GC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | DB-35 MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polarity column suitable for the separation of the target compounds. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for improved sensitivity. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the analytes. |
| Carrier Gas | Helium | |
| Oven Program | Initial temp 80°C, hold for 1 min; ramp to 280°C at 10°C/min; hold for 5 min | Optimized for the separation of EQ, EQI, and EQDM. |
| Mass Spectrometer | ||
| MS System | Triple Quadrupole with Electron Ionization (EI) source | Enables highly selective Multiple Reaction Monitoring (MRM) for quantification. |
| Ion Source Temp. | 230 °C | |
| Interface Temp. | 250 °C | |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions for Quantification and Confirmation
The selection of appropriate precursor and product ions is critical for the specificity of the MRM method. The following transitions have been validated for the analysis of this compound and its degradation products.[11]
Table 2: MRM Transitions for Target Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound (EQ) | 202 | 174 | 15 | Quantification |
| 202 | 130 | 25 | Confirmation | |
| This compound Quinone Imine (EQI) | 174 | 130 | 20 | Quantification |
| 174 | 103 | 30 | Confirmation | |
| This compound Dimer (EQDM) | 201 | 173 | 15 | Quantification |
| 201 | 145 | 25 | Confirmation |
Results and Discussion
Method Performance and Validation
The developed GC-MS/MS method demonstrates excellent performance for the analysis of this compound and its degradation products in various matrices.
Table 3: Method Validation Summary
| Parameter | This compound (EQ) | This compound Quinone Imine (EQI) | This compound Dimer (EQDM) |
| Limit of Quantification (LOQ) | 0.5 µg/kg[11][12][13] | 5.0 µg/kg[11][12][13] | 5.0 µg/kg[11][12][13] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | 64.7 - 100.7[11][12][13] | 64.7 - 100.7[11][12][13] | 64.7 - 100.7[11][12][13] |
| Precision (RSD%) | < 11.6[11][12][13] | < 11.6[11][12][13] | < 11.6[11][12][13] |
The method exhibits low limits of quantification, enabling the detection of residues well below the established regulatory limits. The recovery and precision data, obtained from spiked samples across different matrices, meet the requirements for quantitative analysis.[11][12][13]
Analysis of Real-World Samples
The application of this method to commercially available animal feed and animal-derived food products has revealed the presence of this compound and its degradation products. Notably, in fatty matrices, there is a tendency for these lipophilic compounds to accumulate.[11] The simultaneous quantification of EQ, EQI, and EQDM is crucial for a comprehensive risk assessment, especially considering the potential toxicity associated with the degradation products.[13]
Conclusion
The GC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous analysis of this compound and its primary degradation products, EQI and EQDM. The use of a modified QuEChERS protocol with the addition of ascorbic acid effectively minimizes analyte degradation during sample preparation. The high selectivity and sensitivity of the MRM mode on a triple quadrupole mass spectrometer ensure accurate quantification in complex matrices. This method is a valuable tool for researchers, food safety laboratories, and regulatory agencies involved in the monitoring of this compound residues in food and feed.
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. 21 CFR § 573.380 - this compound in animal feeds. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Analysis for this compound in Feed Additives - Eurofins Scientific [eurofins.de]
- 5. tandfonline.com [tandfonline.com]
- 6. fefac.eu [fefac.eu]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Labeling and Use of this compound in Animal Feed | FDA [fda.gov]
- 10. eCFR :: 21 CFR Part 573 -- Food Additives Permitted in Feed and Drinking Water of Animals [ecfr.gov]
- 11. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation techniques for Ethoxyquin analysis in complex matrices
An Application Guide to Sample Preparation for Ethoxyquin Analysis
Introduction: The Analytical Challenge of a Potent Antioxidant
This compound (EQ), chemically known as 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline, is a synthetic antioxidant extensively used to prevent lipid peroxidation and degradation of fat-soluble vitamins in animal feed, fishmeal, and certain spices like paprika and chili powder.[1][2][3][4][5] Its efficacy in preserving the nutritional quality and safety of these products is well-established.[2] However, concerns over the potential residues of EQ and its metabolites, such as this compound quinone imine (EQI), in food products of animal origin have led to regulatory scrutiny and the establishment of maximum residue limits (MRLs) in many regions.[6][7]
Analyzing this compound in complex matrices presents significant challenges for analytical scientists. As a potent antioxidant, EQ is inherently reactive and susceptible to oxidative degradation during sample handling and extraction.[1][7] Furthermore, matrices like animal feed, fish tissue, and spices are compositionally complex, containing high levels of fats, proteins, pigments, and other compounds that can interfere with analysis and cause significant matrix effects, particularly in sensitive mass spectrometry-based methods.[1][8][9]
This guide provides an in-depth exploration of robust sample preparation techniques designed to overcome these challenges. We will delve into the mechanistic rationale behind procedural choices, offering detailed, field-proven protocols for QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The objective is to equip researchers and drug development professionals with the knowledge to develop and validate reliable methods for the accurate quantification of this compound.
Core Principle: The Criticality of Analyte Stabilization
The primary obstacle in this compound analysis is its instability. By its very nature as an antioxidant, EQ readily sacrifices itself to neutralize oxidative processes. This means that from the moment of sample collection, EQ can begin to degrade, leading to artificially low recoveries and inaccurate quantification.
The most effective strategy to counteract this is the immediate introduction of a stabilizing agent during the initial extraction step. Ascorbic acid is widely recommended and used to create a protective, reductive environment that minimizes the oxidative loss of EQ throughout the preparation workflow.[1][7] Other antioxidants, such as butylated hydroxytoluene (BHT), are also employed, often dissolved in the extraction solvent to ensure immediate contact with the analyte upon homogenization.[10][11][12] This stabilization is not merely a suggestion but a mandatory first step for any trustworthy this compound analysis.
Technique 1: QuEChERS — The High-Throughput Workhorse
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant technique for residue analysis in food and feed due to its speed, simplicity, and efficacy. It is particularly well-suited for complex matrices like animal feed and fish tissue.[1][13][14] The methodology is a two-stage process: a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.
Causality Behind the Method:
-
Extraction & Partitioning: The sample is first homogenized with an organic solvent, typically acetonitrile, which is effective at extracting a broad range of analytes, including the moderately polar this compound. The addition of salts, primarily magnesium sulfate (MgSO₄) to absorb water and sodium chloride (NaCl) or sodium citrate to induce phase separation, forces the analyte into the acetonitrile layer, separating it from the bulk of the aqueous and solid matrix components.[1]
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents. For this compound analysis, Primary Secondary Amine (PSA) is commonly used to remove fatty acids and sugars, while C18 sorbent is employed to remove non-polar interferences like lipids.[1][15] This cleanup step is critical for reducing matrix effects and protecting the analytical instrumentation.
QuEChERS Workflow Diagram
Caption: A typical workflow for this compound extraction using the QuEChERS method.
Protocol: this compound in Animal Feed via Modified QuEChERS
This protocol is adapted from methodologies developed for regulatory compliance in feed analysis.[1][16]
-
Sample Homogenization: Weigh 5 g of a representative, homogenized animal feed sample into a 50 mL centrifuge tube.
-
Stabilization: Add 10 mL of an ascorbic acid buffer solution. Vortex for 30 seconds to ensure the stabilizer is fully integrated with the sample matrix.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 40-60 minutes using a mechanical shaker.
-
Salting-Out: Add a pre-packaged QuEChERS salt mixture, typically containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate. Immediately shake for 5 minutes.
-
Phase Separation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Final Centrifugation: Vortex the microcentrifuge tube for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Analysis: Collect the supernatant, filter through a 0.22 µm filter if necessary, and inject into the analytical instrument (e.g., GC-MS/MS or LC-MS/MS).
Performance Data for QuEChERS Methods
| Matrix | Analyte(s) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Animal Feed | This compound | 70 - 120 | < 20 | 0.01 | [1][3] |
| Shrimp | This compound | 91 - 97 | 4.1 - 6.6 | 0.0015 | [15] |
| Fish Products | This compound & Metabolites | >70 (typical) | <15 (typical) | - | [13][14] |
Technique 2: Solid-Phase Extraction (SPE) — For Ultimate Purity
Solid-Phase Extraction is a powerful chromatographic technique used to isolate analytes from a complex mixture. It is often employed when exceptionally clean extracts are required to minimize matrix effects for highly sensitive instrumentation or when QuEChERS cleanup is insufficient.[11]
Causality Behind the Method: SPE relies on the affinity of the analyte for a solid sorbent packed into a cartridge. For this compound, a non-polar C18 (octadecyl) bonded silica is a common choice. The process involves four key steps:
-
Conditioning: The sorbent is wetted with a solvent (e.g., acetonitrile) and then equilibrated with a weaker solvent (e.g., water). This activates the sorbent for analyte retention.
-
Loading: The sample extract is passed through the cartridge. This compound, being relatively non-polar, adsorbs onto the C18 stationary phase while polar interferences pass through to waste.
-
Washing: A weak solvent is passed through the cartridge to wash away any remaining weakly-bound impurities without dislodging the analyte.
-
Elution: A strong organic solvent (e.g., acetonitrile) is used to disrupt the interaction between this compound and the C18 sorbent, eluting the purified analyte for collection.
SPE Workflow Diagram
Caption: The four-step process of Solid-Phase Extraction for analyte purification.
Protocol: this compound in Fishery Products via SPE
This protocol is based on official methods for residue analysis in animal and fishery products.[12]
-
Extraction: Homogenize 10 g of sample (5 g for high-fat samples) with 20 mL of 10% sodium carbonate solution and 100 mL of an acetone solution containing 50 mg/L BHT.
-
Filtration: Filter the homogenate with suction. Re-extract the residue on the filter paper with another 50 mL of the BHT-acetone solution.
-
Dilution: Combine the filtrates and adjust the volume to 200 mL with the BHT-acetone solution. Take a 10 mL aliquot and mix with 10 mL of water.
-
SPE Conditioning: Condition a C18 SPE cartridge (1000 mg) by passing 5 mL of acetonitrile followed by 10 mL of water.
-
Sample Loading: Load the 20 mL diluted extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of an acetonitrile/water (3:7, v/v) mixture and discard the effluent.
-
Elution: Elute the retained this compound with 10 mL of acetonitrile. Adjust the final volume to exactly 10 mL.
-
Analysis: The eluate is ready for LC-MS/MS analysis. For fatty samples, a concentration step may be required after elution.[12]
Performance Data for SPE Methods
| Matrix | Analyte(s) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Food of Animal Origin | This compound | > 71.0 | < 9.3 | 0.01 | [10][17][18] |
| Fish Meal/Feed | This compound, EQDM | 78.8 - 101 | < 15 | 0.01 (EQ) | [19] |
| Target Tissues (various) | This compound | > 71.0 | < 9.3 | - | [11] |
Technique 3: Liquid-Liquid Extraction (LLE) — The Foundational Approach
Liquid-Liquid Extraction is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases. While often simpler than QuEChERS or SPE, it can be highly effective, especially for matrices with lower complexity or as a preliminary extraction step.
Causality Behind the Method: The key to successful LLE is selecting an appropriate solvent pair and controlling the pH. This compound contains a secondary amine group, making its solubility pH-dependent.
-
pH Control: In an acidic environment, the amine group becomes protonated (ionized), making the molecule more water-soluble. In a basic environment, it remains in its neutral, non-ionized form, making it more soluble in non-polar organic solvents like n-hexane.[7] Therefore, performing the extraction under basic conditions (e.g., using a sodium carbonate solution) significantly improves the partitioning of this compound from the aqueous matrix into the organic phase.[7]
-
Solvent Choice: n-Hexane is a common choice for extracting EQ from spices and animal tissues due to its non-polar nature and immiscibility with water.[4][7]
LLE Workflow Diagram
Caption: A fundamental workflow for isolating an analyte using LLE.
Protocol: this compound in Spices via LLE
This protocol is based on established methods for analyzing this compound in spices like paprika.[4]
-
Sample Preparation: Weigh 2 g of the spice sample (e.g., paprika powder) into a centrifuge tube.
-
Extraction: Add 10 mL of n-hexane containing a stabilizer (e.g., 5 µg/mL BHT).
-
Partitioning: Shake the tube for 10 minutes to ensure thorough extraction of this compound into the hexane.
-
Phase Separation: Centrifuge at 1000-3000 rpm for 5 minutes to separate the solid spice material from the hexane supernatant.
-
Collection: Carefully transfer the hexane supernatant to a clean tube.
-
Re-extraction: Repeat the extraction (steps 2-5) on the residue to ensure complete recovery and combine the hexane extracts.
-
Analysis: The combined hexane extract can be analyzed directly or concentrated under a stream of nitrogen and reconstituted in a suitable solvent for HPLC or GC analysis.
Performance Data for LLE Methods
| Matrix | Analyte(s) | Recovery (%) | RSD (%) | Reference |
| Spices (Paprika, Pepper) | This compound | 99.0 - 100.5 | - | [4] |
| Swine Tissues | This compound & Metabolites | 64.7 - 100.7 | < 11.6 | [7] |
| Paprika Seasonings/Sauces | This compound | 86.7 - 101.7 | 0.3 - 3.6 | [20] |
Method Validation and Trustworthiness
A protocol is only as reliable as its validation. Every method described must be rigorously validated to ensure it is fit for purpose. Key validation parameters, as outlined by guidelines from bodies like AOAC and SANTE, include:[1][11][20]
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at various concentrations. For residue analysis, recoveries are typically expected to be within 70-120%.[1][3]
-
Precision (RSD): Measures the repeatability of the method, expressed as the relative standard deviation (RSD). RSD values below 20% are generally considered acceptable.[1][3]
-
Linearity: Assessed by creating a calibration curve. A correlation coefficient (r²) of ≥ 0.99 is desirable.[1]
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix-Matched Calibration: To compensate for inevitable matrix effects (signal suppression or enhancement), it is essential to prepare calibration standards in a blank matrix extract that has undergone the entire sample preparation procedure.[8][20] This ensures that the standards and samples are affected equally, leading to more accurate quantification.
Conclusion
The successful analysis of this compound in complex matrices is fundamentally dependent on a well-designed and validated sample preparation strategy. The inherent instability of the analyte necessitates the inclusion of stabilizers like ascorbic acid or BHT from the very first step.
-
QuEChERS offers a balanced, high-throughput approach ideal for routine analysis of diverse matrices like animal feed.
-
Solid-Phase Extraction provides the cleanest extracts, making it the preferred method for minimizing matrix effects in high-sensitivity LC-MS/MS applications.
-
Liquid-Liquid Extraction remains a valuable and effective technique, particularly when optimized with pH control for specific matrices.
The choice of method should be guided by the specific matrix, the required limit of quantitation, available instrumentation, and throughput needs. By understanding the principles behind each technique and adhering to rigorous validation standards, researchers can confidently generate accurate and defensible data for this critical antioxidant.
References
- 1. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. Liquid chromatography-electrochemical detection for the determination of this compound and its dimer in pear skin and salmon samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of this compound by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. Determination of the Synthetic Antioxidant this compound and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thaiscience.info [thaiscience.info]
- 16. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018-2019. | Sigma-Aldrich [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Note: QuEChERS Method for the Extraction of Ethoxyquin from Agricultural Products
Introduction: The Ethoxyquin Challenge
This compound (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline, EQ) is a synthetic antioxidant widely utilized as a scald-prevention agent on pome fruits like apples and pears and as a preservative in animal feed and spices to prevent lipid peroxidation.[1][2] Its application, however, can lead to residues in the final agricultural products, necessitating robust and reliable analytical methods for monitoring to ensure food safety and regulatory compliance.[3][4]
The primary analytical challenge with this compound lies in its very nature: as an antioxidant, it is highly susceptible to oxidative degradation during sample processing.[1][5] This instability can lead to notoriously low and variable recoveries, compromising the accuracy and reliability of analytical results.[6] Decomposition can occur during sample homogenization, extraction, and even during the storage of sample extracts.[5] This application note provides a detailed protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, specifically modified to stabilize this compound and ensure high-fidelity quantification from complex agricultural matrices.
The QuEChERS Principle and this compound-Specific Modifications
The QuEChERS method, first introduced by Anastassiades et al., has revolutionized pesticide residue analysis.[7][8] It streamlines sample preparation into two main stages: a salting-out extraction with acetonitrile, followed by a dispersive solid-phase extraction (dSPE) for cleanup.[9]
-
Extraction: A homogenized sample is extracted with acetonitrile. The subsequent addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer, induces a liquid-liquid partition.[7] Anhydrous MgSO₄ absorbs excess water, enhancing the partitioning of analytes into the acetonitrile layer.
-
Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is mixed with a combination of sorbents to remove specific matrix interferences.[9]
Causality Behind the this compound Modification: For this compound, the standard QuEChERS protocol is insufficient due to its oxidative instability. The key modification, grounded in extensive research, is the introduction of an antioxidant stabilizer prior to extraction.[6][10] Ascorbic acid (AA) is highly effective for this purpose.[5][11] By adding AA to the sample homogenate, a protective antioxidative environment is created, preventing the degradation of this compound during the mechanically rigorous and oxygen-exposing steps of shaking and centrifugation.[6] Studies have shown that adding AA before spiking or extraction can increase recoveries from near zero in some matrices to nearly quantitative levels.[5][6]
Detailed Protocol: Modified QuEChERS for this compound Extraction
This protocol is based on the principles of the AOAC 2007.01 and EN 15662 standard methods, with critical modifications for this compound stability.[12][13]
Required Equipment and Reagents
-
Equipment:
-
Reagents:
-
Acetonitrile (ACN), HPLC or pesticide residue grade.
-
L-Ascorbic Acid (AA), reagent grade.[14]
-
Magnesium Sulfate (MgSO₄), anhydrous.
-
Sodium Chloride (NaCl).
-
Optional Buffering Salts (for EN Method): Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.[16]
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18 (end-capped), Graphitized Carbon Black (GCB).[17][18]
-
This compound analytical standard.
-
Reagent water.
-
Step-by-Step Extraction Procedure
-
Sample Homogenization:
-
Weigh a representative portion of the agricultural commodity. For high-moisture products like fruits and vegetables, a 10-15 g sample is typical.[7]
-
Homogenize the sample until a uniform consistency is achieved. For hard or dry samples, cryogenic milling can be employed to prevent analyte degradation from frictional heat.[15]
-
-
Stabilization and Hydration:
-
Transfer 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Crucial Step: Add 100 mg of L-Ascorbic Acid powder directly to the sample.[14] For dry commodities (e.g., grains, spices), add 10 mL of reagent water to rehydrate the sample and allow it to stand for 20 minutes.[14]
-
Vortex for 30 seconds to thoroughly mix the ascorbic acid with the matrix.
-
-
Acetonitrile Extraction:
-
Add 10 mL of acetonitrile to the 50 mL tube containing the stabilized sample.
-
Cap the tube securely and shake vigorously for 2 minutes using a mechanical shaker or by hand. This ensures exhaustive extraction of this compound from the matrix into the organic solvent.[16]
-
-
Salting-Out Partitioning:
-
Add the appropriate QuEChERS extraction salt mixture. For the AOAC 2007.01 method, this typically consists of 4 g MgSO₄ and 1 g NaCl .[9][13]
-
Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. The mixture will become warm as the MgSO₄ hydrates. This step forces the separation of the acetonitrile and aqueous layers.
-
Centrifuge the tube at ≥3000 x g for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the solid sample material and the lower aqueous layer.
-
Dispersive SPE (dSPE) Cleanup
The choice of dSPE sorbents is critical and depends on the sample matrix.[19] Transfer an aliquot of the supernatant (acetonitrile extract) from the previous step into a 15 mL dSPE tube containing the appropriate sorbent mixture.
-
Protocol A: For General Fruits and Vegetables (Low in Pigments and Lipids)
-
Protocol B: For Highly Pigmented or Waxy/Fatty Products (e.g., Spinach, Bell Peppers, Fish)
-
dSPE Composition: 150 mg anhydrous MgSO₄ + 50 mg PSA + 50 mg C18 + 7.5 mg GCB.[17]
-
Rationale: In addition to MgSO₄ and PSA, C18 is added to remove non-polar interferences like lipids and waxes.[20] A small amount of GCB is used to remove pigments like chlorophyll.[20][21] Caution is advised with GCB as it can adsorb planar analytes; however, for this compound, minimal amounts are generally safe and effective.[22]
-
Cleanup Procedure:
-
Transfer 6 mL of the acetonitrile supernatant into the selected 15 mL dSPE tube.
-
Cap securely and vortex for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is the final, cleaned extract. Carefully collect an aliquot for analysis, avoiding any solid sorbent material.
Workflow Visualization
Caption: Modified QuEChERS workflow for stabilized this compound extraction.
Instrumental Analysis: LC-MS/MS
The cleaned extract is typically analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity.[22][23]
-
Column: A C18 reversed-phase column is commonly used.[24]
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with ammonium acetate or formic acid as a modifier.[24]
-
Ionization: Electrospray Ionization in positive mode (ESI+).[22]
-
Transitions: this compound produces a precursor ion [M+H]⁺ at m/z 218. Typical product ions for Multiple Reaction Monitoring (MRM) are m/z 174, 148, and 160.[22][24]
Due to the complexity of agricultural matrices, matrix effects can influence ionization efficiency.[25][26] It is imperative to use matrix-matched calibration standards for accurate quantification. This involves preparing calibration standards in a blank matrix extract that has undergone the entire QuEChERS procedure.
Method Performance and Validation Data
The modified QuEChERS method, when properly validated, demonstrates excellent performance characteristics that meet regulatory guidelines such as the SANTE/12682/2019 document.[11][27]
| Parameter | Typical Performance | Rationale & Source(s) |
| Linearity (r²) | > 0.995 | Demonstrates a proportional response across a range of concentrations.[11][22] |
| Recovery (%) | 80 - 110% | Indicates the efficiency of the extraction process. The addition of ascorbic acid is key to achieving recoveries in this acceptable range.[11][16][22] |
| Precision (RSD%) | < 15% | Relative Standard Deviation (RSD) measures the repeatability of the method. Low RSD indicates a rugged and reproducible procedure.[11][22] |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg | The lowest concentration that can be reliably quantified. Dependent on the matrix and instrumentation, but typically achieves low µg/kg (ppb) levels.[3][22] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | 1. Oxidative degradation. 2. Incomplete extraction. 3. Adsorption to GCB sorbent. | 1. Ensure ascorbic acid is added before extraction and is thoroughly mixed. Keep samples cool.[5][24] 2. Ensure vigorous shaking for the specified time. 3. Use the minimum amount of GCB necessary or a sorbent without GCB if pigments are not a major issue. |
| Poor Peak Shape | High concentration of matrix components in the final extract. | Use the appropriate dSPE cleanup protocol for the matrix. Ensure no solid sorbent material is transferred to the analysis vial. Dilute the final extract if necessary. |
| Inconsistent Results | 1. Non-homogenous sample. 2. Inaccurate pipetting during dSPE transfer. | 1. Ensure the initial sample is thoroughly homogenized. 2. Use calibrated pipettes and be consistent with the volume of supernatant transferred for cleanup. |
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Analysis for this compound in Feed Additives - Eurofins Scientific [eurofins.de]
- 4. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. QuEChERS: Home [quechers.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 10. cvua-freiburg.de [cvua-freiburg.de]
- 11. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. QuEChERS: About the method [quechers.eu]
- 13. hawach.com [hawach.com]
- 14. fda.gov.tw [fda.gov.tw]
- 15. youtube.com [youtube.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. QuEChERS Dispersive SPE | Fisher Scientific [fishersci.com]
- 18. QuEChERS分散SPE | Thermo Fisher Scientific [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. thaiscience.info [thaiscience.info]
- 23. tandfonline.com [tandfonline.com]
- 24. mhlw.go.jp [mhlw.go.jp]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. bataviabiosciences.com [bataviabiosciences.com]
- 27. academic.oup.com [academic.oup.com]
Application Notes: Utilizing Ethoxyquin to Inhibit Lipid Peroxidation in In-Vitro Assays
Introduction: The Challenge of Lipid Peroxidation in In-Vitro Research
Lipid peroxidation is a detrimental process of oxidative degradation affecting lipids, particularly polyunsaturated fatty acids (PUFAs), which are integral components of cell membranes and other biological structures.[1][2] This chain reaction, initiated by reactive oxygen species (ROS), generates unstable lipid hydroperoxides and secondary byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[2][3] In the context of in-vitro research, uncontrolled lipid peroxidation can compromise the integrity of cellular and subcellular models, leading to artifacts and confounding experimental results. It is a critical factor in studies related to oxidative stress, toxicology, and the efficacy of therapeutic agents.[4]
To ensure the validity of in-vitro assays, it is often necessary to control for or inhibit this process. Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent, lipid-soluble synthetic antioxidant originally developed to prevent oxidative degradation in rubber and later adopted for its efficacy in preserving animal feed by preventing fat rancidity.[5][6][7] Its powerful radical-scavenging properties make it an invaluable tool for researchers as a positive control or protective agent in assays susceptible to lipid peroxidation.[6][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound to prevent lipid peroxidation in common in-vitro assays. We will delve into its mechanism of action, provide detailed, validated protocols, and discuss best practices for its effective use.
Mechanism of Action: How this compound Terminates Oxidative Damage
This compound exerts its antioxidant effect primarily by acting as a chain-breaking radical scavenger.[1] The lipid peroxidation cascade proceeds through three main stages: initiation, propagation, and termination.
-
Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a PUFA, forming a lipid radical (L•).
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.
-
Termination: The reaction is terminated when two radicals react with each other or when a chain-breaking antioxidant donates a hydrogen atom to the peroxyl radical.
This compound's efficacy lies in its ability to interrupt the propagation stage. The secondary amine group (-NH-) within its dihydroquinoline structure readily donates a hydrogen atom to the lipid peroxyl radical (LOO•), neutralizing it and preventing further damage to other lipids. In this process, this compound itself becomes a stabilized, less reactive radical that does not propagate the oxidative chain.[1] Furthermore, some of its oxidation products also possess antioxidant properties, contributing to its high efficiency.[6][9]
Caption: this compound interrupts the lipid peroxidation propagation cycle.
In-Vitro Assay Systems for Lipid Peroxidation
Two of the most widely used methods for quantifying lipid peroxidation in vitro are the Thiobarbituric Acid Reactive Substances (TBARS) assay and the Lipid Hydroperoxide (LPO) assay. This compound can be used as a positive control in both to demonstrate inhibition of peroxidation.
| Feature | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Lipid Hydroperoxide (LPO) Assay |
| Principle | Measures malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct.[2][3][10] | Directly quantifies lipid hydroperoxides (LOOH), the primary products of peroxidation. The assay typically involves the oxidation of Fe²⁺ to Fe³⁺ by the hydroperoxides, and the resulting Fe³⁺ is detected with a chromogen like thiocyanate.[11][12] |
| Detection | Colorimetric (OD ~532 nm) or Fluorometric (Ex/Em ~532/553 nm).[2][3] | Colorimetric (OD ~500-600 nm, depending on chromogen).[11][13] |
| Advantages | Simple, inexpensive, and widely established.[14] High-throughput adaptable. | Measures the primary product of peroxidation, offering a more direct assessment. Less susceptible to interference from non-lipid sources. |
| Disadvantages | Lacks specificity; other aldehydes and biomolecules can react with TBA.[3] The required heating step can generate artificial peroxidation.[15] | Lipid hydroperoxides are unstable.[11] Requires organic extraction to remove interfering substances like H₂O₂.[11][12] |
| This compound Use | Positive control to inhibit MDA formation. | Positive control to prevent the initial formation of LOOH. |
Application Protocols
Preparation of this compound Stock Solutions
This compound is supplied as a neat oil and is soluble in organic solvents but sparingly soluble in aqueous buffers.[5][16] Proper preparation of stock solutions is critical for experimental success.
-
Materials:
-
This compound (neat oil, ≥98% purity)[5]
-
Ethanol (Absolute, 200 proof) or DMSO
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials or microcentrifuge tubes
-
-
Protocol:
-
Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE).
-
To prepare a 100 mM stock solution in Ethanol :
-
Purge the headspace of the vial with an inert gas (e.g., argon) to displace oxygen and prevent oxidation of the stock solution.
-
Store the stock solution tightly sealed at -20°C.[5][16] It is stable for ≥4 years under these conditions.[5][16]
-
For Aqueous Working Solutions: this compound is sparingly soluble in aqueous buffers.[5] To prepare a working solution, first dissolve this compound in ethanol and then dilute it with the desired aqueous buffer (e.g., PBS). A 1:3 ratio of ethanol to PBS can achieve a solubility of approximately 0.25 mg/mL.[5] It is strongly recommended not to store aqueous solutions for more than one day.[5]
-
Protocol 1: TBARS Assay with this compound Control
This protocol describes the measurement of MDA in a cell lysate model where lipid peroxidation is induced. This compound is used as a positive control to demonstrate antioxidant activity.
-
Principle: MDA in the sample reacts with TBA to form an adduct that is measured colorimetrically. The inhibition of this reaction in the presence of this compound indicates its ability to prevent lipid peroxidation.[2][3]
Caption: General workflow for the TBARS assay.
-
Materials & Reagents:
-
Cell or tissue homogenates
-
Inducing agent (e.g., FeSO₄ and H₂O₂)
-
This compound working solution (e.g., 1 mM in ethanol, to be diluted)
-
MDA Lysis Buffer (often containing a chelator and an antioxidant like BHT to prevent ex-vivo peroxidation)[2][15]
-
Thiobarbituric Acid (TBA) solution (e.g., 0.67% w/v in water or acetic acid)
-
MDA Standard (e.g., 1,1,3,3-tetramethoxypropane, which hydrolyzes to MDA)[17]
-
96-well microplate reader
-
Heating block or water bath (95°C)
-
-
Step-by-Step Methodology:
-
Sample Preparation: Homogenize cells (e.g., 2 x 10⁶) or tissue (10 mg) on ice in 300 µL of MDA Lysis Buffer containing an antioxidant like BHT.[2] Centrifuge at 13,000 x g for 10 minutes to remove debris. Collect the supernatant.
-
Experimental Setup: In separate microcentrifuge tubes, set up the following conditions (example volumes, should be optimized):
-
Negative Control: 200 µL supernatant + 10 µL vehicle (e.g., ethanol)
-
Positive Control (Induced): 200 µL supernatant + 10 µL vehicle + Inducing Agent
-
This compound Treatment: 200 µL supernatant + 10 µL this compound (final concentration e.g., 10-100 µM) + Inducing Agent
-
-
Induction: Add the inducing agent (e.g., FeSO₄ to a final concentration of 10 µM) and incubate at 37°C for 30-60 minutes.
-
TBA Reaction:
-
Measurement:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer 200 µL of the clear supernatant from each tube into a 96-well plate.
-
Read the absorbance at 532 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the MDA standards versus their known concentrations.
-
Calculate the MDA concentration in each sample using the linear regression equation from the standard curve.
-
Express results as nmol MDA per mg of protein. The percentage inhibition by this compound can be calculated as: % Inhibition = [1 - (MDA_this compound - MDA_Negative) / (MDA_Induced - MDA_Negative)] * 100
-
-
Protocol 2: Lipid Hydroperoxide (LPO) Assay with this compound Control
This protocol describes the direct measurement of lipid hydroperoxides (LOOH) from a sample using a chloroform-based extraction method.
-
Principle: LOOH are extracted into chloroform and react with ferrous ions (Fe²⁺) to produce ferric ions (Fe³⁺). The Fe³⁺ ions then react with a thiocyanate chromogen, which can be measured colorimetrically.[11]
Caption: General workflow for the Lipid Hydroperoxide (LPO) assay.
-
Materials & Reagents:
-
Biological sample (plasma, cell lysate, etc.)
-
This compound working solution
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade), kept on ice
-
Chromogen Reagents (e.g., ferrous sulfate and ammonium thiocyanate solutions)[12]
-
Lipid Hydroperoxide Standard (e.g., 13-HpODE)[12]
-
Glass test tubes (polypropylene tubes are not suitable for chloroform extraction)
-
Spectrophotometer or microplate reader
-
-
Step-by-Step Methodology:
-
Sample Preparation and Treatment: Prepare and treat samples as described in the TBARS assay (steps 4.2.1 and 4.2.2), incubating with this compound and/or an inducing agent as required. Use a known volume (e.g., 500 µL) for the extraction.
-
Lipid Hydroperoxide Extraction:
-
To each 500 µL sample in a glass tube, add 500 µL of ice-cold methanol to precipitate proteins. Vortex.[11][12]
-
Add 1.0 mL of cold chloroform to each tube and vortex thoroughly for 1 minute.[11][12]
-
Centrifuge at 1,500 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipid hydroperoxides. Avoid transferring any of the aqueous layer.
-
-
Colorimetric Reaction:
-
Transfer 500 µL of the chloroform extract to a new glass tube.
-
Add 450 µL of a chloroform-methanol (2:1) solvent mixture.[11]
-
Prepare the chromogen by mixing equal volumes of ferrous sulfate and ammonium thiocyanate reagents immediately before use.
-
Add 50 µL of the freshly prepared chromogen to each sample and standard tube. Vortex to mix.[11]
-
Incubate at room temperature for 5-10 minutes.
-
-
Measurement:
-
Transfer the solution to a cuvette or a compatible microplate.
-
Read the absorbance at the appropriate wavelength for the chromogen used (e.g., ~500 nm for thiocyanate).
-
-
Data Analysis:
-
Generate a standard curve using the lipid hydroperoxide standard (13-HpODE).
-
Calculate the concentration of LOOH in the samples and determine the percent inhibition by this compound as described for the TBARS assay.
-
-
Technical Considerations & Best Practices
-
Determining Optimal Concentration: The effective concentration of this compound can vary depending on the lipid content of the sample and the strength of the oxidative stimulus. It is recommended to perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific assay.
-
Solvent Control: Since this compound is dissolved in an organic solvent like ethanol, always include a vehicle control (sample treated with the same amount of ethanol alone) to account for any effects of the solvent.
-
Stability and Handling: this compound polymerizes and darkens upon exposure to air and light.[18][19] Always store stock solutions under inert gas at -20°C and prepare aqueous working solutions fresh daily.[5]
-
Potential for Pro-oxidant Activity: At very high concentrations, like many phenolic antioxidants, this compound may exhibit pro-oxidant activity.[6] This is another reason why dose-response testing is crucial.
-
Assay Interference: this compound's spectral properties (λmax: 229, 357 nm) do not typically interfere with the 532 nm (TBARS) or ~500 nm (LPO) readings.[5][16] However, it is always good practice to run a sample containing only buffer and this compound to check for any background signal.
Safety and Handling
This compound should be handled with care. It may cause skin and eye irritation.[18]
-
Handling: Always handle in a well-ventilated area or chemical fume hood.[18] Wear protective gloves, safety glasses, and a lab coat. Avoid formation of aerosols.[18] Do not eat, drink, or smoke when using this product.[18]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from light and oxidizing materials.[18]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]
Conclusion
This compound is a highly effective and well-characterized antioxidant that serves as an essential tool for studying and controlling lipid peroxidation in in-vitro systems. Its potent radical-scavenging mechanism makes it an ideal positive control for validating assays that measure oxidative stress, such as the TBARS and LPO assays. By following the detailed protocols and best practices outlined in these application notes, researchers can confidently employ this compound to generate reliable and reproducible data, furthering our understanding of the role of lipid peroxidation in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]
- 4. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Usage in Feed Industry – Livestock & Poultry Middle East [livestockmiddleeast.com]
- 8. This compound, a Lipid Peroxidation Inhibitor, Has Protective Effects against White Matter Lesions in a Mouse Model of Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. abcam.cn [abcam.cn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. oxfordbiomed.com [oxfordbiomed.com]
- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. mmpc.org [mmpc.org]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethoxyquin as a Positive Control in Antioxidant Capacity Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for utilizing ethoxyquin as a positive control in common in vitro antioxidant capacity assays. This document delves into the scientific rationale behind experimental design, offers detailed, step-by-step protocols, and presents critical data for robust and reliable assay performance.
Introduction: The Imperative for a Reliable Positive Control
In the realm of antioxidant research, the accurate assessment of a compound's ability to neutralize free radicals is paramount. In vitro antioxidant capacity assays, such as DPPH, ABTS, and ORAC, are fundamental tools in this endeavor. A critical component of these assays is the inclusion of a positive control – a compound with well-characterized antioxidant activity. The positive control serves as a benchmark, validating the assay's performance and ensuring the reliability and reproducibility of the experimental results. This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a potent synthetic antioxidant, has historically been employed for this purpose, particularly in the context of lipid peroxidation inhibition.[1][2] Its consistent performance and high antioxidant capacity make it a valuable tool for researchers.[1]
This compound: A Profile of a Potent Antioxidant
This compound is a quinoline-based antioxidant that functions primarily as a radical scavenger. Its mechanism of action involves the donation of a hydrogen atom from its secondary amine group to neutralize free radicals, thereby terminating the oxidative chain reaction.[2] The resulting this compound radical is relatively stable, preventing the initiation of new oxidation chains.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO | [3] |
| Molecular Weight | 217.31 g/mol | [3] |
| Appearance | Light yellow to dark brown viscous liquid | [3] |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [4] |
| Stability | Stable under ordinary conditions; store at -20°C for long-term stability (≥ 4 years as a neat oil). Aqueous solutions are not recommended for storage for more than one day. | [4][5] |
Mechanism of Action: Radical Scavenging Cascade
The antioxidant activity of this compound is attributed to its ability to interrupt the free radical chain reactions that underpin oxidative degradation. The core of this function lies in the donation of a hydrogen atom to lipid peroxyl radicals, a key step in halting lipid peroxidation.
Caption: this compound's radical scavenging mechanism.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and reproducible. It is crucial to perform a serial dilution of your test compounds and the this compound positive control to determine the EC₅₀ (half-maximal effective concentration).
Preparation of this compound Stock and Working Solutions
Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent.
-
Stock Solution (10 mM): Dissolve 21.73 mg of this compound (purity ≥98%) in 10 mL of ethanol or methanol. Store this stock solution at -20°C in a tightly sealed, light-protected vial. For optimal stability, purge the vial with an inert gas like nitrogen or argon before sealing.[4]
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by diluting the stock solution with the appropriate assay buffer or solvent. A typical starting concentration for the highest standard could be 1 mM, followed by serial dilutions.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (95-100%)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Assay Setup:
-
Blank: 100 µL of methanol/ethanol.
-
Control: 50 µL of methanol/ethanol + 50 µL of DPPH solution.
-
Positive Control (this compound): 50 µL of this compound working solution (at various concentrations) + 50 µL of DPPH solution.
-
Test Sample: 50 µL of sample solution (at various concentrations) + 50 µL of DPPH solution.
-
-
Incubation: Mix the solutions gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation of Scavenging Activity:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
-
EC₅₀ Determination: Plot the % inhibition against the concentration of this compound and your test samples to determine the EC₅₀ value. While specific EC₅₀ values for this compound in DPPH assays are not extensively reported in the literature, its high antioxidant capacity suggests that a concentration range of 1-100 µM should be a suitable starting point for generating a dose-response curve.
References
- 1. Genotoxic and antioxidant activities of this compound salts evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: A Researcher's Guide to Ethoxyquin Dissolution for Cell Culture Experiments
Introduction: The Challenge and Potential of Ethoxyquin in In Vitro Research
This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a potent synthetic antioxidant, has a long history of use as a preservative in animal feed and some human foods to prevent lipid peroxidation and maintain the stability of fat-soluble vitamins[1][2]. Its ability to scavenge free radicals has also garnered interest within the research community, leading to its investigation in various in vitro models for its potential cytoprotective and neuroprotective effects[3]. However, the therapeutic and research applications of this compound are often hampered by a significant practical challenge: its poor aqueous solubility.
This application note provides a comprehensive, field-proven protocol for the effective dissolution of this compound for use in aqueous solutions suitable for cell culture experiments. We will delve into the causality behind experimental choices, ensuring that researchers can not only follow the steps but also understand the underlying principles to adapt the protocol to their specific needs. Our focus is on maintaining the scientific integrity of experiments by addressing critical factors such as solvent toxicity, solution stability, and appropriate controls.
Physicochemical Properties of this compound: Understanding the Solubility Hurdle
This compound (CAS No. 91-53-2) is a lipophilic molecule, rendering it practically insoluble in water[2][4]. This characteristic poses a significant challenge for its application in cell culture, where the experimental medium is predominantly aqueous. A clear understanding of its solubility in various solvents is paramount for the preparation of homogenous and accurate dosing solutions.
| Solvent | Solubility | Reference |
| Water | <0.1 g/100 mL at 20°C | [4][5] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3][6] |
| Ethanol | ~30 mg/mL | [3][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2][6] |
| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL | [3][6] |
Table 1: Solubility of this compound in Common Laboratory Solvents.
The data clearly indicates that organic solvents are necessary to initially dissolve this compound before its introduction into an aqueous cell culture medium. The choice of the primary solvent is a critical decision that can impact the experimental outcome.
Solvent Selection: A Critical Decision for Experimental Validity
The ideal solvent for this compound in cell culture applications should possess high solvating power for the compound while exhibiting minimal toxicity to the cells at the final working concentration. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for this purpose.
| Solvent | Advantages | Disadvantages |
| DMSO | - Excellent solvating power for a wide range of hydrophobic compounds.- Generally well-tolerated by most cell lines at low concentrations (<0.5%). | - Can induce cellular differentiation, oxidative stress, and even apoptosis at higher concentrations.- May interfere with certain cellular assays. |
| Ethanol | - Readily available and less expensive.- Can be a suitable solvent for many compounds. | - Can be more toxic to some cell lines compared to DMSO.- Higher volatility can lead to concentration changes during handling. |
Table 2: Comparison of DMSO and Ethanol as Solvents for this compound in Cell Culture.
Our Recommendation: For most applications, DMSO is the preferred solvent due to its superior solvating capacity and the extensive body of literature documenting its effects on various cell lines. However, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5% (v/v) , to minimize off-target effects[7][8][9]. A solvent toxicity control is a non-negotiable component of any experiment involving the use of organic solvents.
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO. This approach allows for the addition of a small volume of the stock solution to the cell culture medium, thereby minimizing the final solvent concentration.
Materials:
-
This compound (powder or neat oil)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Safety First: Don appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. This compound is harmful if swallowed and can cause skin and eye irritation[10][11][12]. Handle in a chemical fume hood.
-
Weighing this compound: Accurately weigh the desired amount of this compound. For example, to prepare a 100 mM stock solution (MW of this compound = 217.31 g/mol ), weigh out 21.73 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration. For the example above, add 1 mL of DMSO to the 21.73 mg of this compound.
-
Vortexing and Visual Inspection: Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C to protect it from light and repeated freeze-thaw cycles[5][13]. This compound is sensitive to light and air and can polymerize[2][4][5].
Caption: Workflow for preparing a concentrated this compound stock solution.
Protocol 2: Preparation of Working Solutions and Dosing Cells
This protocol describes the serial dilution of the concentrated stock solution to prepare working solutions for treating cells in culture.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is often beneficial to perform an intermediate dilution. For example, dilute the 100 mM stock solution 1:100 in complete cell culture medium to create a 1 mM intermediate stock.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 1 µL of the 100 mM stock solution or 100 µL of the 1 mM intermediate solution.
-
Mixing: Gently mix the medium containing this compound by pipetting up and down or swirling the culture vessel. Avoid vigorous shaking that can cause foaming.
-
Dosing Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
Important Considerations for Working Solutions:
-
Stability: Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare fresh working solutions for each experiment[6].
-
Final Solvent Concentration: Always calculate the final concentration of the solvent (e.g., DMSO) in your cell culture medium. Ensure it is below the cytotoxic threshold for your specific cell line and is consistent across all experimental groups, including the vehicle control.
Caption: Workflow for preparing this compound working solutions and dosing cells.
Protocol 3: Essential Solvent Toxicity Control
This protocol is a critical component of any experiment using a solvent to dissolve a test compound. It ensures that any observed effects are due to the compound of interest and not the solvent itself.
Procedure:
-
Determine the Highest Solvent Concentration: Identify the highest concentration of the solvent (e.g., DMSO) that will be used in your experiment. This corresponds to the highest concentration of this compound being tested.
-
Prepare a Vehicle Control: Prepare a working solution that contains only the solvent at this highest concentration in the complete cell culture medium. For example, if the highest this compound concentration requires a final DMSO concentration of 0.1%, the vehicle control will be a 0.1% DMSO solution in the medium.
-
Treat Cells: Treat a set of cells with this vehicle control solution in parallel with your experimental groups.
-
Assess Viability and Other Endpoints: At the end of the experiment, assess the cells in the vehicle control group for any changes in viability, morphology, or the specific endpoint you are measuring.
-
Interpretation: The results from the vehicle control group serve as the baseline for comparison with the this compound-treated groups. Any significant difference between the untreated control and the vehicle control indicates a solvent-induced effect that must be considered when interpreting the data.
Typical Working Concentrations of this compound in Cell Culture
The optimal working concentration of this compound will vary depending on the cell type and the specific biological question being addressed. Based on published literature, here are some representative concentration ranges:
-
Antioxidant Activity: 1 µM to 10 µM has been shown to protect human lymphocytes from H₂O₂-induced DNA damage[1].
-
Cytotoxicity Studies: IC₅₀ values can range from 0.09 mM in human lymphocytes to 0.8 mM for its phosphate salt[2].
-
Apoptosis Induction: Concentrations of 0.25 mM and 0.5 mM have been shown to induce apoptosis in human lymphocytes[2][7].
-
Mitochondrial Function: A concentration of 1 µM was used to investigate the effects of this compound on mitochondrial function in human fibroblasts[3][14][15].
It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and assay.
Conclusion: Ensuring Rigor in this compound-Based Cell Culture Research
The successful use of this compound in cell culture experiments hinges on a meticulous approach to its dissolution and application. By understanding its physicochemical properties and the potential impact of solvents, researchers can design and execute experiments with a high degree of confidence and reproducibility. The protocols and considerations outlined in this application note provide a robust framework for harnessing the potential of this compound while maintaining the integrity and validity of the experimental data. Always remember that appropriate controls, particularly the solvent control, are not optional but are fundamental to sound scientific practice.
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and cytotoxicity caused by this compound and two of its salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxic and antioxidant activities of this compound salts evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxic and antioxidant activities of this compound salts evaluated by the comet assay. | Sigma-Aldrich [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of this compound on Mitochondrial Function in Human Fibroblasts[v1] | Preprints.org [preprints.org]
Troubleshooting & Optimization
A Scientist's Guide to Overcoming Ethoxyquin Degradation During Sample Extraction and Analysis
Technical Support Center
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ethoxyquin analysis. This compound (EQ) is a potent synthetic antioxidant widely used to prevent lipid peroxidation in animal feed, spices, and other materials.[1] However, the very reactivity that makes it an excellent antioxidant also renders it highly susceptible to degradation during sample preparation and analysis, leading to inaccurate quantification and confounding results.
This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your this compound analysis. We will delve into the mechanisms of degradation and provide robust, self-validating protocols to mitigate these effects.
Understanding this compound and Its Degradation
This compound (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) is a quinoline-based compound that readily undergoes oxidation.[2] This process is accelerated by exposure to light, heat, oxygen, and certain chemical environments (e.g., alkaline conditions).[3][4] The primary degradation pathway involves oxidation, leading to the formation of several key products, most notably This compound Quinone Imine (EQI) and the This compound Dimer (EQDM) .[1][5]
These transformation products not only reduce the concentration of the parent this compound molecule but can also have their own biological and toxicological implications, making their potential presence a critical factor in safety and efficacy studies.[5] For accurate quantification, it is sometimes necessary to measure not only the parent compound but also these transformation products, summing their areas to account for the total initial this compound content.[6][7]
Figure 1. Primary oxidative degradation pathways of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems frequently encountered during this compound analysis in a question-and-answer format.
Q1: My this compound recovery is consistently low and irreproducible. What are the most likely causes during sample extraction?
A1: Low recovery is the most common symptom of analyte degradation. this compound is highly sensitive during extraction. The root cause is almost always unwanted oxidation.
Causality & Explanation:
-
Oxygen Exposure: The primary driver of degradation is atmospheric oxygen, which facilitates the formation of radical species that attack the this compound molecule.
-
Light Exposure: UV light provides the energy to initiate and propagate oxidative chain reactions. Working with clear glassware on an open bench is a major source of analyte loss.
-
Heat: Increased temperature accelerates the rate of all chemical reactions, including oxidation. Steps like sample concentration using heat are particularly destructive.
-
pH: this compound degrades easily under alkaline (basic) conditions.[3] Extractions from matrices that are naturally basic or become basic during preparation require special care.
Field-Proven Solutions:
-
Work in a Protected Environment:
-
Use Amber Glassware: Always use amber vials and volumetric flasks to shield samples and standards from light.
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to reduce the amount of trapped oxygen.
-
Inert Atmosphere: If possible, overlay your samples and standards with an inert gas like nitrogen or argon before capping. For highly sensitive samples, perform the entire extraction in a glove box under a nitrogen atmosphere.
-
-
Control Temperature:
-
Keep Samples Cold: Perform all extraction steps on ice. Use pre-chilled solvents and centrifuge rotors.[8]
-
Avoid Aggressive Heating: If a concentration step is necessary, use a gentle stream of nitrogen at room temperature instead of a heated evaporation system. Never concentrate to complete dryness, as this dramatically increases the surface area exposed to oxygen and can cause irreversible loss of the analyte.[8]
-
-
Chemical Stabilization:
-
Incorporate an Antioxidant: The most effective strategy is to add a "sacrificial" antioxidant to your extraction solvent and standards. Butylated hydroxytoluene (BHT) is a common and effective choice at a concentration of 50-100 mg/L.[8][9] Ascorbic acid has also been shown to be effective, particularly in QuEChERS-based methods.[6][10]
-
Control pH: If extracting from a basic matrix, consider a gentle acidification step or use a buffered extraction solution to maintain a neutral or slightly acidic pH.
-
Q2: I'm seeing significant variability between replicate samples and my chromatograms show multiple, poorly resolved peaks. What's happening?
A2: High variability and messy chromatograms often point to ongoing, uncontrolled degradation. The multiple peaks you are seeing are likely a mixture of this compound and its various degradation products, such as EQI and EQDM.[5][7]
Causality & Explanation: Inconsistent sample handling creates different rates of degradation across your replicates. A sample that sits on the bench for 5 minutes longer than another will have a different this compound-to-degradant ratio. These degradation products often have similar chemical properties to the parent compound, leading to overlapping peaks in your chromatography.
Field-Proven Solutions:
-
Standardize Your Workflow:
-
Timing is Critical: Process each sample and replicate in exactly the same manner for the same amount of time. Prepare a detailed standard operating procedure (SOP) and adhere to it strictly.
-
Analyze Immediately: Analyze samples on the same day they are prepared.[11] If storage is unavoidable, store extracts under nitrogen at -20°C or lower and re-verify stability.
-
-
Confirm Peak Identity:
-
Use Mass Spectrometry (MS): The definitive way to identify these extra peaks is with a mass spectrometer. An LC-MS/MS system can confirm the presence of this compound (m/z 218) and its key degradants like EQI (m/z 187.24) and EQDM.[8][12]
-
Inject Old Standards: Deliberately age a standard solution by exposing it to light and air for a day. Injecting this solution will show you the retention times of the degradation products your system is generating.
-
-
Improve Chromatographic Resolution:
-
Optimize Your Method: A well-optimized HPLC method is crucial. Most successful methods use a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate).[11]
-
Consider Fluorescence Detection: If you do not have access to an MS detector, an HPLC system with a Fluorescence Detector (HPLC-FL) offers much higher selectivity and sensitivity for this compound than a standard UV detector.[3][13] This can help resolve the this compound peak from interfering matrix components and some degradation products.
-
Q3: What is the most robust analytical technique for this compound analysis?
A3: The choice of technique depends on your specific needs for sensitivity, selectivity, and confirmation. While several methods exist, LC-MS/MS is generally considered the gold standard for its ability to handle complex matrices and definitively identify the analyte.
Comparison of Common Analytical Techniques
| Technique | Pros | Cons | Best For |
| HPLC-UV | Widely available, relatively simple. | Lower sensitivity and selectivity; prone to matrix interference.[11] | Simple matrices, high concentration screening. |
| HPLC-FL | High sensitivity and selectivity for this compound.[13][14] | Not all degradation products fluoresce; requires a fluorescence detector. | Low-level quantification in food and feed.[14] |
| GC-MS/MS | High sensitivity and confirmatory power. | This compound may degrade in the hot injector; requires derivatization for some products.[6] | Volatile matrices; labs with established GC-MS workflows. |
| LC-MS/MS | Gold standard; excellent sensitivity, selectivity, and confirmatory power for both EQ and its metabolites.[8] | Higher cost and complexity. | Complex matrices, regulatory submissions, definitive identification of degradants. |
A Stabilized Extraction Workflow for Animal Feed
This protocol provides a robust, step-by-step methodology for extracting this compound from a challenging matrix like animal feed, incorporating multiple stabilization steps.
Figure 2. Workflow for stabilized this compound extraction from feed.
Detailed Protocol:
-
Homogenization: Grind the animal feed sample to a fine, uniform powder.
-
Sample Weighing: Accurately weigh approximately 2.0 g of the homogenized sample into a 50 mL amber centrifuge tube.
-
Solvent Addition: Add 10 mL of a pre-chilled extraction solvent (e.g., acetone or acetonitrile) containing a stabilizing antioxidant like 100 mg/L Butylated Hydroxytoluene (BHT).[8][15]
-
Extraction: Tightly cap the tube, vortex vigorously for 1 minute, then sonicate in an ice bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes at 4°C.
-
Collection: Carefully decant the supernatant into a clean amber collection tube.
-
Re-extraction: Repeat steps 3-6 two more times on the sample pellet, combining all the supernatants.
-
Final Volume & Filtration: Bring the combined extract to a final volume (e.g., 30 mL) with the stabilized solvent. Filter an aliquot through a 0.45 µm PTFE syringe filter into an amber autosampler vial.
-
Analysis: Analyze immediately via HPLC-FL or LC-MS/MS.
Frequently Asked Questions (FAQs)
-
Can I use a rotary evaporator to concentrate my samples?
-
This is strongly discouraged. The combination of heat and vacuum can significantly accelerate the degradation of this compound. If concentration is absolutely necessary, use a nitrogen blowdown system at ambient temperature and do not evaporate to dryness.
-
-
What is the best mobile phase for HPLC analysis of this compound?
-
How long are my extracted samples stable?
-
Stability depends heavily on storage conditions. When prepared with a stabilizing antioxidant like BHT and stored in amber vials under nitrogen at -20°C, extracts may be stable for several days. However, this must be empirically validated in your own lab. The best practice is to analyze samples on the day of extraction.[11]
-
-
Why should I use BHT instead of another antioxidant?
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. cvua-freiburg.de [cvua-freiburg.de]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound quinone imine | CymitQuimica [cymitquimica.com]
- 13. Determination of this compound by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 15. Ensuring Food Safety: Analysing Butylated Hydroxytoluene (BHT) With Advanced Techniques - Industry news - News [alwsci.com]
Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of Ethoxyquin
Welcome to the technical support center for the LC-MS/MS analysis of Ethoxyquin (EQ). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with matrix effects in their analytical workflows. Here, we will explore the underlying causes of these issues and provide practical, field-tested solutions to ensure the accuracy and reliability of your results.
Understanding the Challenge: What are Matrix Effects?
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification.[1][3] this compound, a widely used antioxidant in animal feed and some agricultural products, is often analyzed in complex matrices like animal tissues, feed, and seafood, which are rich in lipids, proteins, and other compounds that can cause significant matrix effects.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the LC-MS/MS analysis of this compound in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: My this compound signal is significantly lower in sample extracts compared to my solvent standards. What's causing this ion suppression?
A: This is a classic sign of matrix-induced ion suppression. Co-eluting endogenous components from your sample, such as phospholipids, fats, and proteins, can compete with this compound for ionization in the MS source, leading to a reduced signal.[2][7]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the LC-MS/MS system.[8][9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective method for extracting this compound from various matrices like fish and shrimp.[10][11][12] It involves an extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering substances.[10][12]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than dSPE.[13] For this compound, which is a basic compound, a mixed-mode cation exchange SPE cartridge can be highly effective at retaining the analyte while allowing non-polar and neutral interferences to be washed away.[14][15]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving behind more polar interferences in the aqueous phase.[8] Adjusting the pH of the aqueous phase can enhance the extraction efficiency for this compound.[8]
-
-
Improve Chromatographic Separation: If interfering compounds cannot be completely removed during sample preparation, optimizing your chromatography can help separate them from your analyte of interest.[9][15]
-
Gradient Elution: Employing a gradient of increasing organic solvent can help resolve this compound from both early-eluting polar interferences and late-eluting non-polar compounds.[15]
-
Column Chemistry: Experiment with different C18 columns or consider alternative chemistries like phenyl-hexyl or biphenyl phases that may offer different selectivity for this compound and matrix components.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): The higher resolution and narrower peaks provided by UHPLC can significantly reduce the co-elution of matrix components with the analyte, thereby minimizing ion suppression.[7]
-
-
Dilute Your Sample: A simple yet often effective strategy is to dilute the final sample extract.[16][17] This reduces the concentration of matrix components, which can lessen their impact on ionization. While there's a concern about increasing the limit of detection, in cases of severe ion suppression, dilution can actually improve the signal-to-noise ratio.[16]
Q2: I'm observing inconsistent this compound recoveries, even with the same sample type. What could be the reason?
A: Inconsistent recoveries are often linked to the inherent instability of this compound and variations in the matrix composition between samples. this compound is an antioxidant and is prone to degradation, especially in matrices with low natural antioxidant content.[18]
Troubleshooting Steps:
-
Use of Protective Agents: The addition of an antioxidant like ascorbic acid during sample homogenization and extraction has been shown to significantly improve the recovery and stability of this compound, particularly in matrices like pears and apples.[4][18][19]
-
Matrix-Matched Calibration: Since matrix effects can vary even between different samples of the same type (e.g., different batches of animal feed), preparing calibration standards in a blank matrix extract that closely matches your samples is crucial for accurate quantification.[1][16]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects and variability in recovery.[1][20] A SIL-IS, such as deuterated this compound, behaves almost identically to the unlabeled analyte during extraction, chromatography, and ionization.[11][20][21] By monitoring the ratio of the analyte to the SIL-IS, you can accurately quantify this compound, as any suppression or enhancement will affect both compounds equally.[20]
Q3: My results show significant ion enhancement for this compound. Is this also a matrix effect?
A: Yes, ion enhancement is another form of matrix effect, although it is less common than ion suppression. [1][3] It occurs when co-eluting compounds improve the ionization efficiency of the analyte. The strategies to mitigate ion enhancement are generally the same as those for ion suppression, focusing on cleaner sample preparation and better chromatographic separation.[22]
Q4: Can I just change my MS source parameters to reduce matrix effects?
A: While optimizing MS source parameters is a part of method development, it is generally not a standalone solution for significant matrix effects. Adjusting parameters like capillary voltage, gas flow, and temperature can sometimes help, but these changes are unlikely to completely eliminate the problem if the root cause is co-eluting interferences.[9][23] A comprehensive approach that combines optimized sample preparation and chromatography is more robust.[14][22]
Q5: Are there alternative ionization techniques that are less susceptible to matrix effects for this compound analysis?
A: Electrospray ionization (ESI) is the most common technique for LC-MS/MS analysis of this compound. [12][24] While other techniques exist, they may not be as suitable for this application.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally considered less prone to matrix effects than ESI for some compounds.[25] However, its suitability for this compound would need to be evaluated.
-
Atmospheric Pressure Photoionization (APPI): APPI can be useful for nonpolar compounds and may offer an alternative, but again, its effectiveness for this compound analysis would require specific investigation.[25]
For most laboratories, optimizing the existing ESI-based method through the strategies outlined above will be the most practical and effective approach.
Experimental Protocols & Workflows
Protocol 1: QuEChERS Sample Preparation for this compound in Fish Tissue
This protocol is adapted from established methods for the analysis of this compound in fatty matrices.[10][11]
Materials:
-
Homogenized fish tissue
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Ascorbic acid
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) cleanup tubes containing C18 and primary secondary amine (PSA) sorbents
Procedure:
-
Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of ACN and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts, shake vigorously for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the ACN supernatant and transfer it to a dSPE tube.
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This is a general protocol that can be adapted for this compound cleanup.
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Methanol
-
Water (LC-MS grade)
-
Sample extract from initial extraction (e.g., from a QuEChERS-like extraction without dSPE)
Procedure:
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences, followed by a wash with a non-polar solvent (e.g., hexane) to remove lipids.
-
Elution: Elute the this compound with 5 mL of a methanolic solution containing a small percentage of a weak base (e.g., 2% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Pros | Cons |
| QuEChERS | Extraction with ACN followed by dSPE cleanup.[10][12] | Fast, easy, and effective for a wide range of matrices. | May not provide sufficient cleanup for very complex or "dirty" matrices. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[13][26] | Highly selective cleanup, can be automated. | Method development can be more time-consuming. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[8] | Can be effective for removing highly polar or non-polar interferences. | Can be labor-intensive and may have lower analyte recovery for some compounds. |
Table 2: Key LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Rationale |
| Ionization Mode | ESI Positive | This compound readily forms a protonated molecule [M+H]+.[12][24] |
| Precursor Ion (m/z) | 218.15 | Corresponds to the [M+H]+ of this compound.[12] |
| Product Ions (m/z) | 174.1, 160.1, 148.1 | Characteristic fragment ions for confirmation and quantification.[12][24] |
| Column | C18, 2.1 x 100 mm, <3 µm | Provides good retention and separation for this compound. |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate | Acid and buffer aid in protonation and improve peak shape.[27] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic solvent for elution from the reversed-phase column.[27] |
Concluding Remarks
Minimizing matrix effects in the LC-MS/MS analysis of this compound requires a systematic and multi-faceted approach. There is no single solution that will work for all sample types. By understanding the principles behind matrix effects and methodically applying the troubleshooting strategies outlined in this guide—from robust sample preparation to optimized chromatography and the use of appropriate internal standards—researchers can overcome these challenges and generate high-quality, reliable data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis for this compound in Feed Additives - Eurofins Scientific [eurofins.de]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Determination of the Synthetic Antioxidant this compound and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
- 19. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mhlw.go.jp [mhlw.go.jp]
- 25. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 26. youtube.com [youtube.com]
- 27. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent Ethoxyquin oxidation in stock solutions for laboratory use
Welcome to the technical support center for handling Ethoxyquin in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of this compound for their experiments. As a potent antioxidant, this compound's own susceptibility to oxidation can present challenges. This document provides in-depth, field-proven insights and protocols to ensure the stability and reliability of your stock solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when working with this compound.
Question: My this compound stock solution has turned brown. Is it still usable?
Answer: A color change from light yellow to brown is a primary indicator of this compound oxidation.[1][2] While the principal oxidation products, this compound quinone imine (QI) and an this compound dimer (EQDM), also possess antioxidant properties, their efficacy and chemical behavior differ from the parent compound.[1][3] For experiments requiring precise concentrations of the parent this compound molecule, a browned solution is compromised and should be discarded. Its use can introduce significant variability and artifacts into your results.
Question: What is the best solvent for preparing this compound stock solutions?
Answer: this compound is a nonpolar substance and is soluble in organic solvents.[1] The choice of solvent depends on your specific experimental needs. Common choices include:
-
Ethanol or Methanol: Good general-purpose solvents. Ensure you are using absolute/anhydrous grade to minimize water content.
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): Effective solvents, but they are hygroscopic (readily absorb moisture from the air). Water can accelerate degradation. Always use anhydrous grade and handle carefully to minimize exposure to atmospheric moisture.
-
Hexane or Acetonitrile: Often used for analytical purposes, such as in HPLC methods for determining this compound and its oxidation products.[4]
Regardless of the solvent, it is critical to use high-purity, anhydrous, and, ideally, deoxygenated solvent for preparation.
Question: How can I confirm if my stock solution has degraded?
Answer: Visual inspection (color change) is the first line of defense. However, for quantitative confirmation, analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the preferred method as it avoids the potential for thermal decomposition of this compound that can occur with Gas Chromatography (GC).[5] An HPLC analysis can separate and quantify the parent this compound from its primary oxidation products, QI and EQDM.[4][6]
Question: What are the primary drivers of this compound oxidation in the lab?
Answer: The three main factors that accelerate the degradation of this compound are:
-
Oxygen: As an antioxidant, this compound readily reacts with oxygen, especially dissolved oxygen within the solvent.[1]
-
Light: Exposure to light, particularly UV wavelengths, can promote polymerization and oxidation.[1][2]
-
Temperature: Higher storage temperatures increase the rate of chemical reactions, including oxidation.[4][7]
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed methodologies and explains the scientific rationale behind them to empower you to maintain high-quality this compound stock solutions.
Understanding the Oxidation Pathway
The high efficacy of this compound as an antioxidant is partly due to the fact that its oxidation byproducts are also effective antioxidants.[3] The primary mechanism involves neutralizing free radicals, during which this compound itself is oxidized.[8][9] This process leads to the formation of several products, most notably a quinone imine and a dimer.[1][3]
Below is a simplified diagram illustrating this degradation relationship.
Caption: Logical flow of this compound degradation under oxidative stress.
Experimental Protocol: Preparation of a Stabilized this compound Stock Solution
This protocol is designed to minimize exposure to oxygen, light, and contaminants, thereby maximizing the shelf-life and stability of your solution.
Materials:
-
High-purity this compound
-
Anhydrous-grade organic solvent (e.g., Ethanol, DMSO)
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Amber glass vials with PTFE-lined screw caps
-
Sterile syringes and needles
-
Sonicator (optional, for degassing)
Workflow Diagram:
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. iffo.com [iffo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
Troubleshooting poor recovery of Ethoxyquin in spiked sample analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethoxyquin (EQ) analysis. As a Senior Application Scientist, I understand that achieving consistent and high recovery rates for this compound can be a significant challenge. This guide is structured in a practical question-and-answer format to directly address the common issues you may encounter. We will delve into the underlying chemistry of this compound to explain not just what to do, but why a particular step is critical for success.
Frequently Asked Questions (FAQs)
Section 1: Foundational Issues
Q1: Why is poor recovery such a common problem when analyzing this compound?
A1: The primary reason for poor this compound recovery is its inherent chemical instability. This compound is a highly effective antioxidant precisely because it is easily oxidized.[1] This reactivity, however, makes it susceptible to degradation throughout the analytical workflow. Key factors contributing to its degradation include:
-
Oxidation: Exposure to atmospheric oxygen can rapidly convert this compound into its primary oxidation products, this compound quinone imine (EQI) and this compound dimer (EQDM).[2][3] This process can be accelerated by the presence of metal ions or enzymes in the sample matrix.
-
Light Sensitivity: this compound tends to polymerize and darken upon exposure to light.[4][5] This photodegradation can lead to a significant loss of the parent compound.
-
Thermal Lability: The compound can undergo hazardous polymerization at high temperatures.[5][6] Even modest heat, such as that used during solvent evaporation, can contribute to degradation if not carefully controlled.[7]
-
pH Sensitivity: this compound contains a secondary amine group on its quinoline ring, making it a weak organic base.[2][8] While adjusting pH is a key strategy for extraction, prolonged exposure to strongly acidic or basic conditions can promote degradation.[9]
Therefore, every step—from sample collection and storage to final analysis—must be optimized to protect the analyte from these degradation pathways.
Section 2: Sample Preparation and Extraction
Q2: My this compound recovery is consistently low, even before chromatographic analysis. What's going wrong during my extraction?
A2: Low recovery originating from the extraction step is the most frequent issue. This is almost always due to the degradation of this compound during its removal from the sample matrix. The solution is to create a protective environment from the moment the sample is processed.
Recommendation: Incorporate an antioxidant and control the pH during homogenization and extraction.
-
Add a Protective Antioxidant: The addition of antioxidants like Butylated hydroxytoluene (BHT) or Ascorbic Acid to the extraction solvent is a critical step.[7][10] These agents act as "sacrificial" antioxidants, protecting the this compound from oxidation. Ascorbic acid has been shown to be particularly effective in preventing the degradation of the metabolite EQI.[11] A typical preparation involves adding 50 mg/L BHT to the extraction solvent.[7]
-
Control the pH: this compound extraction is often more efficient under slightly basic conditions. The amine group in this compound can become protonated (ionized) in acidic or neutral environments, making it more water-soluble and difficult to extract into less polar organic solvents.[2] Adding a base like sodium carbonate inhibits this ionization, favoring its partition into the organic phase.[2][7]
dot
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 91-53-2 [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound CAS#: 91-53-2 [m.chemicalbook.com]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Optimizing Ethoxyquin Concentration for Primary Cell Cultures
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethoxyquin in primary cell cultures. This compound (EQ) is a potent synthetic antioxidant commonly used as a preservative in animal feed to prevent lipid peroxidation.[1][2] Consequently, it can be an unintended variable in experiments using animal-derived products or a direct subject of toxicological studies.
This guide provides a comprehensive framework for understanding and mitigating the cytotoxic effects of this compound. Our goal is to empower you to determine a precise, non-toxic working concentration, ensuring the validity and reproducibility of your experimental results. We will move beyond simple protocols to explain the underlying mechanisms and rationale, reflecting a deep-seated expertise in cellular toxicology.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Knowledge
This section addresses the most common initial questions regarding this compound's behavior in biological systems.
Q1: What is this compound, and why is it a concern in my primary cell culture experiments?
This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a highly effective antioxidant.[1] Its presence in animal feed means it can be carried over into animal tissues and derivative products, including serum used for cell culture.[2] While beneficial as a preservative, its potent biological activity can become a significant confounding factor in a controlled in vitro environment. At certain concentrations, this compound transitions from a protective antioxidant to a cytotoxic agent, making it critical to quantify and control for its effects.[1][3]
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
The cytotoxicity of this compound is multifaceted and dose-dependent. The primary mechanisms include:
-
Induction of Oxidative Stress: While acting as an antioxidant at low concentrations, high concentrations of this compound can paradoxically become pro-oxidant, leading to the generation of reactive oxygen species (ROS).[1][3] This surge in ROS can overwhelm the cell's natural antioxidant defenses, causing damage to lipids, proteins, and DNA.
-
Apoptosis Induction: Studies have demonstrated that cytotoxic concentrations of this compound can trigger programmed cell death, or apoptosis. This has been observed in human lymphocytes at concentrations of 0.25 mM and 0.5 mM.[4][5]
-
Genotoxicity: this compound can induce dose-dependent DNA damage, as measured by techniques like the comet assay.[6] While some of this damage may be repaired, it can lead to permanent chromosomal aberrations at higher concentrations or with prolonged exposure.[1][7]
Q3: How does concentration influence this compound's effect? Is there a "safe" level?
This compound exhibits a classic biphasic dose-response, also known as hormesis.
-
Low Concentrations (Protective): At concentrations in the low micromolar range (e.g., 1 µM to 10 µM), this compound can effectively function as an antioxidant, protecting cells against oxidative damage induced by other agents like hydrogen peroxide.[1]
-
High Concentrations (Toxic): As the concentration increases, its effects become toxic. For instance, the IC50 (the concentration that inhibits 50% of cell growth) for human lymphocytes after a 72-hour treatment was determined to be 0.09 mM (90 µM).[1] Significant cytotoxicity and apoptosis are often observed starting at concentrations of 50 µM and higher in these cells.[8]
There is no universal "safe" level; the optimal concentration is highly dependent on the specific primary cell type, its metabolic rate, and the duration of the experiment. Each researcher must empirically determine this value.
Q4: Are all forms and derivatives of this compound equally toxic?
No, the chemical form of this compound significantly impacts its cytotoxic profile. Research has shown that salts of this compound can be less toxic than the pure compound. For example, this compound phosphate (EQ-P) was found to be substantially less cytotoxic to human lymphocytes (IC50 = 0.8 mM) compared to pure this compound (IC50 = 0.09 mM).[4][9] Conversely, its dimer (EQDM), a primary oxidation product, has also been shown to be cytotoxic and genotoxic.[1][3] When sourcing this compound or troubleshooting unexpected toxicity, it is crucial to know the exact formulation you are working with.
Part 2: Experimental Workflow for Determining Optimal this compound Concentration
This section provides a self-validating workflow to establish a reliable, non-cytotoxic concentration of this compound for your specific primary cell culture system.
Workflow Overview
The following diagram outlines the logical progression from initial range-finding to the final validation of a working concentration.
Caption: Workflow for optimizing this compound concentration.
Detailed Protocol: Determining the IC50 of this compound via MTT Assay
This protocol details the most common method for assessing cytotoxicity. The principle of the MTT assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.
Materials:
-
Primary cells of interest
-
Collagen-coated 96-well culture plates
-
Complete culture medium
-
This compound (EQ)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock (e.g., 100 mM).
-
Causality: Using a high-concentration stock ensures the final DMSO concentration in your culture wells remains below 0.1%, avoiding solvent-induced cytotoxicity.
-
Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate your primary cells in a 96-well plate at a predetermined optimal density. For primary hepatocytes, this could be around 140,000 cells/well in a 48-well plate, adjusted for a 96-well format.[10]
-
Allow cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Causality: A 24-hour attachment period ensures cells have recovered from the stress of plating and are in a healthy, responsive state before compound addition.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. For a first pass, use a broad logarithmic range (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM).
-
Include "vehicle control" wells containing only the highest concentration of DMSO used in the dilutions.
-
Include "untreated control" wells with only fresh medium.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various this compound concentrations or controls.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours). Studies on lymphocytes have used 72-hour incubations for IC50 determination.[1]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Causality: During this incubation, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues in a direct question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death at unexpectedly low EQ concentrations. | 1. High Cell Sensitivity: Your primary cell type may be exceptionally sensitive to this compound's pro-oxidant effects.[1] 2. Solvent Toxicity: The final DMSO concentration may be too high (>0.5%). 3. Compound Degradation: The this compound stock may have oxidized, forming more toxic byproducts. | 1. Perform a more granular dose-response curve at the lower end (e.g., 0.1 µM - 20 µM). 2. Recalculate your dilutions to ensure the final DMSO concentration is ≤0.1%. Run a DMSO-only toxicity curve for your cell type. 3. Prepare a fresh stock solution of this compound from a reliable source. |
| Inconsistent results between experimental replicates. | 1. Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution. 2. Cellular State: Variation in cell passage number, confluency, or overall health. 3. Pipetting Errors: Inaccurate serial dilutions. | 1. Use single-use aliquots of your this compound stock. 2. Maintain a strict cell culture protocol, using cells within a narrow passage range and seeding at a consistent density. 3. Calibrate pipettes regularly. When preparing dilutions, ensure thorough mixing at each step. |
| Cells show morphological signs of stress (e.g., rounding, detachment) but MTT results indicate high viability. | 1. Sub-lethal Toxicity: The cells are stressed and functionally impaired but have not yet lost mitochondrial activity or died. 2. Assay Limitation: The MTT assay primarily measures metabolic activity, which may not immediately reflect other modes of cell death or stress. | 1. Visually inspect all wells with a microscope before adding MTT reagent. Document morphological changes. 2. Validate findings with a more direct measure of cell death or apoptosis, such as a TUNEL assay or Annexin V staining.[4] |
| High background or strange color in control wells after adding MTT reagent. | 1. Chemical Interference: this compound, particularly at high concentrations, may directly react with the MTT reagent. 2. Media Components: Phenol red or other media components can interfere with absorbance readings. | 1. Run a "cell-free" control plate with just media and the same concentrations of this compound to see if it reacts with the MTT reagent. 2. If interference is confirmed, consider an alternative cytotoxicity assay like LDH release or a resazurin-based assay (e.g., alamarBlue™). |
Troubleshooting Decision Pathway
Caption: A decision tree for troubleshooting this compound experiments.
Part 4: Reference Data
For your convenience, the following table summarizes key cytotoxic concentrations of this compound reported in the literature. Note: These values are primarily from studies on human lymphocytes and should be used as a starting point for your own cell-type-specific determinations.
| Compound Form | Cell Type | Assay | Duration | Reported Value (IC50) | Reference(s) |
| This compound (EQ) | Human Lymphocytes | MTT | 72 hours | 0.09 mM (90 µM) | [1][4] |
| This compound (EQ) | Human Lymphocytes | Apoptosis (TUNEL) | - | Induces apoptosis at 0.25 mM & 0.5 mM | [4][5] |
| This compound (EQ) | Human Lymphocytes | DNA Damage (Comet) | 1 hour | Dose-dependent damage from 1 µM to 250 µM | [6] |
| This compound HCl (EQ-HCl) | Human Lymphocytes | MTT | 72 hours | 0.13 mM (130 µM) | [9] |
| This compound Phosphate (EQ-P) | Human Lymphocytes | MTT | 72 hours | 0.8 mM (800 µM) | [4][9] |
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis and cytotoxicity caused by this compound and two of its salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Apoptosis and cytotoxicity caused by this compound and two of its salts. | Semantic Scholar [semanticscholar.org]
- 6. DNA damage induced by this compound in human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fsc.go.jp [fsc.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
Identification and mitigation of Ethoxyquin interference in fluorescence-based assays
Technical Support Center: Ethoxyquin Interference in Fluorescence-Based Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays. We will delve into a common but often overlooked source of interference: the antioxidant this compound. This document provides a structured, in-depth approach to identifying, mitigating, and preventing issues caused by this compound.
Introduction: The Hidden Culprit in Your Plasticware
You've meticulously planned your experiment, your reagents are validated, and your instrument is calibrated. Yet, you're observing inexplicably high background fluorescence, poor signal-to-noise ratios, or inconsistent replicates. Before you question your assay chemistry or biological model, consider your consumables. The source of your interference may be leaching from the very microplates or tubes you're using.
This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent, quinoline-based antioxidant widely used as a preservative and stabilizer in the manufacturing of various polymers and plastics.[1][2] Its purpose is to prevent oxidative degradation, thereby extending the shelf life and maintaining the integrity of the material.[3] However, because this compound is typically not covalently bound to the polymer matrix, it can leach from plastic labware into your assay solutions.[3][4] This is problematic because this compound and its degradation products are intrinsically fluorescent, creating a significant source of experimental noise.[5][6]
This guide will provide you with the expertise to diagnose this issue through logical troubleshooting and provide field-proven protocols to rescue your experiments.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses the most common symptoms of this compound interference in a direct question-and-answer format.
Q1: My blank or "no-cell" control wells show high and variable background fluorescence. Could this be this compound?
Answer: Yes, this is the most classic symptom of interference from a leached chemical. This compound is highly fluorescent and can easily leach from plasticware into aqueous buffers, especially during incubations.[4]
Causality: The quinoline structure of this compound is a fluorophore. When it leaches into your wells, it contributes its own fluorescence signal, which is then detected by the plate reader. This elevates the baseline signal of your negative controls, compressing the dynamic range of your assay and making it difficult to distinguish a true positive signal from the background noise.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Q2: How can I definitively confirm that this compound is the source of my interference?
Answer: Definitive confirmation involves spectral analysis. You need to demonstrate that the fluorescence spectrum of the contaminant in your assay matches the known spectrum of this compound.
Causality: Every fluorescent molecule has a unique "fingerprint" defined by its optimal excitation and emission wavelengths. By capturing the spectral profile of the interfering signal and comparing it to a known standard, you can confirm its identity. This compound is typically excited in the UV to violet range (around 360-370 nm) and emits in the blue to green range (around 415-440 nm).[5][7][8]
Actionable Steps:
-
Perform a Leachate Test: Follow Protocol 1 to generate a concentrated sample of the chemical leaching from your plasticware.
-
Scan the Spectrum: Use a scanning spectrophotometer or a microplate reader with spectral scanning capabilities to measure the excitation and emission spectra of the leachate.
-
Compare to Known Spectra: Compare your results to the published spectral data for this compound (summarized in Table 1 ). A close match in the peak wavelengths (λmax) is strong evidence of this compound contamination.
Q3: My assay signal is unexpectedly low or my dose-response curves are inconsistent. Can this compound cause this?
Answer: Yes. While this compound is primarily known for adding background fluorescence (an additive interference), it can also cause signal reduction through fluorescence quenching (a multiplicative interference).
Causality:
-
Fluorescence Quenching: this compound can interact with your fluorescent reporter dye and dissipate its energy through non-emissive pathways, effectively "quenching" the signal and leading to false-negative results.[9][10]
-
Inner Filter Effect: If the absorbance spectrum of this compound overlaps with the excitation or emission wavelength of your fluorophore, it can absorb the light intended for or emitted by your reporter dye. This is especially problematic at high concentrations of the leached compound.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal quenching.
Section 2: In-Depth Experimental Protocols
These protocols provide self-validating systems to identify and mitigate this compound interference.
Protocol 1: Spectral Analysis of Plasticware Leachate
Objective: To determine if a fluorescent compound is leaching from lab consumables and to characterize its spectral properties.
Methodology:
-
Sample Preparation:
-
Select the suspect plasticware (e.g., a 96-well microplate).
-
To half of the wells, add your standard assay buffer or media (e.g., 200 µL per well). These will be your "Leachate" wells.
-
To the other half, add the same buffer to a control plate from a different lot or manufacturer, or use glass vials. These are your "Control" wells.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate under the same conditions as your actual assay (e.g., 24 hours at 37°C). Leaching is often accelerated by time and temperature.[3]
-
-
Measurement:
-
Transfer the buffer from the "Leachate" and "Control" wells to a new, high-quality, low-fluorescence plate (validation of this plate is recommended).
-
Using a scanning spectrofluorometer, perform an excitation scan on the "Leachate" sample. Set the emission wavelength to ~430 nm and scan excitation from 300 nm to 410 nm.
-
Identify the peak excitation wavelength (λex).
-
Perform an emission scan. Set the excitation to the λex you just determined and scan emission from 400 nm to 600 nm.
-
-
Analysis:
-
Subtract the spectral profile of the "Control" sample from the "Leachate" sample.
-
Compare the resulting peak excitation and emission wavelengths to the values in Table 1 . A strong overlap confirms the presence of an this compound-like compound.
-
Protocol 2: Cell-Free Quenching Control Assay
Objective: To determine if a leached compound is quenching the fluorescence of your reporter dye.
Methodology:
-
Prepare Leachate: Generate a leachate solution from your suspect plasticware as described in Protocol 1, Step 1 & 2.
-
Set up Assay Plate: In a validated low-binding, low-fluorescence microplate, prepare the following conditions in triplicate:
-
Control: Assay Buffer + Your Fluorophore (at final assay concentration).
-
Test: Leachate Solution + Your Fluorophore (at final assay concentration).
-
Blank: Assay Buffer only.
-
-
Incubate & Read:
-
Incubate for a short period (e.g., 30 minutes) at room temperature to allow for interaction.
-
Read the plate using your standard assay's excitation/emission filter set.
-
-
Analysis:
-
Subtract the "Blank" reading from both "Control" and "Test" wells.
-
If the fluorescence signal in the "Test" wells is significantly lower than in the "Control" wells, this confirms that a leached substance is quenching your fluorophore.
-
Section 3: Mitigation Strategies & FAQs
Once this compound interference is confirmed, use these strategies to mitigate its effects.
Frequently Asked Questions (FAQs)
-
Q: Which fluorescence channels are most affected by this compound?
-
A: Channels that use UV or violet excitation and detect in the blue or green range are most susceptible. This includes common fluorophores like DAPI, Hoechst, and reporters for calcium flux (e.g., Fluo-4) or cell viability (e.g., Calcein AM).
-
-
Q: How can I select this compound-free labware?
-
A: This can be challenging as manufacturers rarely disclose the specific antioxidants used. The best approach is empirical validation. Request samples from different manufacturers (e.g., Thermo Fisher Scientific, Corning, Greiner Bio-One) and perform Protocol 1 on all of them before purchasing a large batch. When you find a "clean" lot, consider purchasing in bulk to ensure consistency for the duration of a project.
-
-
Q: Can I just subtract the background signal?
-
A: While simple background subtraction is a common practice, it is often insufficient for leached interferents. Leaching can be non-uniform across a plate, leading to high well-to-well variability that subtraction cannot fully correct. It is always better to eliminate the source of the interference.
-
-
Q: Are there other mitigation strategies?
-
A: Yes. One effective strategy is to switch to red-shifted fluorophores. Autofluorescence from most interfering compounds, including this compound, is strongest in the lower end of the spectrum.[12] By using dyes that excite and emit above 600 nm (e.g., Cy5, Alexa Fluor 647), you can often shift your detection window away from the interference.
-
Section 4: Data Summary
This table summarizes the key spectral properties of this compound, providing a reference for your own spectral analysis.
Table 1: Spectral Properties of this compound
| Compound | Excitation Max (λex) | Emission Max (λem) | Common Affected Channels | Reference |
| This compound | ~358-370 nm | ~415-440 nm | DAPI, Hoechst, Coumarin | [5][7][8] |
| This compound Dimer | ~358 nm | ~433 nm | DAPI, Hoechst | [7][13] |
| Quinone Imine (Metabolite) | ~235 nm | ~440 nm (post-reduction) | UV Excitation Assays | [5] |
Section 5: References
-
Li, Y., Liu, H., Mu, C., Gu, J., & Li, C. (2023). Probing the interaction between encapsulated this compound and its β-cyclodextrin inclusion complex with bovine serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: --INVALID-LINK--
-
Bohne, V. J., Hove, H., Hamre, K., & Arukwe, A. (2007). Simultaneous quantitative determination of the synthetic antioxidant this compound and its major metabolite in Atlantic salmon (Salmo salar, L), this compound dimer, by reversed-phase high-performance liquid chromatography with fluorescence detection. Journal of AOAC International. Available at: --INVALID-LINK--
-
Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). This compound: An antioxidant used in animal feed. International Journal of Food Science. Available at: --INVALID-LINK--
-
He, P., & Ackman, R. G. (2000). Purification of this compound and Its Two Oxidation Products. Journal of the American Oil Chemists' Society. Available at: --INVALID-LINK--
-
Bohne, V. J. (2007). Simultaneous Quantitative Determination of the Synthetic Antioxidant this compound and Its Major Metabolite in Atlantic Salmon (Salmo salar, L), this compound Dimer, by Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection. ResearchGate. Available at: --INVALID-LINK--
-
The Lab Depot. This compound. The Lab Depot. Available at: --INVALID-LINK--
-
Thorisson, S., & He, P. (2000). This compound and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO. Available at: --INVALID-LINK--
-
Aoki, T., et al. (2010). Determination of this compound by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin. Journal of Food Protection. Available at: --INVALID-LINK--
-
Aoki, T., et al. (2010). Determination of this compound by High-Performance Liquid Chromatography with Fluorescence Detection and Its Application to the Survey of Residues in Food Products of Animal Origin. ResearchGate. Available at: --INVALID-LINK--
-
Universal Preserv-A-Chem Inc. (UPI). This compound FOOD GRADE Supplier. UPI. Available at: --INVALID-LINK--
-
Cayman Chemical. (n.d.). This compound. Cayman Chemical. Available at: --INVALID-LINK--
-
Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant this compound and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Fluorescence Detection and Stable-Isotope Dilution Analysis–Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: --INVALID-LINK--
-
Liu, Z., et al. (2021). Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites. BMC Chemistry. Available at: --INVALID-LINK--
-
Spectrum Chemical. (n.d.). This compound. Spectrum Chemical. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays. BenchChem. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). This compound. Wikipedia. Available at: --INVALID-LINK--
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST WebBook. Available at: --INVALID-LINK--
-
Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant this compound and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: --INVALID-LINK--
-
EU Reference Laboratory for Single Residue Methods (EURL-SRM). (2016). EURL-SRM - Analytical Observations Report. EURL-Pesticides.eu. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Reusable Plasticware. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Wagner, M., et al. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology. Available at: --INVALID-LINK--
-
Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening. Available at: --INVALID-LINK--
-
Kumar, R., et al. (2023). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Frontiers in Toxicology. Available at: --INVALID-LINK--
-
Welle, F. (2024). Concerns raised over health effects of chemicals leaching from food packaging. Chemistry World. Available at: --INVALID-LINK--
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Lab Plasticware and Supplies. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Stieger, G. (2018). Chemicals in plastics leaching into food. Food Packaging Forum. Available at: --INVALID-LINK--
-
Quora. (2017). Do toxins leach from plastic containers (including BPA-free) when simply holding food in the fridge/room temperature, or do they still leach into food?. Quora. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Fluproquazone Interference with Fluorescent Assays. BenchChem. Available at: --INVALID-LINK--
-
Fisher Scientific EU. (2024). Lab tips & tricks with DWK - Working Safely with Plasticware. YouTube. Available at: --INVALID-LINK--
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound FOOD GRADE Supplier | 91-53-2 | Your Reliable Distributor UPIglobal [upichem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitative determination of the synthetic antioxidant this compound and its major metabolite in Atlantic salmon (Salmo salar, L), this compound dimer, by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing solubility issues of Ethoxyquin in polar and nonpolar solvents
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Ethoxyquin. This resource is designed to provide you with in-depth, practical guidance to navigate the solubility challenges often encountered with this compound. As a senior application scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern this compound's behavior in solution. This guide is structured to empower you with the knowledge to troubleshoot and optimize your experiments effectively.
Core Concepts: Understanding this compound's Solubility Behavior
This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent antioxidant.[1][2] Its chemical structure, characterized by a quinoline ring system with both hydrophobic (trimethyl and ethoxy groups) and a hydrophilic (a secondary amine) components, dictates its solubility profile.[1][3] This amphipathic nature is the primary reason for its complex solubility characteristics.
This compound is a viscous, oily liquid that is yellow to brown in color.[1][3] It is known to be unstable when exposed to light and air, which can lead to polymerization and a darkening in color.[1][3][4] This instability is a critical factor to consider when preparing and storing this compound solutions.
Troubleshooting Guide: Addressing Common Solubility Issues
This section is formatted in a question-and-answer style to directly address the most common challenges encountered during experimental work with this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature, leading to the formation of an insoluble oily layer. This compound is sparingly soluble in aqueous buffers.[5]
Causality: The large, nonpolar quinoline ring system of this compound dominates its interaction with polar water molecules, preventing effective solvation.
Solution: The recommended and most effective method is to first prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted into your aqueous buffer.
Recommended Organic Solvents for Stock Solutions:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetone
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol.[5]
Q2: I've prepared an aqueous solution of this compound, but now I see a precipitate. How can I resolve this?
A2: Precipitation upon dilution of an this compound stock solution into an aqueous buffer is a common issue. This typically occurs when the final concentration of the organic solvent is too low to maintain the solubility of this compound in the aqueous environment.
Causality: As the concentration of the organic co-solvent decreases, the hydrophobic this compound molecules begin to aggregate and precipitate out of the polar aqueous solution.
Troubleshooting Steps:
-
Increase the Organic Co-solvent Concentration: If your experimental conditions permit, increasing the final concentration of the organic solvent (e.g., ethanol or DMSO) in your aqueous buffer can help to redissolve the precipitate.
-
Gentle Warming: Gently warming the solution to around 37°C may aid in redissolving the precipitate. However, prolonged heating should be avoided as it can accelerate the degradation of this compound.
-
pH Adjustment: Lowering the pH of the aqueous buffer can increase the solubility of this compound. The secondary amine group in the quinoline ring has a pKa of approximately 5.15.[6] At a pH below its pKa, this amine group will be protonated, increasing the molecule's polarity and its solubility in water.
Q3: My this compound solution has turned dark brown. Is it still usable?
A3: A color change to dark brown is a visual indicator of this compound degradation.[1] This is often due to oxidation and polymerization upon exposure to light and air.[1][3][4]
Causality: The unsaturated bonds within the quinoline ring of this compound are susceptible to oxidation, leading to the formation of colored degradation products and polymers.
Recommendation: It is strongly advised not to use a discolored solution, as the presence of degradation products can lead to inaccurate and unreliable experimental results. The antioxidant capacity of the degraded solution will also be compromised. To prevent this, always store this compound and its solutions protected from light and under an inert atmosphere.
Q4: How can I improve the long-term stability of my this compound solutions?
A4: The stability of this compound solutions is critical for reproducible experimental outcomes.
Best Practices for Storage:
-
Stock Solutions (in organic solvents): Store at -20°C, protected from light, and preferably under an inert gas (e.g., argon or nitrogen). When properly stored, stock solutions can be stable for extended periods.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions daily.[5] Do not store aqueous solutions for more than one day, as the presence of water can accelerate degradation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (neat oil)
-
Anhydrous Ethanol (ACS grade or higher)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Volumetric flasks
Procedure:
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully add the desired amount of this compound neat oil to the vial and record the exact weight.
-
Add a small amount of anhydrous ethanol to the vial to dissolve the this compound.
-
Gently swirl the vial to ensure complete dissolution.
-
Quantitatively transfer the solution to a volumetric flask of the appropriate size.
-
Rinse the vial with additional ethanol and add the rinsing to the volumetric flask to ensure all the this compound is transferred.
-
Bring the solution to the final volume with anhydrous ethanol.
-
Purge the headspace of the volumetric flask with an inert gas for 1-2 minutes.
-
Quickly cap the flask and mix the solution thoroughly.
-
Transfer the stock solution to a properly labeled amber glass vial, purge the headspace with inert gas, and store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol describes the preparation of a 100 µg/mL working solution of this compound in a phosphate-buffered saline (PBS) solution.
Materials:
-
10 mg/mL this compound stock solution in ethanol (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
Procedure:
-
Calculate the volume of the 10 mg/mL this compound stock solution required to achieve the final desired concentration in the desired final volume of PBS.
-
Add the calculated volume of the this compound stock solution to a sterile conical tube.
-
Slowly add the PBS to the conical tube while gently vortexing to ensure proper mixing and to minimize precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately for your experiments. Do not store for more than one day.[5]
Frequently Asked Questions (FAQs)
What is the solubility of this compound in various solvents?
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | <0.1 g/100 mL at 20°C | [3] |
| Ethanol | Polar Protic | 50 mL/L | [3] |
| Methanol | Polar Protic | Soluble | [1] |
| DMSO | Polar Aprotic | Soluble | [1] |
| DMF | Polar Aprotic | Soluble | [1] |
| Acetone | Polar Aprotic | Soluble | [3] |
| Benzene | Nonpolar | Soluble | [3] |
| Toluene | Nonpolar | Soluble | [3] |
| Hexane | Nonpolar | Soluble | |
| Ether | Nonpolar | Soluble | [3] |
How does pH affect the solubility of this compound in aqueous solutions?
The solubility of this compound in aqueous solutions is pH-dependent. As a weak base with a pKa of approximately 5.15, its solubility increases in acidic conditions (pH < 5.15) due to the protonation of the secondary amine group, which forms a more polar and water-soluble salt.[6] Conversely, in neutral to alkaline conditions (pH > 5.15), this compound is predominantly in its less soluble, non-ionized form.
Is it necessary to use an inert gas when preparing this compound solutions?
Yes, it is highly recommended to purge the solvent and the headspace of the storage container with an inert gas like argon or nitrogen.[5] This minimizes the exposure of this compound to oxygen, thereby reducing oxidative degradation and prolonging the stability of the solution.
What are the visual signs of this compound degradation?
The primary visual sign of this compound degradation is a change in color from its original light yellow to a dark brown.[1] This is often accompanied by an increase in viscosity due to polymerization.[1][3][4]
Can I heat the solution to dissolve this compound?
Gentle warming can be used to aid in the dissolution of this compound, especially if precipitation has occurred in an aqueous solution. However, it is crucial to avoid high temperatures or prolonged heating, as this compound can undergo hazardous polymerization at temperatures above 320°F (160°C).[3][4]
Is this compound compatible with common biological buffers like Tris and HEPES?
While there is no specific data found on the direct incompatibility of this compound with Tris or HEPES buffers, general chemical principles should be considered. Tris, being a primary amine, could potentially interact with this compound or its degradation products under certain conditions. HEPES is generally considered to be a more non-interactive zwitterionic buffer.[7][8] It is always advisable to perform a small-scale compatibility test by preparing the this compound solution in the intended buffer and observing for any precipitation, color change, or other signs of instability over a short period before proceeding with a large-scale experiment.
Visualizations
Diagram 1: this compound's Chemical Structure and Solubility Determinants
Caption: Key structural features of this compound influencing its solubility.
Diagram 2: Recommended Workflow for Preparing Aqueous this compound Solutions
Caption: Step-by-step workflow for preparing aqueous this compound solutions.
Diagram 3: Troubleshooting Decision Tree for this compound Solubility Issues
Caption: Decision tree for troubleshooting common this compound solubility problems.
References
- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound CAS#: 91-53-2 [m.chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A novel strategy to precisely adjust partition coefficient, effectively eliminate matrix interference and achieve accurate and fast gold immunochromatographic assay of this compound in aquatic products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of ionic and zwitterionic (Tris/BisTris and HEPES) buffers in studies on hemoglobin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? [yacooscience.com]
Improving the stability of Ethoxyquin in long-term storage for research purposes
Ethoxyquin Stability Technical Support Center
Welcome to the comprehensive technical support guide for ensuring the long-term stability of this compound for research purposes. This resource is designed for researchers, scientists, and professionals in drug development who rely on the integrity of this compound for their experiments. Here, we will delve into the causes of this compound degradation and provide actionable, field-proven strategies to mitigate these issues, ensuring the reliability and reproducibility of your results.
Understanding this compound Instability: The Core Challenge
This compound, a quinoline-based antioxidant, is highly effective at preventing lipid peroxidation.[1] However, its inherent chemical structure also makes it susceptible to degradation, primarily through oxidation. This process can be accelerated by several environmental factors, leading to a loss of efficacy and the formation of unknown impurities that can confound experimental outcomes. Upon exposure to oxygen and light, this compound tends to polymerize and turn from a light yellow liquid to a brown one.[2] The primary degradation products include this compound quinone imine (EQI) and an this compound dimer (EQDM), which can themselves possess some antioxidant activity, albeit different from the parent compound.[2][3][4][5]
Troubleshooting Guide: Diagnosing and Resolving this compound Degradation
This guide provides a systematic approach to identifying and resolving common stability issues encountered with this compound during long-term storage.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting this compound stability.
Caption: Troubleshooting workflow for this compound degradation.
Step-by-Step Troubleshooting Protocol
-
Initial Observation: The first indication of this compound degradation is often a visual change. A freshly prepared solution of high-purity this compound should be a light yellow liquid. Darkening, significant browning, or the formation of a precipitate are strong indicators of oxidation and polymerization.[2]
-
Analytical Verification (Self-Validating System): Visual cues should always be confirmed with analytical methods to ensure the integrity of your stock.
-
Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FD) is a common and reliable method.[6][7] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be used for simultaneous determination of this compound and its major oxidation products.[4]
-
Protocol Outline:
-
Prepare a fresh, known-concentration standard of this compound from a new, unopened source.
-
Dilute your stored sample and the fresh standard to the same concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze both samples by HPLC or another suitable method.
-
Interpretation: Compare the results. A significant decrease in the main this compound peak in your stored sample compared to the fresh standard, along with the appearance of new peaks corresponding to degradation products like EQI and EQDM, confirms degradation.[3][8]
-
-
-
Root Cause Analysis: If degradation is confirmed, systematically review your storage protocol against the best practices outlined in the FAQ section below. Key areas to investigate are:
-
Exposure to Oxygen: Was the container properly sealed? Was the headspace flushed with an inert gas?
-
Exposure to Light: Was the sample stored in an amber or opaque container and protected from light?[9][10]
-
Storage Temperature: Was the sample stored at the recommended low temperature? Higher temperatures accelerate degradation.[9][11]
-
Presence of Contaminants: Could metal ions have been introduced, catalyzing oxidation?
-
-
Corrective Actions & Prevention: Based on the root cause analysis, discard the degraded stock and prepare a new one using the rigorous protocols detailed in this guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: The degradation of this compound is primarily driven by oxidation, which can be initiated or accelerated by several factors:
-
Oxygen: Direct exposure to atmospheric oxygen is the main cause of oxidation.[2]
-
Light: Exposure to light, especially UV light, can promote polymerization and degradation.[2][9][10]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation. Storing at lower temperatures is crucial for preserving antioxidant stability.[9][11][12]
-
Metal Ions: Certain metal ions can act as catalysts, significantly speeding up the degradation process.
Visualizing Degradation Factors
The following diagram illustrates the key factors influencing this compound stability.
Caption: Key factors affecting this compound stability.
Q2: What is the ideal way to prepare and store a stock solution of this compound for maximum stability?
A2: To ensure the long-term stability of your this compound stock solution, a meticulous preparation and storage protocol is essential.
Experimental Protocol: Preparation of a Stabilized this compound Stock Solution
-
Solvent Selection and Preparation:
-
Choose a high-purity, anhydrous solvent. Acetonitrile or methanol are common choices.
-
Crucial Step: Deoxygenate the solvent immediately before use. This can be achieved by bubbling a stream of an inert gas (e.g., argon or nitrogen) through the solvent for at least 30 minutes.
-
To prevent degradation during extraction and analysis, an antioxidant like Butylated hydroxytoluene (BHT) can be added to the solvent.[13]
-
-
Weighing and Dissolution:
-
Weigh the required amount of this compound in a clean, dry glass vial, minimizing exposure to air.
-
Add the deoxygenated solvent to the vial and mix gently until the this compound is fully dissolved. Perform this step under a gentle stream of inert gas if possible.
-
-
Container and Storage:
-
Use an amber glass vial with a PTFE-lined screw cap to protect the solution from light and ensure an airtight seal.
-
Before sealing, flush the headspace of the vial with an inert gas for 1-2 minutes to displace oxygen.
-
Seal the vial tightly and wrap the cap with parafilm for extra security.
-
Store the vial at a low temperature (e.g., 4°C or 5°C) in a dark location.[9][10]
-
Q3: Can I use a plastic container to store my this compound solution?
A3: It is strongly recommended to use glass containers, specifically Type I borosilicate amber glass. Many plastics are permeable to oxygen to some degree, which can compromise the stability of the solution over time. There is also a risk of leaching plasticizers or other additives from the plastic into your solution, which could act as contaminants in your experiments.
Q4: How often should I check the purity of my stored this compound?
A4: The frequency of purity checks depends on the criticality of your experiments. For long-term storage (several months), it is advisable to re-analyze the purity of your stock solution using a method like HPLC every 3-4 months. For critical applications, consider analyzing the stock solution before starting a new set of experiments, especially if the stock is more than a month old.
Q5: I've noticed a color change in my this compound. Is it still usable?
A5: A significant color change, particularly darkening to a deep brown, is a strong indicator of extensive degradation and polymerization.[2] The presence of degradation products like EQI and EQDM means the actual concentration of active this compound is lower than intended.[3][14] While these oxidation products may have some antioxidant properties, their effects in your specific experimental system are likely different and uncharacterized.[2][15] Therefore, to ensure the validity and reproducibility of your research, it is highly recommended to discard any solution that shows significant visual degradation and prepare a fresh stock.
References
- 1. This compound Usage in Feed Industry – Livestock & Poultry Middle East [livestockmiddleeast.com]
- 2. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iffo.com [iffo.com]
- 4. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. Determination of this compound and two of its oxidation products in fish meal by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 12. Antioxidants, Food Processing and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. Investigations on the metabolism and potentially adverse effects of this compound dimer, a major metabolite of the synthetic antioxidant this compound in salmon muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethoxyquin Analysis in Challenging Food Matrices: A Technical Support Guide
Welcome to the technical support center for Ethoxyquin (EQ) analysis. This guide is designed for researchers, scientists, and quality control professionals who are developing and validating analytical methods for this compound in complex food and feed matrices. As a synthetic antioxidant, this compound is frequently used to prevent lipid peroxidation in products like fishmeal, animal feed, and spices.[1][2] However, its analysis is notoriously challenging due to its reactive nature and the complexity of the matrices in which it is found.
This document provides in-depth, field-proven insights into troubleshooting common issues, detailed FAQs, and validated experimental protocols to ensure the accuracy and reliability of your results. Our approach is grounded in established scientific principles and regulatory guidelines, such as the European Commission's SANTE/11312/2021, to provide a self-validating system for your method development.[3][4][5][6]
The Analytical Challenge: Understanding this compound's Behavior
This compound is a quinoline-based antioxidant that is highly susceptible to oxidation, especially in matrices with low intrinsic antioxidant potential like cereals and certain animal feeds.[2][7][8] This instability can lead to significant analyte loss during sample homogenization, extraction, and storage, resulting in poor recoveries and variable data.[7] Furthermore, this compound readily transforms into several degradation products, including this compound dimer (EQDM) and quinone imine (QI), which may also need to be considered in a comprehensive risk assessment.[1][2]
Challenging matrices such as high-fat fishmeal, complex animal feeds, and pigmented spices introduce significant matrix effects that can suppress or enhance the analytical signal in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) systems.[8][9] Therefore, a robust analytical method must not only stabilize the parent compound but also effectively mitigate these interferences.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: Low and Inconsistent Recoveries of this compound
Q: My recovery rates for this compound are consistently below the acceptable 70-120% range and vary significantly between replicates, especially in pear and apple matrices. What is causing this and how can I fix it?
A: This is a classic problem stemming from the oxidative degradation of this compound during sample processing.[7] Matrices with low natural antioxidant content fail to protect EQ from oxidation once the sample is homogenized and exposed to air.
Causality & Solution:
-
The Cause: this compound, being an antioxidant, readily sacrifices itself to neutralize free radicals and oxidative agents present in the sample matrix and introduced during processing (e.g., heat from grinding, exposure to oxygen).[7]
-
The Solution: Antioxidant Addition. The most effective solution is to introduce a stronger, sacrificial antioxidant to the sample before homogenization and extraction. Ascorbic acid (Vitamin C) is the most commonly used and effective agent for this purpose.[7][8][10]
-
Why it Works: Ascorbic acid will be preferentially oxidized, thereby protecting the this compound analyte from degradation throughout the analytical workflow.
-
Critical Step: The timing of ascorbic acid addition is crucial. It must be added to the sample prior to any homogenization or spiking with the this compound standard. Adding it after degradation has already begun will not recover the lost analyte.[7]
-
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
Q: I am observing significant signal suppression for this compound when analyzing fish feed extracts using LC-MS/MS, leading to poor sensitivity and inaccurate quantification. How can I mitigate these matrix effects?
A: High-fat and complex matrices like fish feed are notorious for causing ion suppression in the electrospray ionization (ESI) source of an LC-MS/MS system.[8][9] Co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the mass analyzer.
Causality & Solution:
-
The Cause: Lipids, pigments, and other non-polar compounds from the matrix are co-extracted with this compound and can interfere with the ionization process.
-
Solutions:
-
Effective Sample Cleanup: A dispersive solid-phase extraction (dSPE) step following the initial QuEChERS extraction is essential. For high-fat matrices, sorbents like C18 are used to remove lipids, while Primary Secondary Amine (PSA) removes fatty acids and sugars.[1]
-
Matrix-Matched Calibration: This is a mandatory step for accurate quantification in complex matrices.[4] Instead of preparing calibration standards in pure solvent, they should be prepared in a blank matrix extract that has undergone the entire sample preparation procedure. This ensures that the standards and the samples experience the same degree of matrix effects, which are then compensated for during calibration.
-
Stable Isotope-Labeled Internal Standard: The use of a deuterated this compound internal standard is the gold standard for correcting both matrix effects and recovery losses.[11] The internal standard, being chemically identical to the analyte, will behave similarly during extraction, cleanup, and ionization, providing the most accurate correction.
-
Issue 3: Poor Chromatographic Peak Shape and Peak Splitting in GC-MS
Q: When analyzing this compound using GC-MS, I am observing broad, tailing peaks, and sometimes even two distinct peaks for what should be a single analyte. What could be the issue?
A: This is often indicative of analyte degradation or interaction within the GC system. This compound can be thermally labile and may degrade in a hot GC inlet. Furthermore, it can transform into other products during analysis.[8][12]
Causality & Solution:
-
The Cause:
-
Thermal Degradation: High temperatures in the GC inlet can cause this compound to break down.
-
Transformation Products: The presence of two peaks may indicate the on-column conversion of this compound into its transformation products.[12]
-
-
Solutions:
-
Optimize Inlet Temperature: Lower the GC inlet temperature to the minimum required for efficient volatilization of the analyte.
-
Use a Cooled Injection System: Techniques like Programmed Temperature Vaporization (PTV) can help to minimize thermal stress on the analyte.
-
Summation of Peaks for Quantification: If consistent and reproducible transformation occurs, a valid quantification strategy is to sum the areas of all peaks corresponding to this compound and its immediate transformation products.[12] This approach requires validation to ensure the conversion is consistent across standards and samples.
-
Consider LC-MS/MS: For thermally labile compounds like this compound, LC-MS/MS is often the more robust and reliable analytical technique, as it avoids high temperatures.[11][13][14]
-
Visualizing the Workflow: Method Validation and Sample Preparation
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.
Caption: High-level workflow for method validation.
Caption: Modified QuEChERS protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical Maximum Residue Limits (MRLs) for this compound?
A1: MRLs for this compound vary by region and commodity. In the EU, its authorization as a feed additive has been suspended, but MRLs exist for certain products of animal origin (e.g., 50 µg/kg in poultry, cattle, goat, or horse).[15] The U.S. FDA allows up to 150 ppm in complete animal feed and has established tolerances for residues in animal products, such as 0.5 ppm in uncooked muscle meat and 3 ppm in the uncooked liver and fat of poultry.[16] Japan has set an MRL of 1 mg/kg for this compound in fish.[17] It is crucial to consult the specific regulations for your target market.
Q2: Should I analyze for this compound's degradation products as well?
A2: It is highly recommended. This compound dimer (EQDM) is often found at higher concentrations than the parent compound in animal tissues like farmed salmon, as it is more persistent.[1][17] Including major metabolites like EQDM and quinone imine (QI) provides a more complete picture of the residue profile and potential consumer exposure. Some analytical methods are designed to quantify EQ, EQI, and EQDM simultaneously.[18][19]
Q3: What are the key validation parameters I need to assess according to SANTE/11312/2021?
A3: The SANTE guidelines provide a comprehensive framework for validating pesticide residue methods.[3][4] Key parameters include:
-
Specificity/Selectivity: Ensuring no interference from matrix components at the retention time of the analyte.
-
Linearity: Demonstrating a linear response over a defined concentration range (typically with a correlation coefficient r² ≥ 0.99).[12]
-
Accuracy (Recovery): Mean recoveries should be within 70-120%.
-
Precision (Repeatability and Reproducibility): Expressed as Relative Standard Deviation (RSD), which should be ≤ 20%.[12]
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.
Q4: Can I use a generic QuEChERS kit for this compound analysis?
A4: While generic QuEChERS kits provide the basic salts, you will likely need to modify the procedure for successful this compound analysis. The most critical modification is the addition of an antioxidant like ascorbic acid before extraction.[8] Additionally, the choice of dSPE sorbents should be tailored to your specific matrix (e.g., adding C18 for high-fat samples).[1]
Q5: What are the optimal LC-MS/MS conditions for this compound?
A5: this compound ionizes well in positive electrospray ionization (ESI+) mode. A typical precursor ion is [M+H]⁺ at m/z 218.15.[14] Common product ions for Multiple Reaction Monitoring (MRM) are m/z 160.10 and 148.10.[14] A reversed-phase C18 column is commonly used for chromatographic separation.[10][20] It is always necessary to optimize MS parameters like collision energy and cone voltage for your specific instrument to achieve the best sensitivity.
Experimental Protocols & Data
Protocol 1: Modified QuEChERS Extraction for Fishmeal
This protocol is adapted from established methods and incorporates best practices for stabilizing this compound.[1][8][10]
-
Sample Preparation: Weigh 5 g of homogenized fishmeal into a 50 mL centrifuge tube.
-
Stabilization: Add 100 mg of solid ascorbic acid to the tube.
-
Hydration: Add 10 mL of reagent-grade water and vortex for 30 seconds. Allow to stand for 10 minutes.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
dSPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Final Steps: Vortex for 30 seconds and centrifuge at high speed for 2 minutes. Transfer the supernatant to an autosampler vial for analysis.
Table 1: Typical Method Validation Performance Data
The following table summarizes expected performance characteristics for a validated LC-MS/MS method for this compound in a challenging matrix like animal feed, based on SANTE guidelines.
| Parameter | Target Value | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LOQ | ≤ MRL/2 | 2.0 µg/kg |
| Recovery | 70 - 120% | 95% |
| Repeatability (RSDr) | ≤ 20% | < 10% |
| Reproducibility (RSDR) | ≤ 20% | < 15% |
Data is illustrative and based on performance criteria from cited literature.[12][21]
Conclusion
Validating a method for this compound analysis in challenging matrices requires a systematic approach that accounts for the analyte's inherent instability and the presence of matrix interferences. By implementing proactive stabilization with antioxidants like ascorbic acid, employing a tailored QuEChERS and dSPE cleanup procedure, and using matrix-matched calibration, laboratories can develop robust, reliable, and defensible methods. This guide provides the foundational knowledge and practical troubleshooting strategies to overcome the most common hurdles, ensuring data of the highest quality and integrity.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 6. bvl.bund.de [bvl.bund.de]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cvua-freiburg.de [cvua-freiburg.de]
- 11. Determination of the Synthetic Antioxidant this compound and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. thaiscience.info [thaiscience.info]
- 15. Analysis for this compound in Feed Additives - Eurofins Scientific [eurofins.de]
- 16. Labeling and Use of this compound in Animal Feed | FDA [fda.gov]
- 17. international.bio-suisse.ch [international.bio-suisse.ch]
- 18. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of this compound in feeds by liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Dealing with co-eluting interferences in the chromatographic analysis of Ethoxyquin
Welcome to the technical support center for the chromatographic analysis of Ethoxyquin (EQ). This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify this compound in complex matrices. As an antioxidant widely used in animal feed, the analysis of EQ is critical for regulatory compliance and food safety.[1][2] However, its inherent instability presents significant analytical challenges, primarily due to the formation of co-eluting oxidation products.
This document provides in-depth troubleshooting guidance and answers to frequently asked questions, grounding our recommendations in established scientific principles and field-proven methodologies to help you overcome these common hurdles.
Troubleshooting Guide: Resolving Common Analytical Issues
This section addresses specific problems encountered during the chromatographic analysis of this compound and its related compounds.
Q1: My this compound peak is small and inconsistent, and I'm observing several unexpected peaks near its retention time. What is the likely cause?
This is the most common issue in EQ analysis and almost always points to the degradation of the parent molecule into its various oxidation products, which then co-elute or interfere with the target analyte. This compound is highly susceptible to oxidation when exposed to heat, light, and air, a process that can occur both in the sample matrix during storage and during the analytical workflow itself.[3][4]
The primary interferences are its own degradation products, including This compound quinone imine (EQI) , This compound dimer (EQDM) , and 2,6-dihydro-2,2,4-trimethyl-6-quinolone (QI) .[3][5][6][7]
Causality & Solution Workflow:
Your primary goal is to prevent the formation of these interfering products from the very first step of sample handling. The issue is less about separating pre-existing interferences and more about preventing their creation.
Caption: Troubleshooting workflow for this compound analysis.
Immediate Actions:
-
Stabilize During Extraction: The most critical step is to add a protective antioxidant to your sample before and during extraction. Commonly used and effective options include Butylated hydroxytoluene (BHT) or ascorbic acid.[8][9] This competitively inhibits the oxidation of EQ.
-
Confirm Identity with Mass Spectrometry: To confirm that the interfering peaks are indeed EQI, EQDM, or other metabolites, analysis by LC-MS/MS or GC-MS/MS is definitive.[5][10] By monitoring for the specific mass-to-charge ratios (m/z) of these compounds, you can positively identify them.[5][11]
Q2: My sample recovery is consistently low, especially from high-fat matrices like fish meal or animal fat. How can I improve my extraction efficiency?
Low recovery is often a combination of incomplete extraction and analyte degradation. This compound is a weak organic base, and its extraction efficiency is highly dependent on pH.[5] Furthermore, high-fat matrices can physically trap the nonpolar EQ molecule, making it difficult to extract.
Recommended Protocol for High-Fat Matrices: This protocol is synthesized from multiple validated methods to maximize recovery while minimizing degradation.[5][8]
-
Sample Homogenization: Weigh 2-5 grams of your homogenized sample into a centrifuge tube.
-
Stabilization: Immediately add 50-100 mg of ascorbic acid and vortex to mix.[12]
-
pH Adjustment: Add 5-10 mL of a basic solution, such as 10% sodium carbonate, and vortex for 2 minutes. This deprotonates the amine group on EQ, making it more soluble in organic solvents.[5][8]
-
Initial Extraction: Add an appropriate volume of acetone and shake. Acetone helps to break up the matrix and is miscible with both the aqueous and organic phases to follow.[5]
-
Liquid-Liquid Extraction: Add 10 mL of n-hexane, shake vigorously for 2 minutes, and centrifuge to separate the layers.
-
Combine and Repeat: Carefully transfer the upper n-hexane layer to a clean tube. Repeat the hexane extraction two more times on the remaining sample, combining all hexane fractions.
-
Solvent Exchange (Carefully): Gently dry the combined extracts under a stream of nitrogen in a water bath set to no higher than 30-40°C. Crucially, do not evaporate to complete dryness , as this can cause significant loss of EQ.[4][8]
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for your chromatography system (e.g., acetonitrile or mobile phase).
Q3: I am using HPLC-UV/FLD, but I still can't resolve the this compound peak from a major interfering peak. What are my options?
When you have confirmed that sample preparation is optimized but chromatographic co-elution persists, the solution lies in altering the separation mechanism or using a more selective detector.
Option 1: Modify Chromatographic Selectivity
-
Change Column Chemistry: If you are using a standard C18 column, the separation is based on hydrophobic interactions. An interfering compound with similar hydrophobicity will co-elute. Switch to a column with a different stationary phase to introduce alternative separation mechanisms. A phenyl-hexyl column, for instance, provides pi-pi interactions which can differentiate between the quinoline ring structure of EQ and other compounds.
-
Optimize Mobile Phase: Systematically adjust the mobile phase. This includes changing the organic solvent ratio (e.g., acetonitrile vs. methanol), modifying the pH of the aqueous portion, or altering the buffer concentration. A shallow gradient elution program is often more effective at separating closely related compounds than an isocratic method.[13]
Option 2: Enhance Detection Specificity
-
Fluorescence Detection (FLD): If not already in use, FLD is significantly more selective and sensitive for EQ than UV detection.[5][14] Optimal excitation and emission wavelengths for EQ are typically around 360-370 nm and 415-440 nm, respectively.[15][16]
-
Tandem Mass Spectrometry (MS/MS): This is the ultimate solution for co-elution.[10] By using Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect only a specific precursor ion for EQ (e.g., [M+H]⁺ at m/z 218) and its unique product ions after fragmentation.[8][11] This technique can accurately quantify EQ even if it is completely co-eluting with another compound, as long as that compound does not share the exact same mass transitions.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of this compound I need to be aware of?
The most commonly cited and analyzed oxidation products that can act as co-eluting interferences are:
-
This compound quinone imine (EQI): A major oxidation product.[5][6]
-
This compound dimer (EQDM): A stable product formed from the coupling of two EQ molecules.[3][5][7]
-
2,6-dihydro-2,2,4-trimethyl-6-quinolone (QI): Another significant oxidation product found in stored fish meal and feed.[3][17]
Q2: Which is better for this compound analysis: HPLC or GC?
Both techniques have been successfully used, but HPLC is generally preferred due to the thermal instability of this compound.[4]
-
HPLC: Methods using reversed-phase columns (like C18) with fluorescence or MS/MS detection are robust and widely published.[15][18][19] It avoids the high temperatures that can cause on-column degradation of EQ.
-
GC: GC-MS/MS methods are also available and can provide excellent sensitivity.[5][20] However, there is a significant risk of EQ degrading in the hot injector port, which can lead to poor reproducibility and the erroneous quantification of degradation products instead of the parent compound.[4]
Q3: What are the typical mass transitions for monitoring this compound and its key metabolites by LC-MS/MS?
Using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest level of specificity. While optimal transitions should be determined empirically on your specific instrument, the following are commonly reported precursor -> product ion pairs for positive electrospray ionization (ESI+):
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Source(s) |
| This compound (EQ) | 218.1 | 174.2, 160.1, 148.1 | [5][8][11] |
| This compound quinone imine (EQI) | 202.1 | 174.1, 131.1 | [5] |
| This compound dimer (EQDM) | 433.3 (approx.) | Varies | [5][6] |
Note: The exact m/z values may vary slightly based on instrumentation and adduct formation.
Q4: How do regulatory limits influence the required sensitivity of my method?
Regulatory limits dictate the required Limit of Quantification (LOQ) for your analytical method. For example, the US FDA sets the maximum level of EQ in complete animal feed at 150 ppm (mg/kg), while residue tolerances in animal products are much lower (e.g., 0.5 ppm in uncooked muscle meat).[21] In the EU, the authorization for EQ as a feed additive was suspended, leading to very low or zero-tolerance requirements.[9][22] Therefore, your method must be validated to have an LOQ well below the specific regulatory threshold for the matrix you are analyzing. LC-MS/MS methods can achieve LOQs in the low µg/kg (ppb) range, making them suitable for residue analysis.[5][11][22]
Q5: Can I use a standard QuEChERS method for sample preparation?
Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can be a good starting point, but they often require modification for successful this compound analysis.[18][23]
Caption: Key modification for adapting QuEChERS to this compound analysis.
The critical modification is the inclusion of an antioxidant, like ascorbic acid, in the initial extraction buffer to prevent the degradation of EQ during the extraction and cleanup process.[9] Without this protective step, you are likely to see significant analyte loss and the formation of interfering oxidation products.
References
- 1. fefac.eu [fefac.eu]
- 2. This compound Usage in Feed Industry – Livestock & Poultry Middle East [livestockmiddleeast.com]
- 3. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A novel strategy to precisely adjust partition coefficient, effectively eliminate matrix interference and achieve accurate and fast gold immunochromatographic assay of this compound in aquatic products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. iffo.com [iffo.com]
- 14. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 15. Determination of this compound by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC determination of this compound and its major oxidation products in fresh and stored fish meals and fish feeds. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of this compound in feeds by liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of this compound and two of its oxidation products in fish meal by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. fda.gov [fda.gov]
- 22. Analysis for this compound in Feed Additives - Eurofins Scientific [eurofins.de]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Ethoxyquin and Natural Tocopherols as Antioxidants
For researchers and professionals in drug development, animal nutrition, and food science, the battle against oxidative degradation is a constant. The preservation of lipids, active pharmaceutical ingredients (APIs), and essential nutrients is paramount to ensuring product efficacy, safety, and shelf-life. This guide provides an in-depth, objective comparison of two widely utilized antioxidants: the synthetic compound Ethoxyquin and the natural family of compounds known as Tocopherols (Vitamin E). We will delve into their mechanisms of action, present a synthesis of experimental findings on their relative efficacy, and provide validated protocols for their comparative assessment.
The Imperative of Antioxidant Intervention: Understanding Lipid Peroxidation
Lipid peroxidation is a destructive cascade of free-radical reactions that degrades lipids containing carbon-carbon double bonds, particularly polyunsaturated fatty acids (PUFAs). This process not only leads to rancidity, causing undesirable flavors and odors, but also diminishes nutritional value and can generate cytotoxic and genotoxic byproducts. The process occurs in three main phases:
-
Initiation: An initiator (like heat, light, or metal ions) abstracts a hydrogen atom from an unsaturated lipid, forming a lipid radical (L•).
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from another lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Termination: The reaction ceases when radicals react with each other to form non-radical species.
Primary, chain-breaking antioxidants function by interrupting the propagation step, typically by donating a hydrogen atom to the peroxyl radical, thereby neutralizing it and preventing further damage.
Caption: The free-radical chain reaction of lipid peroxidation.
Profiling the Antioxidants
Natural Tocopherols (Vitamin E)
Tocopherols are a class of naturally occurring phenolic compounds with vitamin E activity.[1] They are the primary lipid-soluble antioxidants protecting cell membranes from oxidative stress. There are four main forms: alpha (α), beta (β), gamma (γ), and delta (δ)-tocopherol, which are commonly sourced from vegetable oils like soy and corn.[1]
Mechanism of Action: Tocopherols act as radical scavengers by donating the hydrogen atom from the hydroxyl group on their chromanol ring to lipid peroxyl radicals.[2] This reaction neutralizes the radical and terminates the propagation cycle. The resulting tocopheroxyl radical is relatively stable and can be recycled back to its active form by other antioxidants like vitamin C or react with another radical to form a stable, non-radical product.[3]
Caption: Tocopherol's chain-breaking antioxidant mechanism.
The in vitro antioxidant activity of tocopherol isomers generally follows the order: delta > gamma > beta > alpha.[4] However, in vivo, α-tocopherol is the most biologically active due to its preferential binding to the α-tocopherol transfer protein in the liver.[4]
This compound (EQ)
This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a highly effective, synthetically produced antioxidant.[5] It has been widely used for decades, particularly in demanding applications like the preservation of animal feed, fishmeal, and spices.[6][7] Its utility in stabilizing highly unsaturated marine and animal fats against rapid oxidation is well-documented.[6]
Mechanism of Action: this compound also functions as a primary, chain-breaking antioxidant. A key aspect of its remarkable efficacy is the antioxidant activity of its primary oxidation products.[5][8] During its radical-scavenging activity, this compound is converted into products, including a quinone imine (QI) and an this compound dimer (EQDM).[5] These metabolites are also potent antioxidants, creating a multi-stage protective effect that extends the duration of oxidative stability.[5] This cascade of antioxidant activity may explain why this compound is often found to be more potent than single-stage antioxidants.
Caption: this compound's multi-stage antioxidant mechanism.
Comparative Efficacy: A Synthesis of Evidence
Direct, quantitative comparisons in a single matrix are sparse in publicly available literature. However, a consistent body of evidence from various applications allows for a robust qualitative and semi-quantitative comparison. This compound is frequently cited as the benchmark antioxidant for efficacy, particularly in high-PUFA substrates like fishmeal, where it is considered the most effective option identified.[1][6]
Natural tocopherols, while effective, are generally considered less potent than synthetic options like this compound.[4] Consequently, pet foods and other products stabilized with natural antioxidants may have a shorter shelf life compared to those using synthetics.[4] The choice between them often involves a trade-off between efficacy, cost, and "clean label" marketing desires.[4]
| Feature | This compound | Natural Tocopherols | Supporting Evidence |
| Relative Potency | Very High | Moderate to High | [1][4][6] |
| Mechanism | Multi-stage; parent compound and its primary oxidation products (dimer, quinone imine) are active antioxidants. | Single-stage; donates a hydrogen atom to form a less reactive tocopheroxyl radical. | [2][5] |
| Substrate Suitability | Highly effective in high-PUFA matrices (e.g., fish oil, animal fats). | Effective in vegetable oils and various food systems; may be less effective in highly unstable substrates. | [6][9] |
| Heat Stability | Stable under high-temperature processing conditions like feed extrusion. | Good heat stability and process carry-through. | [4] |
| Cost-Effectiveness | Generally lower cost for equivalent antioxidant protection. | Higher cost, often requiring increased application rates for comparable efficacy. | [4][10] |
| Regulatory & Consumer | Regulatory approval varies by region and application; faces some consumer skepticism. | Generally recognized as safe (GRAS); strong consumer acceptance ("natural"). | [4][10] |
Experimental Design for Efficacy Assessment
To objectively compare the efficacy of these antioxidants, a controlled, accelerated oxidation study is the standard approach. The following protocol provides a self-validating system for quantifying the protective effects of this compound and tocopherols on a lipid substrate.
Experimental Workflow Diagram
Caption: Workflow for comparative antioxidant efficacy testing.
Detailed Protocol: Schaal Oven Test
This method accelerates the oxidation process by exposing the lipid to elevated temperatures, allowing for efficacy comparisons in a shortened timeframe.
Materials:
-
Lipid substrate (e.g., fish oil, lard)
-
This compound solution
-
Mixed tocopherols solution
-
Glass beakers (50 mL)
-
Forced-air laboratory oven (Schaal Oven)
-
Reagents for Peroxide Value (PV) titration (AOCS Official Method Cd 8-53)
-
Reagents for TBARS assay (e.g., thiobarbituric acid, trichloroacetic acid)
-
Spectrophotometer
Procedure:
-
Preparation: Prepare three batches of the lipid substrate: a negative control with no added antioxidant, a batch treated with a target concentration of this compound (e.g., 150 ppm), and a batch treated with a target concentration of mixed tocopherols (e.g., 500 ppm). Ensure homogenous mixing.
-
Incubation: Aliquot 20 g of each sample into separate, clearly labeled glass beakers. Place the beakers in a single layer within a forced-air oven set to 63°C.
-
Sampling: At predetermined intervals (e.g., 0, 24, 72, 120, 168 hours), remove one beaker for each treatment group from the oven for immediate analysis.
-
Peroxide Value (PV) Measurement:
-
Determine the PV for each sample according to the AOCS Official Method Cd 8-53.
-
This titration method measures the concentration of hydroperoxides, the primary products of lipid oxidation.
-
The result is typically expressed in milliequivalents of active oxygen per kilogram of fat (meq/kg).
-
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay:
-
This spectrophotometric method quantifies malondialdehyde (MDA), a major secondary oxidation product that contributes to off-flavors.[10]
-
React a known weight of the oil sample with TBA reagent under acidic conditions and heat.
-
Measure the absorbance of the resulting pink-colored complex at approximately 532 nm.
-
Calculate the MDA concentration against a standard curve.
-
Data Interpretation: Plot the PV and TBARS values against time for each of the three groups. The control sample will show a rapid increase in both values. The efficacy of each antioxidant is determined by its ability to delay this increase. A flatter curve indicates superior antioxidant protection. The time required to reach a specific PV (e.g., 20 meq/kg) is often used to define the induction period, providing a quantitative measure of oxidative stability.
Conclusion
Both this compound and natural tocopherols are effective chain-breaking antioxidants crucial for preserving the quality of lipid-rich products. The choice between them is not merely one of efficacy but involves a multi-faceted consideration of the substrate's susceptibility to oxidation, processing conditions, regulatory landscape, cost, and consumer perception.
Experimental evidence consistently demonstrates that This compound offers superior potency and a longer duration of action , attributed to its multi-stage antioxidant mechanism involving active metabolites.[5] It remains the gold standard for stabilizing highly unsaturated and difficult-to-preserve materials like fishmeal.[6] Natural tocopherols are a highly effective natural alternative, meeting the demands for "clean-label" products.[4] While they may be less potent on a weight-for-weight basis compared to this compound, their performance is robust in many applications, and they are often the preferred choice where synthetic additives are to be avoided.[4]
For professionals in the field, the optimal choice requires a thorough understanding of these characteristics, backed by rigorous experimental validation using standardized protocols as described herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of oxidized fish oil, DL-alpha-tocopheryl acetate and this compound supplementation on the vitamin E nutrition of rainbow trout (Salmo gairdneri) fed practical diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. petfoodindustry.com [petfoodindustry.com]
- 5. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidants manage effects of oxidation on feeds, feed ingredients - Responsible Seafood Advocate [globalseafood.org]
- 7. Comparative Study of an Antioxidant Compound and this compound on Feed Oxidative Stability and on Performance, Antioxidant… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Role of Endogenous and Exogenous Tocopherols in the Lipid Stability of Marine Oil Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Synergistic Dance of Antioxidants: A Comparative Guide to Ethoxyquin in Combination with BHA and BHT
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the realm of preserving the integrity of oxidizable materials, from animal feed to pharmaceuticals, the strategic use of antioxidants is paramount. While individual antioxidants offer a degree of protection, the concept of synergy—where the combined effect of substances is greater than the sum of their individual effects—presents a compelling avenue for enhanced stability and efficiency. This guide delves into the synergistic antioxidant effects of Ethoxyquin (EQ), a quinoline-based antioxidant, in combination with the phenolic antioxidants Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).
This document moves beyond a simple cataloging of data, offering an in-depth analysis of the underlying mechanisms, comparative performance data in various matrices, and detailed experimental protocols to empower researchers in their own investigations.
The Chemistry of Cooperation: Unraveling the Synergistic Mechanism
The enhanced efficacy of combining this compound with BHA and BHT stems from their complementary modes of action and the potential for regenerative interactions. While the precise quantum mechanical interactions are a subject of ongoing research, the synergistic effect can be largely attributed to the following principles:
-
Different Loci of Action: Lipid peroxidation is a complex process involving initiation, propagation, and termination steps. This compound, with its ability to stabilize free radicals through resonance delocalization within its quinoline structure, is highly effective in the propagation phase.[1] Phenolic antioxidants like BHA and BHT, on the other hand, are excellent hydrogen donors that readily scavenge free radicals, effectively breaking the peroxidation chain. By combining these different functionalities, the mixture can intercept radicals at various stages of the oxidation cascade.
-
Regeneration of Phenolic Antioxidants: A key aspect of synergy lies in the ability of one antioxidant to regenerate another. It is hypothesized that this compound, or its more stable radical form, can donate a hydrogen atom to a BHA or BHT phenoxyl radical, thus regenerating the primary antioxidant and allowing it to scavenge further radicals. This "recycling" of the more potent phenolic antioxidants extends their effective lifetime and enhances the overall protective effect. While direct spectroscopic evidence for this specific regeneration pathway is an area for further investigation, the principle of antioxidant regeneration is a well-established mechanism of synergy. For instance, the regeneration of BHA by BHT has been previously reported.[2]
-
Radical Sink and Stabilization: The this compound radical itself is relatively stable due to resonance delocalization. This allows it to act as a "radical sink," effectively removing more reactive radicals from the system and preventing them from propagating the oxidation chain.
Below is a conceptual diagram illustrating the proposed synergistic antioxidant mechanism.
Caption: Proposed synergistic mechanism of this compound with BHA/BHT.
Comparative Performance Analysis: Experimental Evidence
The true measure of an antioxidant system lies in its performance. This section presents a comparative analysis of this compound, BHA, and BHT, both individually and in combination, across different matrices and analytical methods.
Oxidative Stability in Animal Feed Matrix
A comprehensive study on the oxidative stability of lipids in a high-fat animal feed provides significant insights into the synergistic effects of EQ and BHT.[3][4] The study evaluated various combinations of these antioxidants over a 10-week period under both natural and accelerated storage conditions.
Table 1: Comparative Oxidative Stability Markers in Animal Feed (10 weeks, natural storage)
| Treatment Group | Peroxide Value (PV) (meq/kg) | p-Anisidine Value (p-AV) | Total Oxidation (TOTOX) |
| Control (Oxidized Oil) | High | High | High |
| A: 36 g/ton BHT | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| B: 60 g/ton EQ | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| D: 10 g/ton EQ + 12 g/ton BHT | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| E: 10 g/ton EQ + 12 g/ton BHT + 6 g/ton Citric Acid | Most Significantly Reduced | Most Significantly Reduced | Most Significantly Reduced |
Data synthesized from Gao et al. (2025).[3][4]
The results clearly demonstrate that the combination of this compound and BHT (Group D) offered superior protection against both primary (PV) and secondary (p-AV) oxidation products compared to the individual antioxidants at higher concentrations. The addition of a chelating agent, citric acid (Group E), further enhanced this synergistic effect, highlighting the multifaceted nature of lipid protection.[3][4]
Radical Scavenging Activity (DPPH & ABTS Assays)
The radical scavenging capacity of the antioxidant blends was also assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Table 2: Radical Scavenging Activity in Animal Feed Matrix (Week 10, natural storage)
| Treatment Group | DPPH Scavenging (%) | ABTS Scavenging (%) |
| Control (Oxidized Oil) | Low | Low |
| A: 36 g/ton BHT | Moderate | Moderate |
| B: 60 g/ton EQ | Moderate | Moderate |
| D: 10 g/ton EQ + 12 g/ton BHT | High | High |
| E: 10 g/ton EQ + 12 g/ton BHT + 6 g/ton Citric Acid | Highest | Highest |
Data synthesized from Gao et al. (2025).[3][4]
The synergistic blends consistently demonstrated superior radical scavenging activity, which correlates with their ability to inhibit oxidative degradation of the feed matrix.
Performance in Fat and Oil Matrices (Rancimat Method)
The Rancimat method is an accelerated aging test that measures the oxidative stability of fats and oils by determining the induction period. A longer induction period indicates greater stability.
Table 3: Rancimat Induction Periods (hours) in Lard at 110-120°C
| Antioxidant | Induction Period (h) |
| Control (Pure Lard) | 2.55[5] |
| BHT | 6.18[5] |
| BHA | 10.92[5] |
| BHA/BHT Combination | 25.0[6][7] |
Note: Direct comparative data for this compound in lard from the same study was not available in the searched literature. The BHA/BHT combination data is from a different study and may have different experimental conditions.
Table 4: Rancimat Induction Periods (hours) in Soybean Oil Ethyl Esters at 110°C
| Antioxidant (at 1500 ppm) | Induction Period (h) |
| Control (Soybean Oil Ethyl Esters) | 0.16 |
| BHT | > 6.0 (approx.) |
| BHA | ~2.0 |
| TBHQ | > 6.0 (approx.) |
Data synthesized from a study on soybean oil ethyl esters.[1] Direct comparative data for this compound and combinations in this specific matrix was not available in the searched literature.
The available Rancimat data, although from different studies and matrices, consistently show that combinations of phenolic antioxidants like BHA and BHT provide a significant increase in the induction period compared to individual components.[6][7]
Experimental Protocols for Evaluating Antioxidant Synergy
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate antioxidant synergy.
Rancimat Method for Oxidative Stability
The Rancimat method is an automated and standardized technique for determining the oxidative stability of fats and oils.[8][9][10]
Objective: To measure the induction period of a fat or oil sample, with and without antioxidants, as an indicator of its resistance to oxidation.
Materials:
-
892 Professional Rancimat or equivalent instrument
-
Reaction vessels
-
Measuring vessels
-
Air pump
-
Heating block
-
Deionized water
-
Fat or oil substrate (e.g., lard, soybean oil)
-
Antioxidants (this compound, BHA, BHT)
Procedure:
-
Sample Preparation:
-
For solid fats like lard, melt a sufficient quantity at a controlled temperature (e.g., 50°C) to ensure homogeneity.[5]
-
Accurately weigh the desired amount of the melted fat or liquid oil (typically 3g) into a clean, dry reaction vessel.
-
For antioxidant-treated samples, add the precise concentration of the individual antioxidant or the blend to the fat/oil and mix thoroughly to ensure uniform distribution.
-
-
Instrument Setup:
-
Fill the measuring vessels with 60 mL of deionized water and place them in the instrument.
-
Set the heating block to the desired temperature (e.g., 110°C or 120°C).
-
Set the air flow rate to the specified value (e.g., 20 L/h).
-
-
Measurement:
-
Place the reaction vessel containing the sample into the heating block.
-
Connect the air tube to the reaction vessel and the outlet to the measuring vessel.
-
Start the measurement. The instrument will continuously pass air through the sample and measure the conductivity of the deionized water in the measuring vessel.
-
-
Data Analysis:
-
The instrument's software will automatically detect the inflection point in the conductivity curve, which corresponds to the induction period.
-
Compare the induction periods of the control sample with those of the antioxidant-treated samples to determine the protective effect.
-
Caption: Workflow for the Rancimat method.
DPPH Radical Scavenging Assay
The DPPH assay is a rapid and widely used spectrophotometric method to assess the free radical scavenging activity of antioxidants.
Objective: To determine the concentration of an antioxidant or antioxidant blend required to scavenge 50% of the DPPH radicals (IC50 value).
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectroscopic grade)
-
Antioxidant stock solutions (this compound, BHA, BHT, and their mixtures)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
-
Preparation of Sample Solutions:
-
Prepare a series of dilutions of the individual antioxidant stock solutions and their mixtures in methanol.
-
-
Assay Protocol (Microplate Method):
-
To each well of a 96-well plate, add a specific volume of the sample solution (e.g., 100 µL).
-
Add a corresponding volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Include a control (methanol + DPPH solution) and a blank (methanol + methanol).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the antioxidant concentration and determine the IC50 value (the concentration that causes 50% inhibition).
-
Concluding Remarks for the Practicing Scientist
The combination of this compound with phenolic antioxidants such as BHA and BHT offers a demonstrably synergistic approach to preventing oxidative degradation. This enhanced efficacy allows for potentially lower inclusion rates of individual antioxidants, which can be advantageous from both a cost and a regulatory perspective, especially given the ongoing scrutiny of synthetic antioxidant safety.[11]
The experimental data, particularly in complex matrices like animal feed, strongly supports the use of these antioxidant blends for superior protection against both primary and secondary oxidation products. The choice of the optimal blend ratio and the potential inclusion of chelating agents like citric acid will depend on the specific application, the nature of the substrate to be protected, and the processing conditions it will undergo.
Researchers are encouraged to utilize the provided experimental protocols to evaluate the performance of these antioxidant systems in their specific matrices of interest. A thorough understanding of the synergistic mechanisms at play, coupled with empirical data, will enable the formulation of more robust and efficient stabilization strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metrohm.com [metrohm.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. btsa.com [btsa.com]
- 9. metrohm.com [metrohm.com]
- 10. metrohm.com [metrohm.com]
- 11. Comparative Study of an Antioxidant Compound and this compound on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Ethoxyquin Determination
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic antioxidants like ethoxyquin is paramount for ensuring product safety and regulatory compliance. This compound has been widely used as a preservative in animal feed and some agricultural products to prevent lipid oxidation.[1][2] However, concerns about its potential health effects have led to stricter regulations and a growing need for robust analytical methods to monitor its presence in various matrices.[1]
This guide provides an in-depth, objective comparison of two of the most powerful and prevalent analytical techniques for this compound determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each method, present supporting experimental data from peer-reviewed studies, and offer insights to guide you in selecting the most appropriate technique for your specific analytical challenges.
The Analytical Imperative: Why Method Choice Matters
The selection of an analytical method is not merely a procedural choice; it is a decision that fundamentally impacts the reliability, sensitivity, and efficiency of your results. For a compound like this compound, which can be thermally labile and may be present at trace levels in complex matrices such as animal feed, fishmeal, and animal tissues, the analytical approach must be carefully considered.[3][4] This guide will equip you with the knowledge to navigate the nuances of HPLC and GC-MS for confident this compound analysis.
At a Glance: Performance Comparison of HPLC and GC-MS for this compound
The choice between HPLC and GC-MS for this compound analysis hinges on the specific requirements of the assay, including the sample matrix, required sensitivity, and the need for confirmatory analysis. Below is a summary of typical performance characteristics for both methods, synthesized from various studies.
| Performance Parameter | HPLC (UV/Fluorescence/MS) | GC-MS (with MS/MS) |
| Limit of Detection (LOD) | 0.01 µg/g (Fluorescence)[5][6] | 0.5 µg/kg (MS/MS)[7][8] |
| Limit of Quantitation (LOQ) | 0.01 µg/g (Fluorescence)[5][6], 1.2-2.1 µg/kg (MS/MS)[9] | 0.5 - 5.0 µg/kg (MS/MS)[7][8] |
| Linearity (r²) | > 0.99[10] | ≥ 0.99[11] |
| Precision (%RSD) | < 10%[5][6] | < 15%[7][8] |
| Accuracy (% Recovery) | 71 - 107.6%[5][6][9] | 64.7 - 100.7%[7][8] |
| Sample Preparation | Liquid-liquid extraction, QuEChERS[12] | QuEChERS, liquid-liquid extraction[11][13] |
| Analysis Time | ~20 minutes[4] | 20 - 40 minutes[14] |
| Selectivity | Good to Excellent (especially with MS)[5][6] | Excellent (with MS/MS)[7][8] |
| Thermal Stability Req. | Not required[3] | Required |
High-Performance Liquid Chromatography (HPLC): Versatility and Robustness
HPLC is a cornerstone of analytical chemistry, renowned for its applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[15][16] This makes it an excellent candidate for the analysis of this compound, mitigating the risk of thermal degradation that can occur with other techniques.[3]
Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By manipulating the composition of the mobile phase and the nature of the stationary phase, a high degree of separation can be achieved. For this compound analysis, reversed-phase HPLC with a C18 column is commonly employed.[17]
Detection in HPLC can be achieved through various means, with fluorescence and mass spectrometry being particularly well-suited for this compound due to their high sensitivity and selectivity.[5][6]
Experimental Protocol: HPLC-Fluorescence for this compound in Animal Feed
This protocol is a representative example based on established methods.[5][6][17]
1. Sample Preparation (Acetonitrile Extraction)
-
Weigh 10 g of the homogenized feed sample into a centrifuge tube.
-
Add 50 mL of acetonitrile.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and ammonium acetate buffer.[17]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 370 nm and emission at 415 nm.[5][6]
3. Validation Parameters
-
Linearity: Prepare calibration standards of this compound in acetonitrile over a concentration range relevant to the expected sample concentrations. A linear regression with r² > 0.99 is desirable.
-
Accuracy: Spike a blank feed matrix with known concentrations of this compound and perform the entire analytical procedure. Calculate the percent recovery. Recoveries between 80-120% are generally considered acceptable.
-
Precision: Analyze replicate preparations of a spiked sample on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (%RSD) should typically be less than 15%.
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[18]
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Selectivity and Confirmatory Power
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly selective and sensitive detection of mass spectrometry.[19] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, GC-MS methods have been successfully developed for its determination.[7][8][13]
Principle of GC-MS
In GC, a sample is vaporized and injected into a heated capillary column. An inert carrier gas (the mobile phase) transports the vaporized analytes through the column, which contains a stationary phase. Separation occurs based on the analytes' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Experimental Protocol: GC-MS/MS for this compound in Swine Tissues
This protocol is a representative example based on established methods.[7][8]
1. Sample Preparation (QuEChERS-based)
-
Weigh 2 g of homogenized tissue sample into a centrifuge tube.
-
Add 10 mL of acetonitrile and an antioxidant buffer to minimize degradation.[11]
-
Add QuEChERS salts (e.g., MgSO₄, NaCl).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant for cleanup using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.
-
Centrifuge and filter the final extract.
2. Chromatographic and Mass Spectrometric Conditions
-
Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of analytes.
-
Injector Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
3. Validation Parameters
-
Validation parameters are assessed similarly to the HPLC method. Special attention should be paid to the potential for thermal degradation in the injector and the linearity of the response.
GC-MS analysis workflow for this compound.
Cross-Validation: Bridging the Methodological Gap
While this guide presents two distinct and validated methods, a true cross-validation involves analyzing the same set of samples by both HPLC and GC-MS in the same laboratory. This allows for a direct comparison of the results and provides the highest level of confidence in the data.
Logical flow for cross-validation of analytical methods.
Choosing the Right Method: A Practical Guide
-
For thermally labile compounds or when derivatization is undesirable: HPLC is the method of choice.[3][15]
-
For high-throughput screening of a large number of samples: The simpler sample preparation and faster analysis time of some HPLC methods can be advantageous.[4]
-
For confirmatory analysis and high selectivity in complex matrices: The mass spectrometric detection of GC-MS, especially with MS/MS, provides unparalleled confidence in the identification and quantification of this compound.[7][8]
-
When analyzing for this compound and its potential transformation products: Both LC-MS/MS and GC-MS/MS have been shown to be effective for the simultaneous determination of this compound and its metabolites.[7][8][12]
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the determination of this compound. The choice between them is not about which method is definitively "better," but rather which is more "fit-for-purpose" for a given application. HPLC offers robustness and is well-suited for thermally sensitive compounds, while GC-MS provides exceptional selectivity and confirmatory power. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and validate the most appropriate method for their analytical needs, ensuring the generation of accurate and defensible data.
References
- 1. Analysis for this compound in Feed Additives - Eurofins Scientific [eurofins.de]
- 2. fefac.eu [fefac.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. iffo.com [iffo.com]
- 5. Determination of this compound by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of Two Methods for the Determination of Selected Pesticides in Honey and Honeybee Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Determination of the Synthetic Antioxidant this compound and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS determination of food this compound residue: Ingenta Connect [ingentaconnect.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 16. quora.com [quora.com]
- 17. Determination of this compound in feeds by liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the In-Vitro Antioxidant Capacity of Ethoxyquin and Its Primary Metabolites
Introduction
Ethoxyquin (EQ, 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a highly effective synthetic antioxidant that has been extensively used for decades, primarily in animal feed, to prevent lipid peroxidation and stabilize fat-soluble vitamins.[1][2][3] Its remarkable efficacy is not solely attributed to the parent molecule; the products of its oxidation also contribute significantly to its overall protective effect.[2][4] As this compound is ingested and metabolized, or as it oxidizes within the feed matrix, it transforms into several key metabolites, principally this compound quinone imine (EQI) and the this compound dimer (EQDM).[1][5]
While the use of this compound has become controversial due to safety concerns and its potential for residues in food products of animal origin, understanding the antioxidant contribution of its metabolites is crucial for a complete assessment of its activity and legacy.[2][6][7] This guide provides a detailed comparison of the in-vitro antioxidant capacity of this compound and its major metabolites, supported by experimental data and standardized protocols for researchers in the field. We will delve into the mechanisms of common antioxidant assays, present comparative data, and provide detailed methodologies to ensure scientific rigor and reproducibility.
The Metabolic Transformation of this compound
This compound's primary role as an antioxidant involves donating a hydrogen atom to neutralize peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. In this process, this compound itself is oxidized. The primary transformation pathway involves the formation of an aminyl radical, which can then undergo further reactions to form a stable nitroxide radical, a quinone imine, or couple to form a dimer.[1]
The two most significant and studied metabolites in terms of residue and biological activity are:
-
This compound Quinone Imine (EQI): A direct oxidation product.[5][8] Concerns have been raised about EQI, as structural alerts suggest potential for mutagenicity and carcinogenicity.[5]
-
This compound Dimer (EQDM): Formed by the coupling of this compound radicals, EQDM is a major metabolite found in animal tissues, often at higher concentrations than the parent compound.[4]
The following diagram illustrates this primary metabolic and oxidative pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Study of an Antioxidant Compound and this compound on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Ethoxyquin and Other Synthetic Antioxidants
For researchers, scientists, and professionals in drug development, the prevention of oxidative degradation is a critical aspect of ensuring product stability, efficacy, and shelf-life. Synthetic antioxidants are widely employed for this purpose, and among them, Ethoxyquin has been a historically prominent choice, particularly in the animal feed industry.[1] However, a comprehensive assessment of its cost-effectiveness in relation to other common synthetic antioxidants—namely Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tertiary Butylhydroquinone (TBHQ)—is essential for making informed formulation decisions. This guide provides an in-depth technical comparison, supported by experimental data and methodologies, to elucidate the relative value proposition of these key compounds.
The Imperative of Oxidative Stability
Lipid peroxidation is a self-propagating chain reaction that degrades fatty acids, leading to rancidity, loss of nutritional value, and the formation of potentially toxic compounds. This process unfolds in three main stages: initiation, propagation, and termination. The primary role of synthetic phenolic antioxidants is to interrupt this cascade by donating a hydrogen atom to lipid free radicals, thereby neutralizing them and forming a stable antioxidant radical that does not readily participate in further propagation steps.
Mechanism of Action: Free Radical Scavenging
The efficacy of phenolic antioxidants like this compound, BHA, BHT, and TBHQ is rooted in their chemical structure. The hydroxyl group on the aromatic ring can readily donate its hydrogen atom to a free radical (R•), effectively terminating the oxidative chain reaction. The resulting antioxidant radical is stabilized by resonance, rendering it relatively unreactive.
Caption: Free radical scavenging mechanism of phenolic antioxidants.
Performance Evaluation: Methodologies and Comparative Data
To objectively assess the efficacy of these antioxidants, standardized analytical methods are crucial. Two of the most common and informative assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for radical scavenging capacity and the Rancimat method for determining oxidative stability.
Experimental Protocol 1: DPPH Radical Scavenging Assay
The DPPH assay is a rapid and simple spectrophotometric method to measure a compound's ability to act as a free radical scavenger or hydrogen donor.[2] The stable DPPH radical has a deep violet color, which turns to a pale yellow or colorless upon reduction by an antioxidant.[3] The degree of discoloration is proportional to the antioxidant's efficacy.[3]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol.[4] This solution should be freshly made and kept in the dark to prevent degradation.[4]
-
Prepare a series of dilutions of the antioxidant compounds (this compound, BHA, BHT, TBHQ) and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.[4][5]
-
-
Reaction Setup (96-well plate format):
-
Incubation:
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[4] The incubation time should be optimized based on the reaction kinetics.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[3] Where A_control is the absorbance of the blank and A_sample is the absorbance of the antioxidant sample.
-
Plot the scavenging percentage against the antioxidant concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
-
Caption: Workflow for the DPPH antioxidant assay.
Experimental Protocol 2: Rancimat Method (Oxidative Stability Index)
The Rancimat method is an accelerated aging test that determines the oxidative stability of oils and fats.[6] It measures the induction time, which is the time until a rapid increase in oxidation occurs under elevated temperature and forced aeration.[7][8] A longer induction time indicates greater stability.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a specified amount of the oil or fat sample into a reaction vessel.
-
For solid samples, they may need to be gently melted.[7]
-
Add the antioxidant compound to the sample at the desired concentration.
-
-
Instrument Setup:
-
Determination:
-
Data Acquisition:
-
Data Analysis:
-
The induction time (or Oxidative Stability Index - OSI) is the time elapsed from the start of the test until the point of maximum change in the rate of conductivity increase.[8]
-
Compare the induction times of samples with different antioxidants to assess their relative efficacy in preventing oxidation.
-
Comparative Performance Data
While the absolute efficacy can vary depending on the substrate, concentration, and test conditions, several studies provide a basis for comparison. TBHQ is generally considered one of the most powerful synthetic antioxidants, followed by BHA, BHT, and this compound.[10] However, this compound is noted for its high efficiency, especially in complex matrices like animal feed.[11][12]
| Antioxidant | Typical IC50 (DPPH Assay) | Relative Efficacy (Rancimat) | Key Characteristics |
| This compound (EQ) | Moderate | High | Very effective in animal feed; oxidation products also show antioxidant activity.[11][13] |
| BHA | Low to Moderate | Moderate to High | Good carry-through in baked goods; works well in synergy with other antioxidants.[14] |
| BHT | Moderate | Moderate | Widely used; cost-effective for general purposes.[15] |
| TBHQ | Low (High Activity) | Very High | Often the most effective in highly unsaturated oils; good synergy with citric acid.[10][16] |
| Note: Relative efficacy is a generalization. Actual performance depends on the specific application and substrate. |
Recent studies have also highlighted the benefits of using antioxidant blends. For instance, a combination of BHT, TBHQ, and citric acid was shown to be a potentially superior alternative to this compound in protecting feed from oxidation.[12][16] Citric acid acts as a synergist by chelating metal ions that can catalyze oxidation.[17]
Cost-Effectiveness Analysis
To assess cost-effectiveness, we must relate the performance of each antioxidant to its market price. Prices for chemical commodities are subject to significant fluctuation based on raw material costs, supply chain dynamics, and market demand. The following table provides an approximate price range based on recent market data.
| Antioxidant | Approximate Price Range (USD per kg) | Data Source(s) |
| This compound (EQ) | $1.00 - $100.00 | [18][19] |
| BHA | $8.00 - $28.50 | [14][20][21][22] |
| BHT | $2.00 - $35.00 | [23][24][25][26] |
| TBHQ | $7.00 - $15.00 | [27][28][29] |
| Disclaimer: Prices are for illustrative purposes only and can vary significantly based on purity, volume, and supplier. The wide range for this compound reflects different formulations and purities available. |
Interpreting Cost-Effectiveness:
A simple price-per-kilogram comparison is insufficient. A more meaningful metric combines cost with performance. For example, if TBHQ at $12/kg doubles the induction time of an oil, while BHT at $6/kg increases it by only 25%, TBHQ offers superior value despite its higher upfront cost.
-
This compound: Historically, its low cost and high efficacy made it a very cost-effective choice, particularly in the animal feed industry where high dosage rates are permitted.[12][30]
-
BHT: Often presents as a low-cost option, making it a baseline for many applications.[31] Its cost-effectiveness is highest in systems where moderate protection is sufficient.
-
BHA: Its price is generally higher than BHT, but its superior stability at high temperatures can make it more cost-effective in applications like baking.[14]
-
TBHQ: Despite a potentially higher price than BHT or this compound, its exceptional performance often makes it the most cost-effective option, as a lower concentration is required to achieve the desired level of protection.[31]
Safety and Regulatory Context
An essential consideration beyond performance and cost is the regulatory landscape and consumer perception. Concerns have been raised regarding the safety of this compound and its metabolites, leading to regulatory scrutiny and a voluntary reduction in its use in some applications.[17][30] This has driven the search for effective alternatives. BHA, BHT, and TBHQ are widely approved for use in food and other products, but they are also subject to maximum usage levels and ongoing safety reviews.[32][33]
Conclusion
Assessing the cost-effectiveness of this compound relative to other synthetic antioxidants requires a multi-faceted analysis.
-
Performance: While TBHQ often demonstrates the highest antioxidant activity in controlled tests, this compound's effectiveness is well-proven in complex systems like animal feed, partly due to the antioxidant properties of its degradation products.[13]
-
Cost: BHT is frequently the most economical option on a per-kilogram basis, but this does not always translate to the best value in application.
-
Cost-Effectiveness: When performance is factored in, TBHQ often emerges as a highly cost-effective option due to its potency at low concentrations. This compound remains a cost-effective choice in specific, regulated applications where its use is established and permitted at effective levels. The choice between BHA and BHT often depends on the specific processing conditions, with BHA's thermal stability justifying its higher cost in certain scenarios.
Ultimately, the most cost-effective antioxidant is not merely the one with the lowest price, but the one that provides the required oxidative stability for the product's intended shelf-life at the lowest inclusion cost, while adhering to all regulatory and safety standards. For professionals in research and development, this necessitates empirical testing using standardized methods like the Rancimat and DPPH assays to validate the optimal antioxidant solution for each unique formulation.
References
- 1. This compound Usage in Feed Industry – Livestock & Poultry Middle East [livestockmiddleeast.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 7. metrohm.com [metrohm.com]
- 8. btsa.com [btsa.com]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of a Compound Antioxidant and this compound on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health[v1] | Preprints.org [preprints.org]
- 13. tandfonline.com [tandfonline.com]
- 14. High Quality Food Grade 25kg in Stock Butylated Hydroxy Anisole BHA - Butylated Hydroxy Anisole and Butylated Hydroxy Anisole 25kg [ziofoodchemical.en.made-in-china.com]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comparative Study of an Antioxidant Compound and this compound on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
- 19. Feed Additive this compound Bht Antioxidants this compound 98% Additive From China Manufacturer Wholesale Price this compound at Best Price in Yantai | Yantai Yido Biotechnology Co.,ltd [tradeindia.com]
- 20. m.indiamart.com [m.indiamart.com]
- 21. m.indiamart.com [m.indiamart.com]
- 22. foodsofnations.com [foodsofnations.com]
- 23. vigon.com [vigon.com]
- 24. butylated hydroxytoluene bht Price - Buy Cheap butylated hydroxytoluene bht At Low Price On Made-in-China.com [made-in-china.com]
- 25. Butylated Hydroxytoluene Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 26. dir.indiamart.com [dir.indiamart.com]
- 27. dir.indiamart.com [dir.indiamart.com]
- 28. Tert-butylhydroquinone Manufacturers and Suppliers from Ghaziabad [vdhthymol.com]
- 29. Buy Bulk - TBHQ | Manufacturer-Supplier | Sinofi [sinofoodsupply.com]
- 30. petfoodindustry.com [petfoodindustry.com]
- 31. researchgate.net [researchgate.net]
- 32. foodresearchjournal.com [foodresearchjournal.com]
- 33. Advances in Natural Antioxidants for Food Improvement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethoxyquin in a Laboratory Setting
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemicals are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of ethoxyquin, a widely used antioxidant. By understanding the principles behind these protocols, you can ensure the safety of your team and the protection of the environment.
Understanding this compound: Hazards and Regulatory Context
This compound (CAS No. 91-53-2) is a quinoline-based antioxidant used as a food preservative and, historically, to control scald on pears.[1] While effective, it presents several hazards that necessitate careful handling and disposal.
Key Hazards:
-
Harmful if swallowed: this compound is acutely toxic if ingested.[2][3][4][5]
-
Skin and Eye Irritation: It can cause skin irritation and may lead to an allergic skin reaction.[2][6] It also causes eye irritation.[2]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2][7]
-
Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects.[2][4]
-
Instability: It is sensitive to air and light and may discolor upon exposure.[2] It can also polymerize and darken in color when exposed to light and air.[6]
Given these hazards, this compound waste must be managed in accordance with local, regional, national, and international regulations.[2][4] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste. While this compound is not specifically listed as a hazardous waste by the EPA, its characteristics may require it to be treated as such. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Pre-Disposal Considerations: Segregation and Labeling
Proper disposal begins long before the waste container is full. Adhering to the principles of segregation and labeling is the first line of defense against accidental chemical reactions and improper disposal.
Segregation:
-
Isolate this compound Waste: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents or strong acids, with which it is incompatible.[2][6]
-
Solid vs. Liquid: Keep solid and liquid this compound waste in separate, clearly marked containers.[8]
-
Compatibility: Ensure waste containers are made of materials compatible with this compound. The original container is often the best choice.[9]
Labeling:
-
Clear Identification: All waste containers must be clearly and accurately labeled.[10]
-
Essential Information: The label should include the chemical name ("this compound"), the concentration (if in solution), the date, and any relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").[10]
The causality behind this stringent segregation and labeling is to prevent dangerous reactions within the waste container and to ensure that waste handlers are fully aware of the contents, enabling them to manage it safely and in compliance with regulations.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound or its waste, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[11] | To prevent skin contact and potential allergic reactions.[2] |
| Eye Protection | Chemical safety goggles or a face shield.[3][12] | To protect eyes from splashes and irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron.[11] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[12][13] A respirator may be necessary if exposure limits are exceeded or if irritation occurs.[3][12] | To avoid inhalation of dusts or mists.[2] |
Always follow the manufacturer's instructions for cleaning and maintaining PPE.[11] Contaminated clothing should be washed separately from other laundry.[11]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting. This process is designed to be a self-validating system, ensuring safety and compliance at each step.
Workflow for this compound Waste Disposal
Caption: A streamlined workflow for the safe disposal of this compound waste.
Detailed Steps:
-
Don Appropriate PPE: Before handling any waste, put on your gloves, eye protection, and lab coat as detailed in the table above.
-
Segregate Waste at the Source: As you generate this compound waste, immediately place it into a designated and separate waste stream.
-
Use a Compatible and Labeled Container: The container must be in good condition, free of leaks, and made of a material that will not react with this compound.[9] The label must be complete and accurate.[10]
-
Transfer Waste Carefully:
-
Liquids: Use a funnel to pour liquid waste into the container to avoid spills.
-
Solids: Carefully transfer solid waste to prevent the generation of dust.[2]
-
-
Seal the Container: Tightly close the container to prevent leaks or the release of vapors.[8][12]
-
Store in a Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.[10]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup and final disposal.[10][12] These services are equipped to handle and dispose of chemical waste in compliance with all regulations.[10]
Managing this compound Spills
Accidents can happen, and a clear, rehearsed spill response plan is crucial. The immediate actions taken can significantly mitigate the risks to personnel and the environment.
Decision Tree for this compound Spill Response
Caption: Decision-making process for responding to an this compound spill.
Minor Spill Cleanup Protocol:
For small, manageable spills that do not pose an immediate respiratory hazard:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or under a fume hood.
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Contain the Spill:
-
Collect Waste: Place the absorbed material or solid waste into a suitable, labeled container for disposal.[12]
-
Decontaminate the Area: Clean the spill area thoroughly. A recommended procedure is to wash the surface with 60-70% ethanol followed by a soap and water solution.[6]
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[9][16]
Major Spill Response:
For large spills, or spills in poorly ventilated areas, or if you are unsure how to proceed:
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform your supervisor and others in the vicinity.
-
Contact Emergency Services: Contact your institution's EHS or emergency response team for assistance.
Never attempt to clean up a major spill without the proper training and equipment.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to established protocols, and being prepared for emergencies, you contribute to a culture of safety that protects you, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS department when in doubt.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. redox.com [redox.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 12. fishersci.com [fishersci.com]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
Mastering Ethoxyquin: A Guide to Personal Protective Equipment and Safe Handling
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount. This guide provides essential, immediate safety and logistical information for handling Ethoxyquin, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Our aim is to empower you with the knowledge to work safely and efficiently, building a foundation of trust through value that extends beyond the product itself.
Understanding the Risks: The "Why" Behind the "How"
This compound (CAS No. 91-53-2) is an antioxidant commonly used in animal feed and as an anti-scald agent for fruits. While effective in its application, it presents several health hazards that necessitate meticulous handling.[1][2] It is classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and can cause skin and serious eye irritation.[2][3][4] Furthermore, repeated or prolonged exposure may lead to skin sensitization, an allergic reaction that can be debilitating for laboratory personnel.[2][5] Understanding these risks is the first step in appreciating the critical role of appropriate PPE and safe handling practices.
Your Armor: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the task and the potential for exposure. The following table outlines the minimum recommended PPE for handling this compound in various laboratory settings.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields.[3] | Chemically resistant, impervious gloves (e.g., Nitrile).[2] | Laboratory coat.[2] | Not typically required if handled in a certified chemical fume hood.[6] |
| Handling open containers or performing reactions | Tightly fitting safety goggles with side-shields or a face shield.[3] | Chemically resistant, impervious gloves (e.g., Nitrile).[2] | Laboratory coat.[2] | If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[3] |
| Cleaning spills | Tightly fitting safety goggles with side-shields and a face shield.[3] | Two pairs of dissimilar protective gloves.[7] | Disposable laboratory suit (e.g., Tyvek®).[7] | A NIOSH/MSHA approved respirator with an appropriate filter for organic vapors.[8] |
The Rationale Behind Your Choices:
-
Eye and Face Protection: this compound can cause serious eye irritation.[4] Tightly fitting goggles prevent splashes and dust from entering the eyes. A face shield offers an additional layer of protection, especially during tasks with a higher risk of splashing.
-
Hand Protection: Direct skin contact can lead to irritation and sensitization.[2][5] Impervious gloves are essential to prevent dermal exposure. Double-gloving can provide extra protection, especially during prolonged handling or when cleaning spills.[9]
-
Body Protection: A lab coat protects your personal clothing and skin from accidental contamination.[2] For significant spill cleanup, a disposable suit prevents widespread contamination of your clothing.[7]
-
Respiratory Protection: While handling in a fume hood is the primary engineering control, respiratory protection becomes crucial in situations where ventilation is insufficient or during a large spill, to prevent inhalation of harmful vapors or aerosols.[6][8]
The Ritual of Safety: Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct use. Follow this step-by-step procedure for donning and doffing your protective gear to minimize the risk of contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your lab coat or disposable gown, ensuring it is fully fastened.[10]
-
Respiratory Protection (if required): If the task necessitates a respirator, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles and, if needed, a face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.[10]
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first, as they are the most likely to be contaminated. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Gown/Lab Coat: Untie or unfasten your lab coat, being careful to only touch the inside surfaces. Roll it up with the contaminated side inward and dispose of it in the appropriate waste container.
-
Eye and Face Protection: Remove your face shield and goggles by handling the headband or earpieces.
-
Respiratory Protection (if required): Remove your respirator without touching the front of the mask.
-
Hand Hygiene: Finish by washing your hands thoroughly with soap and water.[10]
In Case of Emergency: Immediate First Aid and Spill Response
Accidents can happen despite the best precautions. Knowing how to respond swiftly and correctly is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, while holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air.[3][6] If breathing is difficult, give oxygen.[6] Seek medical attention if symptoms persist.[4]
-
Ingestion: If swallowed, rinse the mouth with water.[3][11] Do NOT induce vomiting.[6] Call a poison center or doctor immediately for treatment advice.[2][11]
Spill Response Protocol:
A small, manageable spill can be handled by trained laboratory personnel. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[10]
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.[10][12]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8][10] For solid spills, gently cover the material to avoid generating dust.[12]
-
Clean Up: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated, labeled hazardous waste container.[5][10]
-
Decontaminate: Clean the spill area with a 60-70% ethanol solution followed by a soap and water solution.[5]
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.[3][11]
The Final Step: Responsible Disposal of this compound Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. All this compound waste and contaminated materials must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: This includes unused this compound, contaminated gloves, lab coats, absorbent materials, and empty containers. Place these items in a clearly labeled, leak-proof hazardous waste container.[13]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[13] Never pour this compound solutions down the drain.[10][12]
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Consult your institution's EHS department for specific guidelines on waste container labeling and pickup procedures.[13] They are your primary resource for ensuring compliance with local, state, and federal regulations.[13]
By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising well-being.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. redox.com [redox.com]
- 3. echemi.com [echemi.com]
- 4. agilent.com [agilent.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. animalsbodymindspirit.com [animalsbodymindspirit.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
